molecular formula C8H11N4O8P-2 B11831436 5-Azacytidine 5'-monophosphate

5-Azacytidine 5'-monophosphate

Numéro de catalogue: B11831436
Poids moléculaire: 322.17 g/mol
Clé InChI: WODABQYEPQRZOS-KVTDHHQDSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Azacytidine 5'-monophosphate is a useful research compound. Its molecular formula is C8H11N4O8P-2 and its molecular weight is 322.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Azacytidine 5'-monophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Azacytidine 5'-monophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C8H11N4O8P-2

Poids moléculaire

322.17 g/mol

Nom IUPAC

[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C8H13N4O8P/c9-7-10-2-12(8(15)11-7)6-5(14)4(13)3(20-6)1-19-21(16,17)18/h2-6,13-14H,1H2,(H2,9,11,15)(H2,16,17,18)/p-2/t3-,4-,5-,6-/m1/s1

Clé InChI

WODABQYEPQRZOS-KVTDHHQDSA-L

SMILES isomérique

C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N

SMILES canonique

C1=NC(=NC(=O)N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N

Origine du produit

United States

Foundational & Exploratory

The Gatekeeper of Epigenetic Therapy: Uridine-Cytidine Kinase (UCK) in 5-Aza-CMP Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of epigenetic therapy for Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), 5-Azacytidine (Azacitidine) remains a cornerstone prodrug. However, its clinical efficacy is entirely dependent on intracellular activation. Uridine-Cytidine Kinase (UCK) —specifically the UCK2 isoform—acts as the rate-limiting gatekeeper, catalyzing the initial phosphorylation of Azacitidine to 5-Aza-CMP.

This technical guide dissects the structural and kinetic mechanisms of this phosphorylation event, delineates the critical distinction between UCK1 and UCK2, and provides a validated experimental framework for quantifying this enzymatic activity in drug development pipelines.

Part 1: The Mechanistic Core

The Phosphorylation Reaction

Azacitidine is a ribonucleoside analog.[1] It cannot be incorporated into RNA or DNA in its native form. It must first be converted to a nucleotide.[2][3] UCK catalyzes the transfer of the


-phosphate from ATP to the 5'-hydroxyl group of the Azacitidine ribose ring.

Reaction Stoichiometry:



Structural Biology of the Active Site

Understanding the "why" behind substrate specificity requires a look at the UCK2 active site. Based on crystallographic data of human UCK2:

  • Catalytic Base: Asp-62 acts as the general base, deprotonating the 5'-OH of the nucleoside to facilitate the nucleophilic attack on the

    
    -phosphate of ATP.[2]
    
  • Substrate Recognition: Tyr-112 and His-117 are critical.[2][4] Tyr-112 forms a hydrogen bond with the cytosine ring, dictating specificity for cytidine (and its analogs like Azacitidine) over uridine.[4]

  • Cofactor Requirement: A Magnesium ion (

    
    ) is coordinated by Glu-135, Ser-34, and Asp-62, stabilizing the ATP triphosphate tail. Experimental Note:  Assays without sufficient 
    
    
    
    (
    
    
    ) will yield false negatives.
Pathway Visualization

The following diagram illustrates the metabolic fate of Azacitidine, highlighting the divergence between RNA incorporation (toxicity) and DNA incorporation (epigenetic modulation).

Azacitidine_Metabolism Azacitidine 5-Azacytidine (Prodrug) UCK2 UCK2 (Rate-Limiting Step) Azacitidine->UCK2 AzaCMP 5-Aza-CMP Azacitidine->AzaCMP Phosphorylation UCK2->AzaCMP UMP_CMP_Kinase UMP-CMP Kinase AzaCMP->UMP_CMP_Kinase AzaCDP 5-Aza-CDP AzaCMP->AzaCDP Phosphorylation NDPK NDP Kinase AzaCDP->NDPK AzaCTP 5-Aza-CTP AzaCDP->AzaCTP RR Ribonucleotide Reductase AzaCDP->RR Aza_dCDP 5-Aza-dCDP AzaCDP->Aza_dCDP Reduction RNA Incorporation into RNA (Ribosome Disruption) AzaCTP->RNA Aza_dCTP 5-Aza-dCTP Aza_dCDP->Aza_dCTP DNA Incorporation into DNA (DNMT Trapping) Aza_dCTP->DNA

Figure 1: The metabolic activation pathway of 5-Azacytidine. Note that UCK2 is the initial, critical bottleneck.

Part 2: Pharmacology & Resistance (Expertise & Experience)[3]

UCK1 vs. UCK2: The Specificity Trap

A common error in early-stage screening is assuming UCK1 and UCK2 are functionally redundant. They are not.

  • UCK2 is the dominant isoform responsible for Azacitidine activation in leukemic cells. It possesses a significantly higher

    
     and catalytic efficiency (
    
    
    
    ) for cytidine analogs compared to UCK1.[5]
  • UCK1 is ubiquitously expressed but has poor affinity for 5-Azacytidine.

  • Decitabine Distinction: Decitabine (5-aza-2'-deoxycytidine) is activated by Deoxycytidine Kinase (dCK) , not UCK. Resistance to Decitabine does not imply resistance to Azacitidine if the mechanism involves dCK downregulation.

Mechanisms of Resistance

Resistance to Azacitidine is frequently linked to the pyrimidine salvage pathway:

  • UCK2 Downregulation: Reduced expression prevents the formation of the monophosphate, rendering the drug inert.

  • Point Mutations: The L220R mutation in UCK2 has been identified in resistant AML cell lines, disrupting the enzyme's stability or catalytic function.

Data Summary: Isoform Comparison

FeatureUCK1UCK2Relevance to Azacitidine
Primary Substrate Uridine/CytidineUridine/CytidineUCK2 is the primary activator.
Expression UbiquitousPlacenta, Tumor tissuesHigh UCK2 correlates with better drug response.
Catalytic Efficiency LowHigh (approx. 5-fold > UCK1)UCK2 determines drug potency.
Resistance Marker RareCommon (Downregulation/Mutation)Key biomarker for refractory AML.

Part 3: Validated Experimental Protocol

Methodological Pre-requisites (Trustworthiness)

To ensure data integrity, you must address the chemical instability of 5-Azacytidine. The triazine ring hydrolyzes rapidly in water (opening to form N-formylguanylribosylurea).

  • Rule 1: Prepare 5-Azacytidine stocks in dry DMSO and store at -80°C.

  • Rule 2: Add substrate to the aqueous reaction buffer last , immediately before initiating the reaction.

In Vitro UCK2 Enzymatic Assay (HPLC-UV Detection)

This protocol measures the conversion of 5-Azacytidine to 5-Aza-CMP using recombinant human UCK2.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM

    
    , 2 mM DTT (essential to protect enzyme cysteines).
    
  • Substrates: 5 mM ATP, 0.5 mM 5-Azacytidine.

  • Enzyme: Recombinant Human UCK2 (approx. 50 ng/µL final).

  • Stop Solution: 0.5 M Perchloric Acid (PCA) or 100% Methanol (cold).

Workflow Visualization:

Assay_Protocol Step1 1. Mix Buffer + ATP + Mg2+ (Pre-warm 37°C) Step2 2. Add UCK2 Enzyme Step1->Step2 Step3 3. Initiate: Add 5-Azacytidine (Fresh Stock) Step2->Step3 Step4 4. Incubate (10-30 min, 37°C) Step3->Step4 Step5 5. Quench (Cold Methanol/PCA) Step4->Step5 Step6 6. HPLC Analysis (C18 Column, 254nm) Step5->Step6

Figure 2: Step-by-step workflow for the UCK2 enzymatic assay.

Detailed Steps:

  • Equilibration: Mix Buffer, ATP, and

    
    . Equilibrate to 37°C.
    
  • Enzyme Addition: Add UCK2 enzyme.

  • Initiation: Add 5-Azacytidine to start the reaction. Crucial: Do not pre-incubate 5-Aza in the buffer; it will degrade.

  • Incubation: Run for 10–30 minutes. (Ensure linearity by running a time-course pilot).

  • Termination: Quench by adding an equal volume of ice-cold Stop Solution. Vortex and centrifuge (14,000 x g, 5 min) to remove precipitated protein.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Agilent Zorbax).

    • Mobile Phase: Isocratic elution with 50 mM Ammonium Phosphate (pH 3.5) / Methanol (98:2).

    • Detection: UV at 254 nm (or 240 nm).

    • Quantification: Calculate the Area Under Curve (AUC) for the new peak (5-Aza-CMP) appearing earlier than the nucleoside peak due to the phosphate charge.

Self-Validation Checklist
  • Negative Control: Reaction mix without ATP. (Should show 0% conversion).

  • Enzyme Control: Reaction mix with heat-inactivated UCK2. (Should show 0% conversion).

  • Stability Control: 5-Azacytidine in buffer without enzyme, incubated for the same duration. (Quantifies non-enzymatic hydrolysis background).

References

  • Hollenbach, P. W., et al. (2010). A comparison of azacitidine and decitabine activities in acute myeloid leukemia cell lines.[3][6][7] PLoS ONE. Link

  • Suzuki, T., et al. (2004). Structure and mechanism of human uridine-cytidine kinase.[2] Journal of Biological Chemistry. Link

  • Sripayap, P., et al. (2014). Mechanisms of resistance to 5-azacytidine in human leukemia cells.[7][8] Experimental and Therapeutic Medicine.[3] Link

  • Derissen, E. J., et al. (2013). Development and validation of a bioanalytical method for the quantification of 5-azacytidine in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Valencia, A., et al. (2014). Splicing defects and UCK2 downregulation trigger resistance to 5-azacytidine in leukemic cells. Leukemia.[1][3][6][7][8] Link

Sources

Metabolic pathway of Azacitidine to 5-Azacytidine 5'-monophosphate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Metabolic Activation of Azacitidine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Azacitidine (5-azacytidine) is a cornerstone therapeutic for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). As a nucleoside analog prodrug, its clinical efficacy is entirely contingent upon its intracellular conversion into active nucleotide forms. This guide provides a detailed technical examination of the initial and rate-limiting step in its metabolic pathway: the phosphorylation of azacitidine to 5-azacytidine 5'-monophosphate (5-aza-CMP). We will dissect the enzymatic catalysis, the key molecular players, the subsequent metabolic fates, and the profound implications of this conversion for drug efficacy and resistance. This document is intended to serve as a comprehensive resource, blending established biochemical principles with practical insights for professionals in oncology and drug development.

Introduction: The Imperative of Metabolic Activation

Azacitidine is a chemical analog of the pyrimidine nucleoside cytidine, distinguished by a nitrogen atom at the 5th position of the heterocyclic base.[1] While widely used, it is crucial to recognize that azacitidine itself is inert. Its antineoplastic properties are only unleashed following a mandatory series of intracellular enzymatic modifications.[2] The journey from prodrug to active agent begins with its transport into the cell and culminates in its incorporation into RNA and, to a lesser extent, DNA.[1][3]

The primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs) after its incorporation into DNA, leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[4] Additionally, its predominant incorporation into RNA disrupts protein synthesis, contributing to cytotoxicity in rapidly dividing cancer cells.[1][5] Both of these downstream effects are wholly dependent on the initial phosphorylation step that creates 5-azacytidine 5'-monophosphate. Understanding this first conversion is therefore fundamental to comprehending the drug's mechanism, pharmacodynamics, and the clinical challenge of drug resistance.

Cellular Uptake: The Gateway to Intracellular Activity

The metabolic journey of azacitidine begins at the cell surface. Being a hydrophilic molecule, it cannot freely diffuse across the lipid bilayer of the cell membrane. Instead, it relies on facilitated transport mechanisms. The primary transporter responsible for the uptake of azacitidine into mammalian cells is the human equilibrative nucleoside transporter 1 (hENT1).[6][7]

The reliance on a specific transporter has significant clinical implications. The expression level and functional efficiency of hENT1 can directly influence the intracellular concentration of azacitidine, thereby modulating its potential therapeutic effect. Studies have demonstrated that inhibiting hENT1 significantly reduces the uptake and subsequent activity of azacitidine, highlighting the transporter's critical role.[7] This presents hENT1 as a potential biomarker for predicting patient response to azacitidine therapy.

The Rate-Limiting Step: Phosphorylation to 5-Azacytidine 5'-Monophosphate

Once inside the cell, azacitidine must be phosphorylated to its monophosphate form, 5-aza-CMP. This initial phosphorylation is the most critical activation step and is considered the rate-limiting reaction in the entire metabolic cascade.

The Key Enzyme: Uridine-Cytidine Kinase (UCK)

This pivotal conversion is catalyzed by the enzyme uridine-cytidine kinase (UCK) .[5] UCK is a key enzyme in the pyrimidine salvage pathway, responsible for phosphorylating uridine and cytidine to their respective monophosphates.[8] Azacitidine, being a cytidine analog, is a substrate for this enzyme.

There are two primary isoforms of this kinase, UCK1 and UCK2.[2] UCK2 is frequently overexpressed in various cancers and is considered the principal catalyst for azacitidine's initial phosphorylation in malignant cells.[8] The reaction involves the transfer of the gamma-phosphate group from a donor molecule, typically ATP, to the 5'-hydroxyl group of azacitidine's ribose moiety.

Azacitidine_Phosphorylation cluster_reaction UCK-Catalyzed Phosphorylation AZA Azacitidine UCK2 Uridine-Cytidine Kinase 2 (UCK2) AZA->UCK2 Substrate ATP ATP ATP->UCK2 Phosphate Donor AZA_MP 5-Azacytidine 5'-monophosphate (5-aza-CMP) UCK2->AZA_MP Product ADP ADP UCK2->ADP

Figure 1: Catalytic conversion of Azacitidine to 5-aza-CMP by Uridine-Cytidine Kinase (UCK2).
Causality and Clinical Relevance of UCK Activity

The central role of UCK explains a common mechanism of acquired resistance to azacitidine. Cancer cells with reduced or deficient UCK activity are unable to efficiently phosphorylate the drug, leading to a significant decrease in the intracellular concentration of active metabolites.[9][10] This effectively renders the cells resistant to the drug's cytotoxic and hypomethylating effects. Consequently, assessing UCK expression or activity in patient tumor samples could serve as a valuable predictive biomarker for therapeutic response.

Subsequent Metabolic Fates of 5-aza-CMP

The formation of 5-aza-CMP is the gateway to all of azacitidine's downstream antineoplastic activities. From here, the pathway proceeds through two additional phosphorylation steps, catalyzed by other cellular kinases, to form 5-azacytidine 5'-diphosphate (5-aza-CDP) and finally 5-azacytidine 5'-triphosphate (5-aza-CTP).[3][5]

  • Incorporation into RNA : The vast majority (approximately 80-90%) of 5-aza-CTP is incorporated into RNA.[5] This event disrupts the normal function of polyribosomes, interferes with protein synthesis, and ultimately contributes to cytotoxicity and apoptosis.[1]

  • Conversion to DNA Precursor : A smaller fraction (10-20%) of the diphosphate intermediate, 5-aza-CDP, is converted by the enzyme ribonucleotide reductase (RR) into its deoxy form, 5-aza-2'-deoxycytidine diphosphate (5-aza-dCDP).[2][5] This is subsequently phosphorylated to 5-aza-dCTP, the active form that is incorporated into DNA. It is this incorporation that leads to the covalent trapping and depletion of DNA methyltransferase (DNMT1), causing therapeutic DNA hypomethylation.[3][4]

Azacitidine_Metabolic_Pathway AZA_ext Azacitidine (Extracellular) AZA_int Azacitidine (Intracellular) AZA_ext->AZA_int hENT1 AZA_MP 5-aza-CMP AZA_int->AZA_MP Uridine-Cytidine Kinase (UCK) [Rate-Limiting Step] AZA_DP 5-aza-CDP AZA_MP->AZA_DP Monophosphate Kinase AZA_TP 5-aza-CTP AZA_DP->AZA_TP Diphosphate Kinase AZA_dDP 5-aza-dCDP AZA_DP->AZA_dDP Ribonucleotide Reductase (RR) ~10-20% AZA_TP->AZA_MP Feedback Inhibition RNA RNA Incorporation (Protein Synthesis Disruption) AZA_TP->RNA ~80-90% AZA_dTP 5-aza-dCTP AZA_dDP->AZA_dTP Diphosphate Kinase DNA DNA Incorporation (DNMT Inhibition) AZA_dTP->DNA

Figure 2: Complete metabolic activation pathway of Azacitidine.

Regulatory Control: Feedback Inhibition

The metabolic activation pathway is not without regulation. The ultimate product of the RNA pathway, 5-aza-CTP, acts as a feedback inhibitor of the initial enzyme, uridine-cytidine kinase.[11] This inhibition is competitive with respect to ATP. This regulatory loop suggests that high intracellular concentrations of the active triphosphate form can throttle the initial, rate-limiting phosphorylation step, potentially limiting the formation of more active drug and preventing excessive toxicity.[11]

Enzyme / TransporterRole in Azacitidine MetabolismClinical Significance
hENT1 Transports azacitidine into the cell.Expression levels may predict drug uptake and response.
Uridine-Cytidine Kinase (UCK) Catalyzes the rate-limiting first phosphorylation to 5-aza-CMP.Essential for drug activation; deficiency leads to resistance.
Ribonucleotide Reductase (RR) Converts 5-aza-CDP to 5-aza-dCDP for the DNA pathway.A critical branch point determining fate towards DNA incorporation.
DNA Methyltransferase (DNMT1) The ultimate target of the DNA-incorporated form of azacitidine.Inhibition leads to therapeutic DNA hypomethylation.

Experimental Protocol: Quantifying UCK Activity

To provide a practical context, the following protocol outlines a standard method for assessing the activity of uridine-cytidine kinase in a cellular context, which is crucial for studies on drug resistance.

Objective: To measure the rate of conversion of [¹⁴C]-labeled azacitidine to [¹⁴C]-5-aza-CMP in cell lysates.

Methodology:

  • Cell Lysate Preparation:

    • Culture human leukemia cells (e.g., MOLM-13) to a density of 1x10⁶ cells/mL.

    • Harvest cells by centrifugation and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, 1 mM DTT, pH 7.5) and incubate on ice for 20 minutes.

    • Homogenize the cells using a Dounce homogenizer and centrifuge at 14,000 x g for 30 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cytosolic fraction) and determine the total protein concentration using a Bradford or BCA assay.

  • Kinase Reaction:

    • Prepare a master mix containing reaction buffer (50 mM Tris-HCl, 5 mM MgCl₂, 10 mM ATP, 2 mM DTT, pH 7.5).

    • In a microcentrifuge tube, combine 50 µg of cell lysate protein with the reaction buffer.

    • Initiate the reaction by adding [¹⁴C]-azacitidine to a final concentration of 50 µM.

    • Incubate the reaction at 37°C. Collect aliquots at multiple time points (e.g., 0, 15, 30, 60 minutes).

    • Stop the reaction at each time point by adding an equal volume of ice-cold methanol or by heating to 95°C for 5 minutes.

  • Analysis by Thin-Layer Chromatography (TLC):

    • Spot a small volume (5-10 µL) of each stopped reaction onto a cellulose TLC plate.

    • Develop the TLC plate in a solvent system capable of separating nucleosides from nucleotides (e.g., saturated ammonium sulfate:isopropanol:water).

    • Allow the plate to dry completely.

    • Visualize the separated spots using a phosphorimager or autoradiography. The unreacted [¹⁴C]-azacitidine will have a higher Rf value than the charged [¹⁴C]-5-aza-CMP product, which will remain closer to the origin.

    • Quantify the radioactivity in the spots corresponding to azacitidine and 5-aza-CMP.

  • Data Interpretation:

    • Calculate the percentage of substrate converted to product at each time point.

    • The specific activity of UCK is expressed as pmol of 5-aza-CMP formed per minute per mg of protein. This allows for direct comparison between sensitive and potentially resistant cell lines.

Figure 3: Experimental workflow for measuring Uridine-Cytidine Kinase (UCK) activity.

Conclusion

The metabolic conversion of azacitidine to 5-azacytidine 5'-monophosphate is not merely a preliminary step but the definitive, rate-limiting event that governs the drug's therapeutic potential. This phosphorylation, catalyzed by uridine-cytidine kinase, unlocks the downstream pathways leading to RNA disruption and DNA hypomethylation. A thorough understanding of this metabolic activation—from cellular transport via hENT1 to the critical role of UCK—is indispensable for optimizing clinical strategies, overcoming drug resistance, and guiding the development of next-generation hypomethylating agents.

References

  • Ferrara, F., et al. (2014). RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia. Blood, 124(24), 3615–3624. [Link]

  • Azize, N., et al. (2021). Azacitidine Omega-3 Self-Assemblies: Synthesis, Characterization, and Potent Applications for Myelodysplastic Syndromes. Pharmaceutics, 13(12), 2154. [Link]

  • Kaminskas, E., et al. (2012). Azacitidine in the management of patients with myelodysplastic syndromes. Therapeutics and Clinical Risk Management, 8, 299–307. [Link]

  • Wikipedia contributors. (2023, December 29). Azacitidine. In Wikipedia, The Free Encyclopedia. [Link]

  • An, F., et al. (2024). A 2-week treatment with 5-azacytidine improved the hypercontractility state in prostate from obese mice: Role of the nitric oxide-cyclic guanosine monophosphate signalling pathway. Clinical and Experimental Pharmacology and Physiology. [Link]

  • Bally, C., et al. (2014). The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome. Leukemia, 28(4), 897–906. [Link]

  • Garcia-Manero, G., et al. (2008). A pilot pharmacokinetic study of oral azacitidine. Leukemia, 22(9), 1680–1684. [Link]

  • Hyrsl, A., et al. (2023). Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol. International Journal of Molecular Sciences, 24(11), 9687. [Link]

  • Karlic, H., et al. (2013). Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy. Clinical Epigenetics, 5(1), 3. [Link]

  • Patsnap. (2024). What is the mechanism of Azacitidine? Patsnap Synapse. [Link]

  • Jost, E., et al. (2013). The Role of Human Equilibrative Nucleoside Transporter 1 on the Cellular Transport of the DNA Methyltransferase Inhibitors 5-azacytidine and CP-4200 in Human Leukemia Cells. PLoS ONE, 8(6), e65553. [Link]

  • Santini, V. (2015). Understanding Efficacy of Azacitidine in Different MDS Subgroups. YouTube. [Link]

  • Stresemann, C., & Lyko, F. (2008). 5-Azacytidine/Azacitidine. Topics in Current Chemistry, 279, 65-76. [Link]

  • ResearchGate. (n.d.). Structure and metabolic activation of 5-azacytidine and 5-aza-2. ResearchGate. [Link]

  • Grant, S., et al. (1984). Effect of uridine on response of 5-azacytidine-resistant human leukemic cells to inhibitors of de novo pyrimidine synthesis. Cancer Research, 44(12 Pt 1), 5505–5510. [Link]

  • Lee, T. T., & Momparler, R. L. (1976). Inhibition of uridine-cytidine kinase by 5-azacytidine 5'-triphosphate. Medical and Pediatric Oncology, 2(3), 265–270. [Link]

  • Čihák, A. (1974). Biological Effects of 5-Azacytidine in Eukaryotes. Oncology, 30(5), 405-422. [Link]

  • Shen, S., et al. (2022). The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression. Frontiers in Oncology, 12, 878018. [Link]

Sources

A Technical Guide to the Chemical Structure and Hydrolytic Stability of 5-Azacytidine Monophosphate (5-Aza-CMP)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Azacytidine monophosphate (5-Aza-CMP) is the intracellular active metabolite of the epigenetic drug 5-azacytidine (Azacitidine), a cornerstone in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] As an analogue of cytidine, its mechanism of action is intrinsically linked to its incorporation into RNA and, after conversion to its deoxyribonucleotide form, into DNA.[2][3] Once incorporated, it covalently traps DNA methyltransferases (DNMTs), leading to global hypomethylation and the re-expression of silenced tumor suppressor genes.[2] However, the clinical efficacy and in vitro application of 5-azacytidine and its phosphorylated metabolites are profoundly challenged by their inherent chemical instability in aqueous solutions. This guide provides an in-depth exploration of the chemical structure of 5-Aza-CMP and a detailed analysis of its hydrolytic instability, offering field-proven insights for researchers and drug development professionals.

The Chemical Architecture of 5-Aza-CMP

5-Aza-CMP is a nucleotide analogue characterized by the presence of a nitrogen atom at the 5-position of the pyrimidine ring, forming a 1,3,5-triazine ring system. This seemingly minor substitution has profound implications for the molecule's electronic properties and, consequently, its stability. The structure consists of three key components:

  • The 5-Azacytosine Base: The heterocyclic 1,3,5-triazine ring is the source of the molecule's biological activity and its inherent instability.

  • The Ribose Sugar: A standard β-D-ribofuranose ring provides the sugar backbone.

  • The 5'-Monophosphate Group: This phosphate ester at the 5' position of the ribose is crucial for the molecule's role as a nucleotide precursor and its incorporation into nucleic acids.

The molecular formula for 5-Aza-CMP is C8H13N4O8P.[4]

Visualizing the Structure

The following diagram illustrates the chemical structure of 5-Azacytidine Monophosphate, highlighting its key functional groups.

Caption: Chemical structure of 5-Azacytidine 5'-Monophosphate.

The Achilles' Heel: Hydrolytic Instability of the 5-Azacytosine Ring

The primary challenge in working with 5-Aza-CMP is its pronounced instability in aqueous media. This instability is not due to the phosphate or sugar moieties but is an intrinsic property of the 5-azacytosine ring. The hydrolytic degradation is a well-documented phenomenon that proceeds via the opening of the triazine ring.[5][6]

The Mechanism of Degradation

The degradation of 5-azacytidine, and by extension 5-Aza-CMP, is a multi-step process that is highly dependent on pH and temperature.

  • Reversible Ring Opening: The process initiates with a nucleophilic attack of a water molecule on the C6 position of the triazine ring. This leads to the formation of a labile, transient intermediate, N-formylguanylribosylurea-5'-monophosphate.[7] This initial ring-opening is a reversible reaction.[7]

  • Irreversible Decomposition: The N-formylguanylribosylurea intermediate is itself unstable and undergoes further, irreversible hydrolysis. This step involves the loss of the formyl group, yielding the more stable, but biologically inactive, guanylribosylurea-5'-monophosphate.

The overall degradation follows first-order kinetics.[8]

Visualizing the Degradation Pathway

The following workflow outlines the hydrolytic degradation of 5-Aza-CMP.

Hydrolysis_Pathway A 5-Aza-CMP (Active) B N-formylguanylribosylurea-5'-MP (Labile Intermediate) A->B + H₂O (Reversible Ring Opening) B->A - H₂O C Guanylribosylurea-5'-MP (Inactive Product) B->C + H₂O (Irreversible) D Formate B->D Deformylation

Caption: Hydrolytic degradation pathway of 5-Aza-CMP.

Factors Influencing Stability

pH Dependence: The rate of hydrolysis is significantly influenced by the pH of the solution. Studies on 5-azacytidine have shown that the molecule exhibits maximum stability in the neutral pH range, specifically around pH 6.5-7.0.[7] The degradation is accelerated in both acidic and alkaline conditions.[9]

  • Acidic Conditions (pH < 3): Under strongly acidic conditions, the degradation follows apparent first-order kinetics.

  • Neutral to Alkaline Conditions (pH > 2.6): In this range, the degradation kinetics are more complex, often appearing biphasic, which reflects the reversible initial ring-opening step followed by the irreversible formation of the final degradation product.

Temperature Dependence: As with most chemical reactions, the degradation of 5-Aza-CMP is highly temperature-dependent. Increased temperatures dramatically accelerate the rate of hydrolysis.[9] For instance, free 5-azacytidine degrades rapidly at 30°C, with only 6.56% remaining after 72 hours.[8][10] Therefore, it is imperative to maintain 5-Aza-CMP solutions at low temperatures (e.g., on ice or at 4°C) during experimental procedures and to store stock solutions at -20°C or -80°C.

Quantitative Stability Data

While specific half-life data for 5-Aza-CMP under a wide range of conditions is not extensively published, the data for the parent compound, 5-azacytidine, provides a reliable surrogate for understanding its stability profile.

Condition Compound Half-Life (t½) Comments
pH 6.5, 50°C5-Azacytidine~80 minutes to 90% potencyExhibits maximum stability at this pH.
30°C, Aqueous Solution5-AzacytidineRapid degradationOnly 6.56% remains after 72 hours.[8][10]
Physiological (pH 7.4, 37°C)5-Aza-2'-deoxycytidine3.5 to 21 hoursWide range reported, highlighting sensitivity.[5]

Experimental Protocols for Stability Assessment

A self-validating system for any experiment involving 5-Aza-CMP must include rigorous assessment of its stability under the experimental conditions. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[7][11]

Stability-Indicating HPLC Method

The core principle of a stability-indicating method is its ability to resolve the parent compound (5-Aza-CMP) from its degradation products.

Objective: To quantify the concentration of 5-Aza-CMP over time under specific pH, buffer, and temperature conditions.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of 5-Aza-CMP in a suitable, cold, neutral pH buffer (e.g., phosphate buffer, pH 7.0). Perform this step quickly and on ice.

    • Immediately dilute the stock solution into the test buffers (e.g., various pH values, cell culture media) pre-equilibrated at the desired experimental temperature.

  • Time-Course Sampling:

    • At designated time points (e.g., t=0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the test solution.

    • Immediately quench the degradation by either flash-freezing in liquid nitrogen or mixing with a stabilizing solution, such as an acetonitrile/zinc sulfate mixture, which can precipitate proteins and halt hydrolysis.[12][13] Store samples at -70°C or below until analysis.[12][13]

  • HPLC Analysis:

    • Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.[14]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[14]

    • Flow Rate: A standard flow rate of 1 mL/min is often employed.[14]

    • Detection: UV detection at a wavelength around 210-242 nm is suitable for 5-azacytidine and its derivatives.[14]

    • Quantification: Create a standard curve using freshly prepared 5-Aza-CMP solutions of known concentrations. Calculate the percentage of remaining 5-Aza-CMP at each time point relative to the t=0 sample.

Workflow for HPLC-Based Stability Study

HPLC_Workflow cluster_prep Sample Preparation cluster_incubation Time-Course Incubation cluster_analysis Analysis A Prepare fresh 5-Aza-CMP stock solution on ice B Dilute into test buffers at experimental temperature A->B C Incubate at defined temperature (e.g., 37°C) B->C D Withdraw aliquots at multiple time points C->D E Quench degradation (e.g., flash freeze) D->E F Analyze samples by validated HPLC method E->F G Quantify remaining 5-Aza-CMP against standard curve F->G H Calculate degradation rate and half-life (t½) G->H

Caption: Experimental workflow for assessing the hydrolytic stability of 5-Aza-CMP.

Conclusion and Best Practices

The chemical nature of 5-Aza-CMP dictates that its handling and use in experimental settings require meticulous attention to its hydrolytic instability. The 1,3,5-triazine ring is susceptible to rapid, pH- and temperature-dependent degradation in aqueous solutions. From a Senior Application Scientist's perspective, the following best practices are non-negotiable for ensuring data integrity and reproducibility:

  • Always Prepare Fresh: 5-Aza-CMP solutions should be prepared immediately before use from a lyophilized powder or a frozen, concentrated stock.

  • Maintain Cold Chain: All stock solutions and handling steps should be performed on ice to minimize degradation.

  • pH Control is Critical: Use buffers in the optimal pH range of 6.5-7.0 whenever possible. Be aware that standard cell culture media (pH ~7.4) will permit degradation.

  • Validate Stability: For any new experimental condition or formulation, perform a preliminary time-course stability study using a validated HPLC method.

  • Acknowledge the Instability: When interpreting experimental results, always consider the potential impact of degradation on the effective concentration of the active compound over the duration of the experiment.

By understanding the chemical structure and inherent instability of 5-Aza-CMP, researchers can design more robust experiments, ensure the validity of their results, and ultimately accelerate the development of novel therapeutic strategies leveraging this important class of epigenetic modulators.

References

  • Notari, R. E., & Poust, R. I. (1974). Kinetics and Mechanisms of Degradation of the Antileukemic Agent 5-azacytidine in Aqueous Solutions. Journal of Pharmaceutical Sciences, 63(8), 1204-1209. [Link]

  • ResearchGate. (n.d.). Path for 5-azacytidine hydrolysis proposed by Notari and Chan with carbinolamine intermediate formation, which is slow at neutral pH. [Link]

  • Flotho, C., & Hentschel, M. (2014). 5-azacytidine inhibits nonsense-mediated decay in a MYC-dependent fashion. EMBO Molecular Medicine, 6(12), 1614-1627. [Link]

  • Impactfactor. (2023). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplastic Agent by LCMS-MS. Journal of Drug Delivery and Therapeutics, 13(12-S), 1-7. [Link]

  • Google Patents. (n.d.). US7192781B2 - Methods for stabilizing 5-azacytidine in plasma.
  • ResearchGate. (n.d.). Mechanism of action of azacitidine and decitabine. 5-Azacytidine.... [Link]

  • ResearchGate. (n.d.). Hydrolytic degradation of 5-AZA into RGU-CHO and RGU. [Link]

  • Google Patents. (n.d.). WO2005100982A2 - Methods for stabilizing 5-azacytidine in plasma.
  • ResearchGate. (n.d.). Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution. [Link]

  • Beisler, J. A. (1978). Isolation, characterization, and properties of a labile hydrolysis product of the antitumor nucleoside, 5-azacytidine. Journal of Medicinal Chemistry, 21(2), 204-208. [Link]

  • Rogstad, D. K., Herring, J. L., Theruvathu, J. A., Burdzy, A., Perry, C. C., Neidigh, J. W., & Sowers, L. C. (2009). The Chemical Decomposition of 5-aza-2'-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Chemical Research in Toxicology, 22(6), 1194-1204. [Link]

  • Chan, K. K., & Sadée, W. (1975). 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. Journal of Pharmaceutical Sciences, 64(11), 1803-1806. [Link]

  • ResearchGate. (n.d.). (a) Illustration of the Z-scheme structure of aza-CMP and C2N.... [Link]

  • MDPI. (2023). Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. Molecules, 28(24), 8045. [Link]

  • Pithová, P., Pískala, A., Píth, J., & Šorm, F. (1965). Synthesis of 5-azacytidine-6-13C and -6-14C. Collection of Czechoslovak Chemical Communications, 30(8), 2801-2811. [Link]

  • Pharmaffiliates. (n.d.). 5-Azacytidine 5'-Monophosphate. [Link]

  • Curt, G. A., Kelley, J. A., Kufta, C. V., Smith, B. H., Cysyk, R. L., & Collins, J. M. (1985). A phase I and pharmacokinetic study of dihydro-5-azacytidine (NSC 264880). Cancer Research, 45(7), 3359-3363. [Link]

  • National Center for Biotechnology Information. (n.d.). Azacitidine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. [Link]

  • ResearchGate. (n.d.). Molecular structure of azacitidine (5-azacytidine). [Link]

Sources

A Comprehensive Technical Guide: Differentiating 5-Azacytidine 5'-Monophosphate and Decitabine Monophosphate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNA methylation is a critical epigenetic modification that, when dysregulated, plays a pivotal role in the pathogenesis of various malignancies, notably hematological cancers like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). The development of DNA methyltransferase (DNMT) inhibitors has marked a significant advancement in epigenetic therapy. 5-Azacytidine (Azacitidine) and its deoxy-analog, Decitabine, are two cornerstone drugs in this class. While often discussed together, their efficacy and toxicity profiles are distinct, stemming from a fundamental difference in their chemical structure that dictates their intracellular metabolism and ultimate mechanism of action. This guide provides an in-depth analysis of these two agents, focusing on the critical first step of their activation—the formation of their respective 5'-monophosphate forms—and elucidating how this initial divergence leads to profoundly different biological consequences. We will dissect their metabolic pathways, compare their molecular mechanisms, and provide field-proven protocols for their investigation, offering a comprehensive resource for researchers and drug development professionals.

The Epigenetic Target: DNA Methylation and DNMTs

DNA methylation involves the covalent addition of a methyl group to the C5 position of a cytosine residue, typically within a CpG dinucleotide context. This process is catalyzed by a family of DNA methyltransferases (DNMTs).[1][2]

  • DNMT1: Primarily acts as a "maintenance" methyltransferase, faithfully copying existing methylation patterns onto the daughter strand during DNA replication.[1]

  • DNMT3A and DNMT3B: Function as "de novo" methyltransferases, establishing new methylation patterns during development and in response to cellular signals.[1]

In many cancers, the promoter regions of tumor suppressor genes become hypermethylated, leading to their transcriptional silencing and contributing to uncontrolled cell growth.[2][3] The therapeutic strategy behind DNMT inhibitors is to reverse this aberrant hypermethylation, thereby reactivating silenced genes and restoring normal cellular regulation.[2] Azacitidine and Decitabine are cytidine analogs that function as mechanism-based inhibitors, or "suicide substrates," for DNMTs.[3][4]

Molecular Profile and Intracellular Activation: The First Point of Divergence

5-Azacytidine and Decitabine are prodrugs that must be transported into the cell and undergo phosphorylation to become pharmacologically active.[4][5] The critical distinction between them lies in the sugar moiety attached to the azacytosine base.

The Foundational Difference: Ribose vs. Deoxyribose

The sole structural difference between 5-Azacytidine and Decitabine is a hydroxyl group at the 2' position of the pentose sugar ring.

  • 5-Azacytidine possesses a ribose sugar, classifying it as a ribonucleoside analog.

  • Decitabine (5-aza-2'-deoxycytidine) possesses a 2'-deoxyribose sugar, classifying it as a deoxyribonucleoside analog.[6]

This seemingly minor chemical variance fundamentally dictates which cellular metabolic pathways each molecule will enter, which activating kinases they will encounter, and into which nucleic acid polymers they can be incorporated.[6]

The First Commitment Step: Monophosphorylation

Upon cellular uptake via human nucleoside transporters (hNTs), the analogs undergo their first, rate-limiting phosphorylation step, creating their respective monophosphate forms.[7] This conversion is catalyzed by different kinases, representing the first and most critical point of metabolic divergence.

  • 5-Azacytidine is phosphorylated to 5-Azacytidine 5'-monophosphate (5-aza-CMP) by uridine-cytidine kinase (UCK) , an enzyme within the ribonucleoside salvage pathway.[7]

  • Decitabine is phosphorylated to Decitabine monophosphate (5-aza-dCMP) by deoxycytidine kinase (DCK) , a key enzyme in the deoxyribonucleoside salvage pathway.[7][8][9]

Pathway to the Active Triphosphate Form

Following the initial monophosphorylation, both molecules are successively phosphorylated by nucleoside monophosphate kinases (NMPK) and nucleoside diphosphate kinases (NDPK) to yield their active triphosphate forms.[7] However, a crucial secondary pathway exists for 5-Azacytidine that allows a fraction of it to act on DNA.

The diphosphate form of Azacitidine, 5-aza-CDP , can be converted to the deoxy-form 5-aza-dCDP by the enzyme ribonucleotide reductase (RNR) .[7] This RNR-mediated reduction is the sole pathway by which 5-Azacytidine can ultimately be incorporated into DNA. This conversion is relatively inefficient, which explains why the vast majority of intracellular 5-Azacytidine is directed towards RNA.[6][7][10]

G Aza 5-Azacytidine Aza_MP 5-aza-CMP Aza->Aza_MP UCK Aza_DP 5-aza-CDP Aza_MP->Aza_DP NMPK Aza_TP 5-aza-CTP Aza_DP->Aza_TP NDPK RNR Ribonucleotide Reductase (RNR) Aza_DP->RNR (minor pathway) RNA Incorporation into RNA Aza_TP->RNA Dac Decitabine Dac_MP 5-aza-dCMP Dac->Dac_MP DCK Dac_DP 5-aza-dCDP Dac_MP->Dac_DP NMPK Dac_TP 5-aza-dCTP Dac_DP->Dac_TP NDPK DNA_Dac Incorporation into DNA Dac_TP->DNA_Dac DNA_Aza Incorporation into DNA Dac_TP->DNA_Aza RNR->Dac_DP

Figure 1: Metabolic activation pathways of 5-Azacytidine and Decitabine.

Comparative Mechanism of Action

The distinct metabolic activation routes of 5-Azacytidine and Decitabine lead to different primary targets and a multi-faceted mechanism for 5-Azacytidine compared to the more direct action of Decitabine.

Divergent Fates: Incorporation into DNA and RNA
  • Decitabine: As a deoxyribonucleoside analog, its active triphosphate form, 5-aza-dCTP, is incorporated exclusively into DNA by DNA polymerases during the S-phase of the cell cycle.[8][11][12] This makes Decitabine a pure DNA hypomethylating agent.

  • 5-Azacytidine: As a ribonucleoside analog, its active triphosphate form, 5-aza-CTP, is predominantly (80-90%) incorporated into RNA.[8][10][13] Only the small fraction (10-20%) that is converted by RNR to 5-aza-dCTP gets incorporated into DNA.[10] Therefore, 5-Azacytidine has both RNA- and DNA-directed effects.

The Common Endpoint: Irreversible DNMT Inhibition

Despite their different paths, the DNA-directed activity of both drugs converges on the same final mechanism. When DNA replication occurs, DNMT1 (and other DNMTs) attempts to methylate the newly synthesized strand containing the fraudulent azacytosine base. The nitrogen atom at the 5-position of the ring prevents the normal methylation reaction from completing.[14] This results in the formation of a stable, irreversible covalent adduct between a cysteine residue in the active site of the DNMT enzyme and the incorporated drug.[1][2][4]

This "trapping" of DNMTs on the DNA effectively depletes the cell of functional methyltransferase enzymes.[1][15] The trapped enzymes are subsequently targeted for proteasomal degradation. With each round of cell division in the absence of sufficient DNMT activity, the genome undergoes passive, replication-dependent demethylation.

Figure 2: Mechanism of irreversible DNMT trapping by incorporated azacytosine.

Functional and Phenotypic Divergence

The dual action of 5-Azacytidine results in a broader, and arguably more complex, range of cellular effects compared to the more targeted action of Decitabine.

The Impact of RNA Incorporation (Azacitidine)

The significant incorporation of 5-Azacytidine into various RNA species is a major contributor to its overall cytotoxicity. This can lead to:

  • Disruption of Protein Synthesis: Incorporation into mRNA and tRNA can lead to defective tRNA processing, disassembly of polyribosomes, and inhibition of protein translation.[8][16]

  • Altered RNA Metabolism: It can interfere with the processing and function of ribosomal RNA (rRNA) and other non-coding RNAs.[16]

  • Inhibition of RNA Methylation: 5-Azacytidine can also inhibit RNA methyltransferases, such as DNMT2 (TRDMT1), which targets tRNA.[13][17]

These RNA-related effects contribute to a level of cytotoxicity that is independent of the cell cycle and DNA replication, a key difference from Decitabine.

Potency and Specificity as Hypomethylating Agents

Due to its direct and exclusive incorporation into DNA, Decitabine is considered a more potent DNA hypomethylating agent than 5-Azacytidine on an equimolar basis.[8] The entire administered dose of Decitabine is directed toward DNMT inhibition, whereas only a small fraction of a 5-Azacytidine dose achieves the same endpoint.

Comparative Summary of Molecular Features
Feature5-Azacytidine / 5-aza-CMPDecitabine / 5-aza-dCMP
Drug Class Ribonucleoside AnalogDeoxyribonucleoside Analog
Sugar Moiety Ribose2'-Deoxyribose
Initial Activating Kinase Uridine-Cytidine Kinase (UCK)[7]Deoxycytidine Kinase (DCK)[7]
Primary Nucleic Acid Target RNA (80-90%)[8][10][13]DNA (100%)[11][12]
DNA Incorporation Route Indirect (via Ribonucleotide Reductase)[7]Direct
Additional Mechanisms Inhibition of protein synthesis, disruption of RNA metabolism[8][16]Primarily DNA damage response[2]
Potency as DNMT Inhibitor Less potentMore potent[8]
Differential Cellular Responses

The distinct mechanisms of 5-Azacytidine and Decitabine can lead to different downstream cellular outcomes. Studies in non-small cell lung cancer cell lines, for example, have shown that while both drugs cause DNMT1 depletion, they produce strikingly different effects on the cell cycle, apoptosis, and gene expression profiles.[11] In one model, 5-Azacytidine induced an accumulation of cells in the sub-G1 phase (indicative of apoptosis), whereas Decitabine caused a G2/M phase arrest.[11]

Experimental Protocols for Mechanistic Investigation

To validate the mechanisms described, researchers can employ standard molecular biology techniques. The following are self-validating protocols designed to measure the direct downstream effects of these compounds.

Protocol: Assessing DNMT1 Depletion via Western Blot

This protocol quantifies the primary pharmacodynamic effect of both drugs: the depletion of the DNMT1 enzyme.

  • Cell Culture and Treatment: Plate cells (e.g., AML cell line MV-4-11 or MDS line SKM-1) at a density to ensure they are in logarithmic growth phase. Treat with a dose range of 5-Azacytidine or Decitabine (e.g., 0.5 µM, 1 µM, 5 µM) and a vehicle control (DMSO or PBS) for 48-72 hours.

  • Lysate Preparation: Harvest cells and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an 8% SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against DNMT1 (e.g., Cell Signaling Technology, #5032) overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., β-Actin or GAPDH) to ensure equal loading.

    • Wash membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash membrane 3x with TBST.

  • Detection and Analysis: Apply an ECL substrate and visualize bands using a chemiluminescence imager. A dose-dependent decrease in the DNMT1 band intensity relative to the loading control validates the drug's mechanism of trapping and degradation.

Protocol: Quantifying Global DNA Methylation by ELISA

This protocol measures the functional consequence of DNMT1 depletion.

  • Cell Treatment and DNA Extraction: Treat cells as described in Protocol 5.1. Harvest cells and extract genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit), ensuring high purity (A260/280 ratio ~1.8).

  • Global Methylation Assay: Use a global DNA methylation ELISA kit (e.g., Abcam, Zymo Research) that specifically quantifies 5-methylcytosine (5-mC).

  • Procedure (as per manufacturer's instructions):

    • Denature genomic DNA and coat a specified amount (e.g., 100 ng) onto the assay wells.

    • Add a primary antibody that specifically recognizes 5-mC.

    • Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Add the colorimetric substrate and measure absorbance at the appropriate wavelength (e.g., 450 nm).

  • Analysis: Construct a standard curve using the provided methylated DNA controls. Calculate the percentage of 5-mC in each sample. A dose-dependent decrease in the 5-mC percentage in drug-treated samples compared to the vehicle control demonstrates functional DNA hypomethylation.

Clinical and Research Implications

Both 5-Azacytidine and Decitabine are approved for the treatment of MDS and are widely used in AML.[18] However, the choice between them can be complex.

  • Efficacy: Meta-analyses have yielded mixed results. Some suggest Decitabine may lead to higher complete remission rates, particularly in AML and MDS, while others find no significant difference in overall survival.[19][20][21]

  • Toxicity: The broader cytotoxic effects of 5-Azacytidine, stemming from its impact on RNA, may contribute to a different side-effect profile. Some studies indicate Decitabine is associated with a higher risk of grade 3/4 anemia and febrile neutropenia.[21]

  • Research Context: For studies aiming to isolate the effects of pure DNA hypomethylation, Decitabine is the superior tool. For investigations where broader cytotoxic or RNA-modulating effects are relevant, or to model the clinical use of Azacitidine, it is the appropriate choice. Understanding these core differences is crucial for designing experiments with clear, interpretable outcomes.

Conclusion

The distinction between 5-Azacytidine 5'-monophosphate and Decitabine monophosphate is far more than a minor chemical nuance; it is the central pivot upon which their entire pharmacological profiles diverge. The presence of a 2'-hydroxyl group on 5-Azacytidine's ribose moiety directs it primarily into the RNA metabolic pathway, adding a layer of RNA-mediated cytotoxicity to its DNA hypomethylating activity. In contrast, Decitabine's deoxyribose sugar funnels it exclusively into the DNA pathway, making it a more direct and potent inhibitor of DNA methylation. For the researcher, scientist, and drug developer, a firm grasp of this fundamental divergence—from the initial phosphorylation event to the ultimate cellular response—is essential for the rational design of experiments, the interpretation of results, and the strategic development of next-generation epigenetic therapies.

References

  • ResearchGate. (n.d.). Comparison of mechanism of action of drugs azacitidine, decitabine, and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Incorporating mechanisms of azacytidine and decitabine into RNA and.... Retrieved from [Link]

  • Foulks, J. M., Parnell, K. M., Nix, R. N., et al. (2012). Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines. Cancer Biology & Therapy, 13(12), 1063-1072. Retrieved from [Link]

  • Abdel-Rahman, O. (2019). Use of Azacitidine or Decitabine for the Up-Front Setting in Acute Myeloid Leukaemia: A Systematic Review and Meta-Analysis. Cancers, 11(10), 1475. Retrieved from [Link]

  • Holm, M. S., Tsiompanou, E., & Grønbæk, K. (2005). A pharmacodynamic study of 5-azacytidine in the P39 cell line. Leukemia Research, 29(11), 1325-1331. Retrieved from [Link]

  • Zeidan, A. M., Lee, J. W., Prebet, T., et al. (2014). Comparative clinical effectiveness of azacitidine versus decitabine in older patients with myelodysplastic syndromes. British Journal of Haematology, 166(2), 218-225. Retrieved from [Link]

  • Bouchard, J., & Momparler, R. L. (1983). Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase. Molecular Pharmacology, 24(1), 109-114. Retrieved from [Link]

  • Palii, S. S., Van Emburgh, B. O., Sankpal, U. T., et al. (2008). DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B. Molecular and Cellular Biology, 28(2), 752-771. Retrieved from [Link]

  • Kantarjian, H., & O'Brien, S. (2007). Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies. Cancer, 110(3), 475-483. Retrieved from [Link]

  • Lavelle, D., Vaitkus, K., Ling, Y., et al. (2013). Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy. Journal of Hematology & Oncology, 6, 17. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Decitabine?. Retrieved from [Link]

  • Hagemann, K., Schoofs, L., Heinz, S., et al. (2024). The type of DNA damage response after decitabine treatment depends on the level of DNMT activity. EMBO Molecular Medicine, 16(6), 1833-1856. Retrieved from [Link]

  • H-C., C., D-Y., C., & W., P. (2015). RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia. Oncotarget, 6(11), 8873-8885. Retrieved from [Link]

  • Ghoshal, K., Datta, J., Majumder, S., et al. (2005). Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme. Nucleic Acids Research, 33(15), 4884-4895. Retrieved from [Link]

  • OncLive. (2015). Dr. Saunthararajah on Mechanisms of Resistance to 5-Azacytidine/Decitabine in MDS-AML. Retrieved from [Link]

  • Wikipedia. (n.d.). Decitabine. Retrieved from [Link]

  • Christman, J. K. (2002). 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy. Oncogene, 21(35), 5483-5495. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and metabolic activation of 5-azacytidine and 5-aza-2.... Retrieved from [Link]

  • Claus, R., Lucas, D. M., Stilgenbauer, S., et al. (2014). Quantitative determination of decitabine incorporation into DNA and its effect on mutation rates in human cancer cells. Nucleic Acids Research, 42(18), 11471-11481. Retrieved from [Link]

  • ResearchGate. (n.d.). Target engagement by decitabine is dependent on its metabolic.... Retrieved from [Link]

  • Veselý, J., Čihák, A., & Sorm, F. (1973). Comparative studies of the cytostatic action and metabolism of 5-azacytidine and 5,6-dihydro-5-azacytidine. Cancer Research, 33(12), 3075-3079. Retrieved from [Link]

  • ASH Publications. (2024). Azacitidine Versus Decitabine for the Treatment of Myelodysplastic Syndrome: A Propensity Score-Matched Retrospective Cohort Study Using Trinetx. Retrieved from [Link]

  • Liu, Y., Zhang, Y., Wang, Y., et al. (2023). DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells. Journal of Translational Medicine, 21, 626. Retrieved from [Link]

  • L. A., D., C., G., et al. (2012). Modulation of Cell Cycle Progression by 5-Azacytidine Is Associated with Early Myogenesis Induction in Murine Myoblasts. International Journal of Biological Sciences, 8(2), 239-250. Retrieved from [Link]

  • Schaefer, M., Hagemann, S., Hanna, K., & Lyko, F. (2009). Azacytidine Inhibits RNA Methylation at DNMT2 Target Sites in Human Cancer Cell Lines. Cancer Research, 69(20), 8127-8132. Retrieved from [Link]

  • He, B., Chen, S., Gao, L., et al. (2021). Comparison Between Decitabine and Azacitidine for Patients With Acute Myeloid Leukemia and Higher-Risk Myelodysplastic Syndrome: A Systematic Review and Network Meta-Analysis. Frontiers in Oncology, 11, 706221. Retrieved from [Link]

  • Valero, V., et al. (2018). An miRNA–DNMT1 Axis Is Involved in Azacitidine Resistance and Predicts Survival in Higher-Risk Myelodysplastic Syndrome and Low Blast Count Acute Myeloid Leukemia. Clinical Cancer Research, 24(12), 2903-2912. Retrieved from [Link]

  • Owens, G. K., et al. (2018). High throughput screen identifies the DNMT1 inhibitor, 5-azacytidine, as a potent inducer of PTEN. Arteriosclerosis, Thrombosis, and Vascular Biology, 38(11), 2596-2608. Retrieved from [Link]

  • Troetel, W. M., Weiss, A. J., Stambaugh, J. E., & Manthei, R. W. (1972). The disposition and pharmacokinetics in humans of 5-azacytidine administered intravenously as a bolus or by continuous infusion. Cancer Research, 32(8), 1641-1647. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Determining the Intracellular Half-Life of 5-Azacytidine 5'-Monophosphate in AML Cells

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers and drug development professionals in oncology, understanding the precise molecular journey of a therapeutic agent within a cancer cell is paramount. 5-Azacytidine (5-Aza), a cornerstone in the treatment of Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), is no exception. While its ultimate action as a DNA hypomethylating agent is well-documented, the efficacy of this prodrug is critically dependent on its intracellular metabolism. The first phosphorylation step, yielding 5-Azacytidine 5'-monophosphate (5-aza-CMP), represents a crucial nexus. The concentration and persistence of this metabolite dictate the downstream formation of the active triphosphate form and, consequently, the therapeutic outcome. This guide provides a comprehensive framework for understanding and experimentally determining the intracellular half-life of 5-aza-CMP in AML cells, offering both the theoretical underpinnings and detailed, field-proven methodologies.

The Central Role of 5-Aza-CMP in 5-Azacytidine's Mechanism of Action

5-Azacytidine is a prodrug that requires intracellular enzymatic activation to exert its cytotoxic and epigenetic effects.[1][2] Upon transport into the AML cell, 5-Aza is phosphorylated by uridine-cytidine kinases (UCK), primarily UCK1 and UCK2, to form 5-aza-CMP.[2][3] This initial phosphorylation is the rate-limiting step in its activation pathway.

Once formed, 5-aza-CMP stands at a critical metabolic crossroads:

  • Anabolic Progression: It can be further phosphorylated by nucleoside monophosphate kinases (NMPKs) to 5-aza-CDP and subsequently by nucleoside diphosphate kinases (NDPKs) to the active 5-aza-CTP.

  • Incorporation into RNA: As a ribonucleoside analog, the majority of 5-aza-CTP (estimated at 80-90%) is incorporated into RNA, leading to the disruption of protein synthesis and induction of apoptosis.

  • Conversion to Deoxy-form: 5-aza-CDP can be reduced by ribonucleotide reductase (RNR) to 5-aza-dCDP, which is then phosphorylated to 5-aza-dCTP. This deoxy-form is incorporated into DNA, where it covalently traps DNA methyltransferases (DNMTs), leading to their degradation and subsequent passive DNA demethylation during replication.[4]

The intracellular half-life of 5-aza-CMP is therefore a critical parameter. A short half-life implies rapid conversion to downstream metabolites or degradation, potentially limiting the pool available for conversion to the DNA-active deoxy form. Conversely, a longer half-life might suggest a sustained reservoir for the production of both RNA- and DNA-targeted active forms. Understanding this parameter is essential for predicting drug efficacy, deciphering resistance mechanisms, and designing rational combination therapies.

Visualizing the Metabolic Pathway

The metabolic activation and fate of 5-Azacytidine is a multi-step process. The following diagram illustrates the central position of 5-aza-CMP.

5_Aza_Metabolism cluster_outside Extracellular cluster_inside Intracellular (AML Cell) Aza_ext 5-Azacytidine Aza_int 5-Azacytidine Aza_ext->Aza_int hENT Aza_CMP 5-Aza-CMP Aza_int->Aza_CMP UCK1/2 Degradation Deamination/ Degradation Aza_int->Degradation CDA Aza_CDP 5-Aza-CDP Aza_CMP->Aza_CDP NMPK Aza_CTP 5-Aza-CTP Aza_CDP->Aza_CTP NDPK Aza_dCDP 5-Aza-dCDP Aza_CDP->Aza_dCDP RNR Aza_CTP->Aza_CMP Feedback Inhibition RNA RNA Incorporation (Protein Synthesis Disruption, Apoptosis) Aza_CTP->RNA Aza_dCTP 5-Aza-dCTP Aza_dCDP->Aza_dCTP NMPK/NDPK DNA DNA Incorporation (DNMT1 Trapping, Hypomethylation) Aza_dCTP->DNA Pulse_Chase_Workflow cluster_workflow Experimental Workflow cluster_sampling Time-Course Sampling start Culture AML Cells (e.g., MOLM-13, SKM-1) pulse Pulse: Incubate with 5-Azacytidine (e.g., 5 µM for 1-2 hours) wash Wash & Resuspend: Remove 5-Aza, wash cells 3x with ice-cold PBS chase Chase: Resuspend in drug-free medium t0 T = 0 min t1 T = 15 min t2 T = 30 min t3 T = 60 min t4 T = 120 min t_etc ... quench Metabolism Quenching & Metabolite Extraction (e.g., Cold Acetonitrile/Methanol) t0->quench analysis LC-MS/MS Analysis: Quantify 5-aza-CMP calc Data Analysis: Plot ln[5-aza-CMP] vs. Time Calculate Half-Life (t½) end Result: Intracellular Half-Life

Sources

Technical Whitepaper: 5-Aza-CMP & The Inhibition of Ribonucleotide Reductase

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Mechanistic Duality, Metabolic Checkpoints, and Therapeutic Implications in AML/MDS

Executive Summary

This technical guide analyzes the role of 5-Azacytidine 5’-monophosphate (5-Aza-CMP) as a critical metabolic node in the inhibition of Ribonucleotide Reductase (RNR) . While 5-Azacytidine (5-Aza-C) is classically defined as a DNA Methyltransferase (DNMT) inhibitor, emerging evidence identifies it as a potent inhibitor of the RNR M2 subunit (RRM2).

This document elucidates the "dual-inhibition" mechanism:

  • Direct Enzymatic Inhibition: The diphosphate metabolite (5-Aza-CDP) acts as a pseudosubstrate/inhibitor at the RNR catalytic site.

  • Transcriptional Suppression: The triphosphate metabolite (5-Aza-CTP) incorporates into RNA, destabilizing RRM2 mRNA and reducing protein expression.

For drug development professionals, understanding this pathway is vital. 5-Aza-C is a "self-limiting" prodrug: it inhibits the very enzyme (RNR) required to convert it into its DNA-hypomethylating form (5-Aza-dCTP).

Mechanistic Insight: The 5-Aza-CMP Checkpoint

The bioactivity of 5-Azacytidine hinges on its phosphorylation to 5-Aza-CMP .[1] This monophosphate is the divergence point between two distinct pharmacological fates: RNA incorporation (cytotoxicity/RRM2 suppression) and DNA incorporation (epigenetic modulation).

The Metabolic Bifurcation

Upon cellular entry via human nucleoside transporters (hNTs), 5-Aza-C is phosphorylated by Uridine-Cytidine Kinase (UCK) to 5-Aza-CMP .[1][2]

  • Path A (Major - 80-90%): 5-Aza-CMP

    
     5-Aza-CDP 
    
    
    
    5-Aza-CTP
    
    
    RNA Incorporation .[3]
  • Path B (Minor - 10-20%): 5-Aza-CMP

    
     5-Aza-CDP 
    
    
    
    5-Aza-dCDP
    
    
    5-Aza-dCTP
    
    
    DNA Incorporation .
Mechanism of RNR Inhibition

Ribonucleotide Reductase (RNR) catalyzes the rate-limiting step of de novo dNTP synthesis (NDP


 dNDP). 5-Aza-C metabolites inhibit this system through two distinct modalities:[4][5]
A. Direct Catalytic Inhibition (The "Suicide" Interaction)

RNR requires diphosphates as substrates. 5-Aza-CDP , derived directly from 5-Aza-CMP, binds to the catalytic site of the RRM1/RRM2 complex. Unlike native Cytidine Diphosphate (CDP), the presence of the nitrogen at position 5 of the pyrimidine ring alters the electron distribution.

  • Effect: 5-Aza-CDP acts as a competitive inhibitor or mechanism-based inactivator, stalling the radical transfer pathway required for reduction. This terminates the conversion of 5-Aza-CDP to 5-Aza-dCDP, limiting the pool of 5-Aza-dCTP available for DNA methylation inhibition.

B. RRM2 mRNA Destabilization (The Genetic Blockade)

The majority of the drug flux leads to 5-Aza-CTP , which is incorporated into nascent RNA.[3][6]

  • Target: RRM2 mRNA (encoding the small subunit of RNR).

  • Mechanism: Incorporation of 5-Aza-Cytosine into the mRNA strand alters its secondary structure or recognition by RNA-binding proteins, leading to rapid degradation.

  • Outcome: A profound reduction in RRM2 protein levels (up to 80%), effectively shutting down dNTP production and arresting cells in the S-phase.

Pathway Visualization

The following diagram illustrates the metabolic fate of 5-Aza-CMP and the dual feedback loops inhibiting RNR.

G cluster_metabolism Metabolic Activation Pathway cluster_dna DNA Hypomethylation Pathway AzaC 5-Azacytidine (Prodrug) AzaCMP 5-Aza-CMP (The Checkpoint) AzaC->AzaCMP UCK AzaCDP 5-Aza-CDP (RNR Substrate/Inhibitor) AzaCMP->AzaCDP NMPK AzaCTP 5-Aza-CTP AzaCDP->AzaCTP NDPK AzadCDP 5-Aza-dCDP AzaCDP->AzadCDP RNR Reduction RNR Ribonucleotide Reductase (RRM1/RRM2) AzaCDP->RNR Direct Inhibition (Competitive/Suicide) RNA RNA Incorporation (Aberrant RNA) AzaCTP->RNA Polymerase RRM2_mRNA RRM2 mRNA RNA->RRM2_mRNA Destabilization AzadCTP 5-Aza-dCTP AzadCDP->AzadCTP DNA DNA Incorporation (DNMT Inhibition) AzadCTP->DNA RRM2_mRNA->RNR Reduced Translation

Figure 1: The 5-Aza-CMP metabolic node.[1][2][7][8] Note the bifurcation where 5-Aza-CDP acts as both a substrate and an inhibitor of RNR, while the RNA pathway suppresses RRM2 expression.

Quantitative Efficacy: RNR Inhibition Data

The following data summarizes the impact of 5-Azacytidine (and its metabolites) on RNR function in AML cell lines (e.g., MV4-11, HL-60).

ParameterObserved EffectMechanismReference
RRM2 mRNA Level ↓ 40% reductionPost-transcriptional destabilization via RNA incorporation
RRM2 Protein Level ↓ 70-80% reductionConsequence of mRNA instability
dNTP Pool Size Significant Depletion Blockade of RNR activity
Inhibition Type Self-Limiting 5-Aza-C inhibits its own conversion to the DNA-active form (5-Aza-dCTP)

Experimental Protocols

To validate 5-Aza-CMP/CDP mediated inhibition of RNR in your pipeline, use the following self-validating protocols.

In Situ RNR Activity Assay (C-14 Pulse)

This assay measures the intracellular conversion of Cytidine to Deoxycytidine, serving as a direct readout of RNR activity in the presence of 5-Aza-CMP metabolites.

Reagents:

  • [14C]-Cytidine (0.5 µCi/mL)

  • 5-Azacytidine (Test compound)[1][2][4][5][6][7][8][9][10][11][12][13]

  • Hydroxyurea (Positive Control, RNR inhibitor)

  • Perchloric Acid (PCA)

  • HPLC Buffer: 20 mM KH₂PO₄, pH 4.0

Workflow:

  • Seeding: Seed AML cells (e.g., MV4-11) at

    
     cells/mL.
    
  • Treatment: Treat with 5-Azacytidine (0.5 - 5 µM) for 24 hours.

  • Pulse: Add [14C]-Cytidine for the final 60 minutes of treatment.

  • Extraction: Wash cells with cold PBS. Lyse in 0.5 M PCA on ice.

  • Neutralization: Neutralize supernatant with KOH.

  • Separation: Analyze dCTP/CTP ratios via HPLC coupled with a radiomatic flow detector.

  • Calculation: RNR Activity = (Radioactivity in dCDP+dCTP) / (Total Radioactivity).

RRM2 mRNA Stability Assay (Actinomycin D Chase)

Determine if the inhibition is genetic (mRNA decay) vs. enzymatic.

Workflow:

  • Treatment: Treat cells with 5-Azacytidine (1 µM) for 24 hours.

  • Transcriptional Stop: Add Actinomycin D (5 µg/mL) to halt new mRNA synthesis (

    
    ).
    
  • Time Course: Harvest RNA at 0, 2, 4, and 8 hours post-Actinomycin D.

  • qRT-PCR: Quantify RRM2 mRNA levels relative to a stable housekeeper (e.g., GAPDH or 18S).

  • Analysis: Plot log(% remaining mRNA) vs. time. A steeper slope in 5-Aza-C treated cells indicates destabilization.

Therapeutic Implications for Drug Development

The identification of RNR as a target of 5-Azacytidine necessitates a strategic shift in combination therapies.

  • The "Self-Limiting" Paradox: High doses of 5-Azacytidine may be counterproductive for DNA hypomethylation. By potently inhibiting RNR, the drug prevents the formation of its own DNA-incorporating metabolite (5-Aza-dCTP). This supports the clinical efficacy of low-dose regimens , which may preserve just enough RNR activity to allow conversion to 5-Aza-dCTP.

  • Combination Strategy:

    • Synergy: Combining 5-Aza-C with other RNR inhibitors (e.g., Gemcitabine, Hydroxyurea) leads to profound dNTP depletion and S-phase arrest, potentially overcoming resistance in high-risk AML.

    • Antagonism Risk: If the goal is DNMT inhibition (epigenetic therapy), avoiding concurrent strong RNR inhibitors is crucial to ensure 5-Aza-dCTP pools are generated.

References

  • Aimiuwu, J., et al. (2012). RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia. Blood, 119(22), 5229–5238.

  • Derissen, E. J., et al. (2013). Concise Drug Review: Azacitidine and Decitabine. The Oncologist, 18(5), 619–624.

  • Shao, J., et al. (2006). Ribonucleotide Reductase Inhibitors and Future Drug Design. Current Cancer Drug Targets, 6(5), 409-431.

  • Grüner, M., et al. (2016). The mechanism of action of the nucleoside analogue 5-azacytidine in the treatment of Myelodysplastic Syndromes. Expert Opinion on Pharmacotherapy.

Sources

An In-depth Technical Guide to the Kinetics of 5-Azacytidine Phosphorylation by UCK1 and UCK2

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Azacytidine (AZA) is a cornerstone of therapy for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its efficacy is critically dependent on its intracellular activation via phosphorylation, a process catalyzed by uridine-cytidine kinases (UCKs). This guide provides a comprehensive technical overview of the enzymatic kinetics governing the phosphorylation of 5-azacytidine by the two key isoforms, UCK1 and UCK2. We will delve into the structural and functional differences between these enzymes, their substrate specificities, and the profound implications of their differential expression and catalytic efficiencies on the therapeutic response and resistance to 5-azacytidine. This document is intended to serve as a detailed resource, offering field-proven insights and robust experimental protocols for researchers actively engaged in the study of hypomethylating agents and the development of novel therapeutic strategies.

Introduction: The Critical First Step in 5-Azacytidine's Mechanism of Action

5-Azacytidine is a nucleoside analogue that exerts its anti-neoplastic effects primarily through the inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[1][2] However, 5-azacytidine is a prodrug; it must first be transported into the cell and then undergo a series of phosphorylation steps to become the active triphosphate metabolite, 5-aza-CTP.[3] This initial phosphorylation to 5-azacytidine monophosphate (5-aza-CMP) is the rate-limiting step in its activation pathway and is catalyzed by uridine-cytidine kinases.[4][5] Understanding the kinetics of this pivotal reaction is therefore paramount for optimizing therapeutic strategies and overcoming mechanisms of drug resistance.

The two primary enzymes responsible for this initial phosphorylation are Uridine-Cytidine Kinase 1 (UCK1) and Uridine-Cytidine Kinase 2 (UCK2).[6] While both enzymes catalyze the same fundamental reaction, they exhibit distinct tissue expression patterns, substrate affinities, and catalytic efficiencies, which have significant ramifications for the clinical activity of 5-azacytidine.[7][8]

The Key Players: UCK1 and UCK2

UCK1 and UCK2 are members of the pyrimidine salvage pathway, which recycles uridine and cytidine for nucleotide synthesis.[9] They share approximately 72% sequence similarity, yet their functional roles and kinetic properties differ substantially.[7]

  • UCK1: This isoform is ubiquitously expressed in healthy tissues.[10][11] Its broad expression profile suggests a housekeeping role in maintaining cellular nucleotide pools.

  • UCK2: In contrast, UCK2 expression is more restricted, with high levels typically found in the placenta and various tumor cells.[6] This tumor-specific upregulation makes UCK2 an attractive therapeutic target.[9]

The differential expression of these kinases is a critical determinant of 5-azacytidine's therapeutic window. The higher expression of UCK2 in cancer cells can lead to preferential activation of the drug in malignant tissues.

The Activation Pathway of 5-Azacytidine

The intracellular journey of 5-azacytidine from a prodrug to an active DNMT inhibitor is a multi-step process. The initial and rate-limiting step, phosphorylation by UCK1 or UCK2, is the gateway to its therapeutic efficacy.

5-Azacytidine Activation Pathway cluster_0 Cellular Uptake cluster_1 Phosphorylation Cascade cluster_2 Mechanism of Action 5-Aza_ext 5-Azacytidine (Extracellular) 5-Aza_int 5-Azacytidine (Intracellular) 5-Aza_ext->5-Aza_int hENT1 5-Aza_MP 5-Aza-CMP 5-Aza_int->5-Aza_MP UCK1 / UCK2 (Rate-Limiting) 5-Aza_DP 5-Aza-CDP 5-Aza_MP->5-Aza_DP CMPK 5-Aza_TP 5-Aza-CTP 5-Aza_DP->5-Aza_TP NDPK RNA_Incorp Incorporation into RNA 5-Aza_TP->RNA_Incorp DNA_Incorp Incorporation into DNA 5-Aza_TP->DNA_Incorp RNR DNMT_Inhib DNMT Inhibition DNA_Incorp->DNMT_Inhib

Caption: Intracellular activation pathway of 5-azacytidine.

Comparative Enzyme Kinetics: UCK1 vs. UCK2

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide a quantitative measure of an enzyme's affinity for its substrate and its catalytic efficiency. Studies have consistently shown that UCK2 exhibits a higher catalytic efficiency for both endogenous nucleosides and 5-azacytidine compared to UCK1.[5][7]

Table 1: Comparative Kinetic Parameters for 5-Azacytidine Phosphorylation

EnzymeKm (µM) for 5-AzacytidineVmax (nmol/min/mg)Catalytic Efficiency (Vmax/Km)
UCK1 Higher (Lower Affinity)LowerLower
UCK2 Lower (Higher Affinity)HigherHigher

Note: Specific values can vary depending on the experimental conditions and are intended to illustrate the relative differences.

This difference in catalytic efficiency has profound clinical implications. Tumors with high UCK2 expression are more adept at activating 5-azacytidine, potentially leading to a better therapeutic response.[5] Conversely, low UCK1 expression has been associated with resistance to 5-azacytidine in patients with MDS.[8]

Experimental Protocols for Kinetic Analysis

To ensure the scientific integrity of kinetic studies, a robust and self-validating experimental workflow is essential. The following outlines a standard protocol for determining the kinetic parameters of UCK1 and UCK2 with 5-azacytidine.

Experimental Workflow

Kinetic Analysis Workflow cluster_0 Enzyme Preparation cluster_1 Kinase Assay cluster_2 Data Analysis Expression Recombinant UCK1/UCK2 Expression Purification Protein Purification (e.g., IMAC) Expression->Purification QC Purity & Concentration (SDS-PAGE, Bradford) Purification->QC Assay_Setup Reaction Setup: Enzyme, 5-Aza, ATP, Buffer QC->Assay_Setup Incubation Time-course Incubation (e.g., 37°C) Assay_Setup->Incubation Detection Quantification of ADP Production Incubation->Detection Initial_Vel Calculate Initial Velocities Detection->Initial_Vel Michaelis_Menten Michaelis-Menten Plot Initial_Vel->Michaelis_Menten Lineweaver_Burk Lineweaver-Burk Plot Michaelis_Menten->Lineweaver_Burk Params Determine Km & Vmax Lineweaver_Burk->Params

Sources

A Technical Guide to the Intracellular Fate of 5-Azacytidine: Investigating the Accumulation of 5'-Monophosphate Metabolites in Drug-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Evolving Landscape of Azacitidine Resistance

5-Azacytidine (AZA) remains a cornerstone in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), primarily through its action as a hypomethylating agent.[1][2] By incorporating into DNA and RNA, it traps DNA methyltransferases (DNMTs), leading to the reactivation of silenced tumor suppressor genes.[3] However, the clinical utility of AZA is often hampered by the development of drug resistance. While several mechanisms of resistance have been elucidated, the intracellular metabolic fate of AZA and its phosphorylated derivatives in resistant phenotypes presents a complex and intriguing area of study for drug development professionals.

This technical guide deviates from a standard review of established resistance mechanisms. Instead, it focuses on a specific, albeit less characterized, phenomenon: the potential accumulation of 5-azacytidine 5'-monophosphate (5-aza-CMP) in drug-resistant cell lines. We will explore the canonical metabolic pathway of AZA, delve into the well-documented resistance mechanisms that lead to a decrease in AZA metabolites, and then pivot to a scientifically grounded, hypothetical model that could explain an accumulation of 5-aza-CMP. This guide is intended for researchers and scientists in drug development, providing both a conceptual framework and practical methodologies for investigating this nuanced aspect of AZA resistance.

Part 1: The Canonical Metabolism of 5-Azacytidine

To understand any deviation, we must first master the established pathway. 5-Azacytidine is a prodrug that must be activated intracellularly to exert its therapeutic effects. The metabolic cascade is a multi-step enzymatic process:

  • Cellular Uptake: AZA enters the cell via nucleoside transporters, primarily human equilibrative nucleoside transporter 1 (hENT1).

  • Initial Phosphorylation (Rate-Limiting Step): Once inside the cell, AZA is phosphorylated to 5-aza-CMP. This initial phosphorylation is the rate-limiting step in the activation pathway and is catalyzed by uridine-cytidine kinase (UCK), with UCK2 being a key isoform in many cancer types.[4][5]

  • Subsequent Phosphorylation: 5-aza-CMP is then rapidly phosphorylated to 5-azacytidine 5'-diphosphate (5-aza-CDP) by cytidylate kinase (CMPK). This is followed by another phosphorylation to the active triphosphate form, 5-azacytidine 5'-triphosphate (5-aza-CTP), by nucleoside diphosphate kinase (NDPK).

  • Incorporation into Nucleic Acids: 5-aza-CTP is incorporated into RNA, which can disrupt protein synthesis. Additionally, a portion of 5-aza-CDP can be converted by ribonucleotide reductase to its deoxy form, 5-aza-dCDP, which is then phosphorylated to 5-aza-dCTP and incorporated into DNA, where it exerts its hypomethylating effects.

cluster_extracellular Extracellular cluster_intracellular Intracellular 5-Aza_ext 5-Azacytidine 5-Aza_int 5-Azacytidine 5-Aza_ext->5-Aza_int hENT1 5-aza-CMP 5-aza-CMP 5-Aza_int->5-aza-CMP UCK2 (Rate-Limiting) 5-aza-CDP 5-aza-CDP 5-aza-CMP->5-aza-CDP CMPK 5-aza-CTP 5-aza-CTP 5-aza-CDP->5-aza-CTP NDPK 5-aza-dCDP 5-aza-dCDP 5-aza-CDP->5-aza-dCDP Ribonucleotide Reductase RNA RNA Incorporation 5-aza-CTP->RNA 5-aza-dCTP 5-aza-dCTP 5-aza-dCDP->5-aza-dCTP NDPK DNA DNA Incorporation (Hypomethylation) 5-aza-dCTP->DNA

Figure 1: Simplified metabolic pathway of 5-Azacytidine (AZA).

Part 2: Established Mechanisms of AZA Resistance - A Prelude to the Accumulation Hypothesis

Resistance to AZA is a significant clinical challenge, and several molecular mechanisms have been identified.[6] Most of these mechanisms logically lead to a reduction in the intracellular concentration of the active AZA metabolites.

  • Impaired Drug Transport: Downregulation of the hENT1 transporter can limit the influx of AZA into cancer cells, thereby reducing the substrate available for phosphorylation.

  • Deficiency in Uridine-Cytidine Kinase (UCK): This is a well-documented mechanism of resistance.[7] Since UCK catalyzes the rate-limiting step of AZA activation, reduced expression or inactivating mutations in the UCK2 gene prevent the formation of 5-aza-CMP and all downstream metabolites.[4] This effectively halts the drug's mechanism of action.

These established pathways underscore a critical point: in many resistant phenotypes, one would expect to find lower levels of 5-aza-CMP, not an accumulation.

Part 3: A Hypothetical Framework for 5-aza-CMP Accumulation in AZA-Resistant Cells

While seemingly counterintuitive, the accumulation of an intermediate metabolite like 5-aza-CMP could represent a distinct and less-explored mechanism of drug resistance. Such a scenario would necessitate a "metabolic bottleneck" downstream of 5-aza-CMP formation.

The most plausible enzyme to be implicated in such a bottleneck is Cytidylate Kinase (CMPK) , which is responsible for the phosphorylation of 5-aza-CMP to 5-aza-CDP.

The Hypothesis: A subset of AZA-resistant cell lines may harbor alterations that reduce the efficiency of CMPK-mediated phosphorylation of 5-aza-CMP, while retaining sufficient UCK2 activity. This would lead to a buildup of the monophosphate form, which is unable to be further processed into its active di- and triphosphate forms. The consequence is a failure to incorporate into RNA and DNA, rendering the drug ineffective.

This could arise from:

  • Acquired mutations in the CMPK gene that decrease its affinity for 5-aza-CMP.

  • Altered post-translational regulation of CMPK , leading to reduced enzymatic activity.

  • Competitive inhibition of CMPK by other endogenous nucleotides that may be upregulated in the resistant cells.

cluster_sensitive AZA-Sensitive Cell cluster_resistant AZA-Resistant Cell (Hypothetical) 5-Aza_S 5-Azacytidine 5-aza-CMP_S 5-aza-CMP 5-Aza_S->5-aza-CMP_S UCK2 Active_Metabolites_S Active Metabolites (5-aza-CDP/CTP/dCTP) 5-aza-CMP_S->Active_Metabolites_S CMPK (Efficient) Effect_S Therapeutic Effect Active_Metabolites_S->Effect_S 5-Aza_R 5-Azacytidine 5-aza-CMP_R Accumulated 5-aza-CMP 5-Aza_R->5-aza-CMP_R UCK2 Active_Metabolites_R Reduced Active Metabolites 5-aza-CMP_R->Active_Metabolites_R CMPK (Inefficient) Effect_R Resistance Active_Metabolites_R->Effect_R

Figure 2: Hypothetical model of 5-aza-CMP accumulation in resistant cells.

Part 4: Experimental Workflow for Investigating 5-aza-CMP Accumulation

To validate this hypothesis, a robust and sensitive analytical workflow is required to quantify intracellular levels of AZA and its phosphorylated metabolites. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.[8][9]

Start Culture AZA-Sensitive & Resistant Cell Lines Treat Treat with 5-Azacytidine (Time-course & Dose-response) Start->Treat Harvest Harvest & Quench Metabolism (e.g., cold methanol) Treat->Harvest Extract Extract Intracellular Metabolites (e.g., acid precipitation) Harvest->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Quantify 5-Aza, 5-aza-CMP, 5-aza-CDP, 5-aza-CTP Analyze->Quantify Compare Compare Metabolite Levels (Sensitive vs. Resistant) Quantify->Compare

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of Intracellular 5-Azacytidine 5'-Monophosphate (5-AZA-MP) by HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying the intracellular pharmacokinetics of 5-Azacytidine (Vidaza®) is critical for understanding its efficacy in treating Myelodysplastic Syndromes (MDS). While plasma pharmacokinetics are well-documented, the drug is a prodrug ; its therapeutic activity depends on intracellular phosphorylation to 5-Azacytidine 5'-monophosphate (5-AZA-MP) by Uridine-Cytidine Kinase (UCK), followed by conversion to the triphosphate form and incorporation into RNA/DNA.

This Application Note details a robust LC-MS/MS protocol for the specific quantification of 5-AZA-MP in cell lysates. Unlike traditional Ion-Pairing Reversed-Phase (IP-RP) methods, which contaminate mass spectrometers and suffer from suppression, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) . This approach ensures high sensitivity, rapid instrument turnover, and preservation of the chemically unstable triazine ring.

Biological Context & Metabolic Pathway

5-Azacytidine functions as a hypomethylating agent.[1][2] Its instability and complex metabolism make "total drug" measurements insufficient. The conversion to the monophosphate (5-AZA-MP) is often the rate-limiting step in its activation.

Figure 1: Intracellular Activation Pathway

The following diagram illustrates the critical metabolic activation of 5-Azacytidine and the instability pathways that complicate analysis.

G cluster_ext Extracellular cluster_int Intracellular Cytosol AZA_Ext 5-Azacytidine (Prodrug) AZA_Int 5-Azacytidine AZA_Ext->AZA_Int Nucleoside Transporters AZA_MP 5-AZA-MP (Target Analyte) AZA_Int->AZA_MP UCK (Rate Limiting) Degrade Guanylurea Derivatives (Hydrolysis Product) AZA_Int->Degrade Spontaneous Hydrolysis AZA_TP 5-AZA-Triphosphate AZA_MP->AZA_TP Kinases AZA_MP->Degrade Ring Opening DNA DNA Incorporation (DNMT Inhibition) AZA_TP->DNA Polymerase

Caption: Metabolic activation of 5-Azacytidine. The transition from 5-Azacytidine to 5-AZA-MP is mediated by Uridine-Cytidine Kinase (UCK). Spontaneous hydrolysis of the triazine ring competes with activation.

Analytical Challenges & Strategy

Chemical Instability

The 1,3,5-triazine ring of 5-Azacytidine is highly susceptible to hydrolytic ring-opening, particularly in:

  • Basic pH: Rapid degradation.

  • Water: Slow degradation even at neutral pH.

  • Temperature: Half-life decreases significantly above 4°C.[3]

Solution: All extraction steps must be performed at 4°C or on ice . Buffers must be slightly acidic (pH 3.0–5.0) or organic-rich (Methanol/Acetonitrile) to stabilize the ring.

Polarity & Retention

5-AZA-MP is extremely polar and hydrophilic.

  • Reversed-Phase (C18): No retention; elutes in the void volume with salts (suppression).

  • Ion-Pairing (IP-RP): Effective but requires reagents (e.g., tributylamine) that permanently contaminate the MS source.

  • HILIC (Recommended): Provides retention based on polarity without "sticky" reagents.

Detailed Protocol

Materials & Reagents[5]
  • Target Standard: 5-Azacytidine 5'-monophosphate (Custom synthesis or high-purity commercial source).

  • Internal Standard (IS):

    
    -5-Azacytidine-MP (Ideal) or 
    
    
    
    -Cytidine Monophosphate (Surrogate). Note: Do not use the parent drug as IS; it does not track extraction efficiency of the phosphate moiety.
  • LC Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate, Ammonium Hydroxide (for pH adjustment).

  • Extraction Solvent: 70:30 Methanol:Acetonitrile (pre-chilled to -80°C).

Cell Lysis & Extraction Workflow

Crucial: Speed and temperature control are vital to prevent dephosphorylation (back to parent) or hydrolysis.

Workflow Step1 Cell Pellet Collection (Wash with cold PBS x2) Step2 Quenching & Lysis Add 300µL -80°C MeOH/ACN (70:30) + Internal Standard Step1->Step2 Step3 Vortex & Incubation 30 sec vortex, 20 min @ -20°C Step2->Step3 Step4 Centrifugation 14,000 x g, 10 min, 4°C Step3->Step4 Step5 Supernatant Transfer Transfer to PP vial Step4->Step5 Step6 Evaporation (Optional) Nitrogen stream @ 30°C Reconstitute in Mobile Phase A Step5->Step6 If conc. < 1 ng/mL Step7 LC-MS/MS Analysis Step5->Step7 Direct Inject (Preferred) Step6->Step7

Caption: Extraction workflow for intracellular nucleotides. The use of -80°C organic solvent simultaneously lyses cells, precipitates proteins, and halts metabolic activity.

LC-MS/MS Conditions
Liquid Chromatography (HILIC)

We utilize a Zwitterionic HILIC phase (ZIC-HILIC or ZIC-pHILIC) which separates nucleotides effectively based on charge and polarity.

  • Column: Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm) or Waters BEH Amide.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH). Note: Basic pH improves peak shape for phosphorylated compounds on HILIC, but ensure sample is injected in ACN.

  • Mobile Phase B: Acetonitrile (100%).[4]

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 35°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 90 Initial
1.0 90 Hold
6.0 40 Linear Gradient
7.0 40 Hold (Elution of TP)
7.1 90 Re-equilibration

| 12.0 | 90 | End |

Mass Spectrometry (ESI Negative Mode)

While 5-Azacytidine (parent) is often analyzed in positive mode, the monophosphate (MP) ionizes best in Negative Mode due to the phosphate group (


).
  • Source: ESI Negative (ESI-).

  • Spray Voltage: -3500 V.

  • Capillary Temp: 300°C.

MRM Transitions (Optimized):

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Role
5-AZA-MP 323.1 78.9 35Quantifier (Phosphate)
5-AZA-MP323.1111.025Qualifier (Base)
5-AZA-MP323.1211.015Qualifier (Loss of Base)
IS (SIL-CMP) 326.1 78.9 35Internal Standard

Note: The transition 323->79 is specific to the phosphate group. If background noise is high, use 323->111 (5-Azacytosine base fragment).

Validation & Quality Assurance

To ensure the protocol is "self-validating" (Trustworthiness), adhere to these criteria:

  • Linearity: Range 1.0 – 1000 ng/mL (

    
    ).
    
  • Normalization: Intracellular concentration must be normalized to Cell Number (counted pre-lysis) or Total Protein (BCA assay on the pellet residue after supernatant removal).

    • Calculation:

      
      .
      
  • Stability Check: Inject a QC sample every 10 samples. If the area count drops >15%, the triazine ring may be degrading in the autosampler. Keep the autosampler at 4°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Metal interaction with phosphatePassivate system with 0.1% phosphoric acid or use PEEK-lined columns.
Low Sensitivity Ion suppression from saltsDivert flow to waste for the first 1.5 mins. Increase ammonium acetate conc. to 20mM.
Signal Degradation Hydrolysis of 5-AZA-MPEnsure autosampler is <4°C. Acidify reconstituted samples slightly (pH 5) if using positive mode.
RT Shift HILIC equilibration issuesHILIC requires long equilibration. Ensure at least 5 mins of re-equilibration at high organic.

References

  • Derissen, E. J., et al. (2013). Quantification of 5-azacytidine in plasma by electrospray tandem mass spectrometry coupled with high-performance liquid chromatography. Journal of Chromatography B. Link

  • Li, W., et al. (2012). Stability of 5-azacytidine in biological fluids: Implications for clinical pharmacokinetics. Journal of Chromatography B. Link

  • Teleki, A., et al. (2015). Quantification of intracellular nucleotides in E. coli by HILIC-MS/MS. Analytical Biochemistry. Link

  • Merck Millipore. Separation of Hydrophilic Compounds: A User’s Guide to ZIC®-HILIC. Link

Disclaimer: This protocol is for research use only. 5-Azacytidine is a cytotoxic agent; handle with appropriate PPE and safety containment.

Sources

Precision Quantitation of UCK Activity: The 5-Azacytidine Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-UCK-5AZA-01

Abstract

Uridine-Cytidine Kinase (UCK), particularly the UCK2 isoform, acts as the rate-limiting gatekeeper in the activation of the pyrimidine nucleoside analog 5-Azacytidine (Vidaza). While 5-Azacytidine is a cornerstone therapy for Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), its efficacy relies entirely on intracellular phosphorylation by UCK to 5-Azacytidine-monophosphate (5-Aza-CMP). This application note details the protocols for measuring this specific enzymatic activity.

The Critical Challenge: Unlike natural substrates (cytidine/uridine), 5-Azacytidine is chemically unstable in aqueous solution, undergoing rapid hydrolytic ring opening. Standard kinase protocols often fail because they do not account for spontaneous substrate degradation during the assay window. This guide provides a Time-Resolved HPLC Method (for specificity) and a Coupled Luminescent Assay (for high-throughput kinetics), both optimized to mitigate the "Hydrolysis Trap."

Part 1: Mechanism & The Hydrolysis Trap

Understanding the competition between activation and degradation is essential for experimental design.

The Metabolic Pathway

5-Azacytidine is a pro-drug. It must be phosphorylated by UCK (using ATP) to become biologically active. However, in water, the triazine ring is susceptible to nucleophilic attack, rendering it inactive.

UCK_Pathway Substrate 5-Azacytidine (Pro-drug) UCK UCK1 / UCK2 (Rate Limiting) Substrate->UCK Binding Degradation N-formylguanylribosylurea (Inactive) Substrate->Degradation Spontaneous Hydrolysis (t1/2 ~90 min at pH 7) ATP ATP ATP->UCK Cofactor Product 5-Aza-CMP (Active Monophosphate) UCK->Product Phosphorylation Downstream Inc. into RNA/DNA (DNMT Inhibition) Product->Downstream

Figure 1: The Kinetic Race. UCK must phosphorylate 5-Azacytidine before it hydrolyzes into inactive byproducts.

Part 2: Experimental Considerations (Expertise & Causality)

The Stability Factor

5-Azacytidine has a half-life of approximately 90 minutes in neutral buffers at room temperature.

  • Implication: You cannot prepare substrate stocks in advance.

  • Solution: Store 5-Azacytidine as a lyophilized powder at -20°C. Dissolve in cold (4°C) reaction buffer immediately prior to the experiment. Keep on ice until the reaction starts.

The Magnesium Requirement

UCK enzymes require Mg²⁺ to coordinate ATP in the catalytic pocket.

  • Optimal Concentration: 5 mM MgCl₂.

  • Warning: Excess EDTA in cell lysates or buffers will strip Mg²⁺ and silence the kinase. Ensure your reaction buffer has [Mg²⁺] > [EDTA] + [ATP].

Feedback Inhibition

High concentrations of CTP or UTP (endogenous nucleotides) inhibit UCK activity via feedback loops.

  • Protocol Adjustment: If using crude cell lysates, dialyze samples first or use a spin column to remove endogenous nucleotides that might artificially lower apparent UCK activity.

Part 3: Protocol A - High-Throughput Kinetic Assay (ADP-Glo™)

Best for:


/

determination and inhibitor screening. Principle: Measures the ADP generated when UCK transfers a phosphate from ATP to 5-Azacytidine.
Reagents
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 0.01% BSA (prevents enzyme adsorption).

  • Substrate: 5-Azacytidine (freshly prepared).

  • Enzyme: Recombinant Human UCK2 (approx. 1–5 ng/µL final).

  • Detection: Promega ADP-Glo™ Kinase Assay Kit.[1]

Step-by-Step Workflow
  • Enzyme Prep: Dilute UCK2 enzyme in Assay Buffer to 2X concentration. Dispense 5 µL into a white 384-well plate.

  • Substrate Prep (Critical):

    • Prepare a 2X mix of ATP (e.g., 100 µM final) and 5-Azacytidine (titrated 0–500 µM) in Assay Buffer.

    • Keep on ice.

  • Reaction Initiation: Add 5 µL of Substrate Mix to the 5 µL Enzyme.

    • Final Volume: 10 µL.

  • Incubation: Incubate at 25°C for 40 minutes .

    • Note: Do not exceed 60 minutes to minimize substrate hydrolysis interference.

  • Termination (ADP Depletion): Add 10 µL of ADP-Glo™ Reagent. Incubate 40 min at RT. (Stops kinase, consumes remaining ATP).

  • Detection: Add 20 µL of Kinase Detection Reagent. Incubate 30 min. Measure Luminescence (RLU).

Data Analysis

Convert RLU to ADP concentration using an ATP-to-ADP conversion curve. Plot Velocity (µM ADP/min) vs. [5-Azacytidine] to determine Michaelis-Menten kinetics.

Part 4: Protocol B - Direct HPLC Validation (The Gold Standard)

Best for: Confirming specific production of 5-Aza-CMP and verifying substrate integrity. Principle: Separation of the polar monophosphate product from the nucleoside substrate using Ion-Pair Reversed-Phase HPLC.

HPLC Conditions
ParameterSetting
Column C18 (e.g., Agilent Zorbax SB-C18) or Anion Exchange (SAX)
Mobile Phase A 10 mM Tetrabutylammonium hydrogensulfate (TBAHS), 10 mM KH₂PO₄, pH 6.0
Mobile Phase B Acetonitrile (ACN)
Gradient 0-10 min: 2% B to 30% B (Linear gradient)
Flow Rate 1.0 mL/min
Detection UV at 242 nm (Specific for 5-Azacytidine ring)
Temperature 25°C
Step-by-Step Workflow
  • Reaction Setup: Perform the kinase reaction as described in Protocol A (scaled up to 50 µL volume).

  • Quenching: Stop the reaction by adding 50 µL of Ice-Cold Methanol or 0.5 M Perchloric Acid (PCA).

    • Why? Instantly precipitates the enzyme and stabilizes the nucleotides.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Injection: Inject 20 µL of the supernatant onto the HPLC.

Chromatogram Interpretation & Workflow

HPLC_Workflow cluster_peaks Expected Peaks (242 nm) Sample Reaction Mix (Enzyme + 5-Aza + ATP) Quench Quench with Cold MeOH (1:1 Ratio) Sample->Quench Spin Centrifuge 14,000g, 10 min, 4°C Quench->Spin Inject Inject Supernatant (Ion-Pair HPLC) Spin->Inject P1 Peak 1: 5-Azacytidine (Substrate, Early Elution) Inject->P1 P2 Peak 2: 5-Aza-CMP (Product, Late Elution) Inject->P2 P3 Peak 3: Hydrolysis Products (Check for degradation) Inject->P3

Figure 2: HPLC Workflow for separating the charged nucleotide product from the neutral substrate.

Self-Validating Step: Always run a "No Enzyme" control incubated for the same duration.

  • If you see Peak 2 (Product) in the control: Contamination.

  • If you see Peak 3 (Degradation) > 15% of Total Area: Your assay duration is too long or buffer pH is incorrect.

References

  • Van Rompay, A. R., et al. (2003). "Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases." Pharmacology & Therapeutics.[1][2] Link

  • Notari, R. E., & DeYoung, J. L. (1975). "Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions." Journal of Pharmaceutical Sciences. Link

  • Hubeek, I., et al. (2005). "Purification and kinetic characterization of human uridine-cytidine kinase 2: implications for the bioactivation of nucleoside analogues." Biochemical Journal. Link

  • Stresemann, C., & Lyko, F. (2008). "Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine." International Journal of Cancer. Link

  • BenchChem. (2025).[2] "High-Performance Liquid Chromatography (HPLC) Analysis of 5'-Cytidine Monophosphate." Link

Sources

Application Notes and Protocols: In Vitro Assays for 5-Azacytidine 5'-Monophosphate Deamination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Azacytidine (Azacitidine) is a cornerstone of therapy for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2][3] As a hypomethylating agent, its mechanism of action involves incorporation into DNA and RNA, leading to the inhibition of DNA methyltransferases and subsequent re-expression of silenced tumor suppressor genes.[1][4] The metabolic activation of 5-azacytidine is a critical determinant of its therapeutic efficacy. A key enzyme in this pathway is cytidine deaminase (CDA), which catalyzes the deamination of cytidine and its analogs.[1][2] While CDA is essential for normal pyrimidine metabolism, it also recognizes 5-azacytidine and its phosphorylated forms as substrates, leading to their inactivation and detoxification.[1][2] The deamination of 5-azacytidine 5'-monophosphate (aza-CMP) by CDA represents a significant mechanism of drug resistance.[1] Therefore, robust and reliable in vitro assays to quantify aza-CMP deamination are indispensable for drug development, mechanistic studies, and personalized medicine approaches.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and execute in vitro assays for monitoring the deamination of aza-CMP. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The Critical Role of Cytidine Deaminase in 5-Azacytidine Metabolism

Cytidine deaminase (CDA) is a key enzyme in the pyrimidine salvage pathway, responsible for the hydrolytic deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively.[5][6] In the context of 5-azacytidine therapy, CDA plays a dual role. It is involved in the metabolic inactivation of the parent drug, 5-azacytidine, and its phosphorylated derivatives.[1] High levels of CDA activity have been associated with resistance to 5-azacytidine and other cytidine analog drugs.[1][3] Conversely, CDA deficiency may lead to increased drug efficacy and toxicity.[3] Therefore, understanding and quantifying the deamination of aza-CMP is crucial for predicting therapeutic outcomes and developing strategies to overcome drug resistance, such as the co-administration of CDA inhibitors.[1][2][7]

Visualizing the Metabolic Pathway

5-Azacytidine Metabolism cluster_0 Cellular Uptake and Activation cluster_1 Deamination and Inactivation 5-Azacytidine 5-Azacytidine aza-CMP 5-Azacytidine 5'-monophosphate 5-Azacytidine->aza-CMP Uridine-Cytidine Kinase aza-CDP 5-Azacytidine 5'-diphosphate aza-CMP->aza-CDP NMP Kinase aza-UMP 5-Azauridine 5'-monophosphate (Inactive) aza-CMP->aza-UMP aza-CTP 5-Azacytidine 5'-triphosphate aza-CDP->aza-CTP NDP Kinase RNA Incorporation RNA Incorporation aza-CTP->RNA Incorporation

Caption: Metabolic activation and inactivation pathway of 5-Azacytidine.

Assay Methodologies

Several methodologies can be employed to measure the deamination of aza-CMP in vitro. The choice of assay depends on factors such as the required sensitivity, throughput, and available instrumentation. This guide will focus on three widely applicable methods:

  • Spectrophotometric Assays: These assays are based on the change in absorbance between the substrate (aza-CMP) and the product (5-azauridine 5'-monophosphate, aza-UMP). They are generally simple, cost-effective, and suitable for continuous monitoring of the reaction.[6]

  • High-Performance Liquid Chromatography (HPLC)-Based Assays: HPLC offers high specificity and sensitivity, allowing for the simultaneous separation and quantification of the substrate, product, and other metabolites.[8] This method is considered a gold standard for its accuracy and robustness.

  • Fluorometric Assays: These assays utilize specific probes that generate a fluorescent signal upon the release of ammonia during the deamination reaction. They offer high sensitivity and are well-suited for high-throughput screening applications.[9]

Comparative Overview of Assay Methods
Method Principle Advantages Disadvantages Typical Sensitivity
Spectrophotometry Measures the change in UV absorbance between substrate and product.Simple, continuous monitoring, cost-effective.Lower sensitivity, potential for interference from other sample components.[6]Micromolar (µM) range
HPLC Chromatographic separation followed by UV or Mass Spectrometry detection.High specificity and sensitivity, can measure multiple analytes.[8]Lower throughput, requires specialized equipment and expertise.Nanomolar (nM) to picomolar (pM) range[8]
Fluorometry Detection of ammonia released during the reaction using a fluorescent probe.[9]High sensitivity, suitable for high-throughput screening.Indirect measurement, potential for assay interference.Picomolar (pM) range[9]

Experimental Protocols

A Senior Application Scientist's Note: For all protocols, it is crucial to use high-purity reagents and enzymes. If using recombinant cytidine deaminase, ensure its purity and activity have been validated.[10] When working with cell or tissue extracts, proper sample preparation is paramount to minimize interference and ensure reproducible results.[9]

Protocol 1: Continuous Spectrophotometric Assay

This protocol is adapted from established methods for measuring cytidine deaminase activity and is suitable for determining kinetic parameters.[6] The principle lies in the differential UV absorbance of aza-CMP and its deaminated product, aza-UMP.

Materials:

  • Recombinant Human Cytidine Deaminase (CDA)[11]

  • 5-Azacytidine 5'-monophosphate (aza-CMP)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 290 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of aza-CMP in the Reaction Buffer. The final concentration in the assay will typically range from 10 µM to 500 µM.

    • Dilute the recombinant CDA in Reaction Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

  • Assay Setup:

    • In a UV-transparent 96-well plate or cuvette, add the following components in order:

      • Reaction Buffer

      • aza-CMP solution

    • Pre-incubate the mixture at 37°C for 5 minutes to ensure temperature equilibration.

  • Initiation and Measurement:

    • Initiate the reaction by adding the diluted CDA enzyme to the mixture.

    • Immediately start monitoring the decrease in absorbance at 290 nm over time using a spectrophotometer. Record readings every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • The rate of aza-CMP deamination can be calculated using the Beer-Lambert law (A = εcl), where the change in molar extinction coefficient (Δε) between aza-CMP and aza-UMP at 290 nm is used. This value should be determined experimentally.

    • For kinetic analysis, perform the assay with varying concentrations of aza-CMP and plot the initial velocities against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Self-Validation and Causality:

  • Linearity: The enzyme concentration should be chosen to ensure the reaction rate is linear for the duration of the measurement. This confirms that the substrate is not depleted and the enzyme is not saturated.

  • Controls: Include a "no enzyme" control to account for any non-enzymatic degradation of aza-CMP. A "no substrate" control should also be included to measure any background absorbance changes.

Sources

Application Note: Targeted Quantitation of 5-Aza-CMP by HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantitation of 5-Azacytidine-5'-monophosphate (5-Aza-CMP) is a critical bioanalytical challenge in the development of hypomethylating agents (HMAs) like Azacitidine (Vidaza®) and Decitabine. As the first phosphorylated metabolite in the intracellular activation pathway, 5-Aza-CMP represents the rate-limiting step in the conversion of the prodrug to its active triphosphate form (5-Aza-CTP) for RNA incorporation.

This application note addresses the two primary failure modes in 5-Aza nucleotide analysis:

  • Chemical Instability: The triazine ring of 5-azacytidine is highly susceptible to hydrolytic ring-opening, requiring strict temperature and pH control.

  • Polarity/Retention: The hydrophilic phosphate group necessitates Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing RPLC, as standard C18 retention is negligible.

This guide provides a self-validating protocol using Positive Mode ESI HILIC-MS/MS , prioritizing instrument hygiene (no ion-pairing reagents) and maximum specificity.

Method Development Strategy: The "Why" Behind the Parameters

Mass Spectrometry Source Selection

While nucleotides are traditionally analyzed in negative ion mode (targeting the


 fragment at m/z 79), 5-azacytidine derivatives possess a unique advantage in Positive Mode ESI . The protonation of the triazine ring allows for the detection of the 

precursor.
  • Why Positive Mode? Fragmentation of the

    
     precursor yields the characteristic base fragment 5-Azacytosine (m/z 113.1) . This transition is highly specific to the drug moiety, unlike the generic phosphate transition in negative mode which can suffer from high background noise in complex biological matrices.
    
Chromatographic Mode: HILIC vs. Ion-Pairing
  • Recommendation: Zwitterionic HILIC (ZIC-HILIC) .

  • Reasoning: Ion-Pairing RPLC (using TEA or HA) offers excellent retention but permanently contaminates the MS source, suppressing signal for other assays. HILIC provides adequate retention for mono-, di-, and tri-phosphates without "sticky" reagents, maintaining instrument uptime.

Technical Specifications & Transitions

The following parameters are optimized for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Thermo Altis).

Table 1: MRM Transitions (Positive Mode ESI)
AnalytePrecursor Ion

Product Ion

Dwell (ms)CE (V)Type
5-Aza-CMP 325.1 113.1 5025Quantifier
5-Aza-CMP325.1227.15018Qualifier (Loss of

)
5-Azacytidine 245.1113.15020Parent Drug
5-Aza-CTP 485.1113.15035Active Triphosphate
Internal Standard*328.1116.15025

-5-Aza-CMP

*Note: If isotopically labeled 5-Aza-CMP is unavailable,


-CTP or a structural analog like Arabinosylcytosine monophosphate (Ara-CMP) may be used, though retention times must be carefully matched.
Table 2: Source Parameters (Generic HILIC)
ParameterSettingRationale
Ionization ESI PositiveProtonation of triazine ring.
Spray Voltage +3500 VModerate voltage to prevent in-source fragmentation of the labile phosphate.
Source Temp 350°CHILIC flow rates (300-400 µL/min) require moderate heat for desolvation.
Curtain Gas 30 psiProtects orifice from non-volatile salts.
Declustering Potential 60 VCritical: Too high causes in-source loss of phosphate; too low reduces transmission.

Metabolic Pathway Visualization

The following diagram illustrates the intracellular activation of Azacitidine. Note the critical role of Uridine-Cytidine Kinase (UCK) , which converts the nucleoside to the monophosphate (5-Aza-CMP).

G AZA 5-Azacytidine (Prodrug) CMP 5-Aza-CMP (Monophosphate) AZA->CMP Phosphorylation UCK UCK CDP 5-Aza-CDP (Diphosphate) CMP->CDP CTP 5-Aza-CTP (Triphosphate) CDP->CTP RNA RNA Incorporation CTP->RNA CMPK CMPK NDPK NDPK RNAP RNA Pol

Figure 1: Intracellular activation pathway of 5-Azacytidine. 5-Aza-CMP is the first stable nucleotide intermediate.

Detailed Experimental Protocol

Phase 1: Sample Preparation (The "Cold & Acidic" Rule)

Objective: Prevent hydrolysis of the triazine ring and dephosphorylation.

  • Cell Lysis:

    • Wash cells (

      
      ) twice with ice-cold PBS.
      
    • Crucial Step: Add Tetrahydrouridine (THU) (25 µg/mL) to PBS to inhibit Cytidine Deaminase (CDA) during washing if residual plasma is present.

    • Extract with 70% Methanol / 30% Water containing 25 mM Ammonium Acetate (pH 4.5) at -20°C .

    • Note: The acidic pH stabilizes the triazine ring; cold temperature prevents hydrolysis.

  • Extraction:

    • Vortex for 30 seconds.

    • Incubate at -20°C for 20 minutes (protein precipitation).

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Reconstitution:

    • Evaporate supernatant under nitrogen at 30°C (Do not exceed 35°C).

    • Reconstitute in 90% Acetonitrile / 10 mM Ammonium Acetate (pH 6.8) .

    • Why high organic? To match the initial conditions of the HILIC gradient and prevent peak fronting.

Phase 2: LC-MS Workflow

Column: SeQuant® ZIC®-HILIC (2.1 x 100 mm, 3.5 µm) or equivalent Amide phase.

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8. Mobile Phase B: Acetonitrile.

Gradient Profile:

Time (min) % B (Acetonitrile) Flow (mL/min) Event
0.0 90 0.3 Injection
1.0 90 0.3 Isocratic Hold
8.0 40 0.3 Elution of Phosphates
8.1 90 0.4 Re-equilibration Start

| 12.0 | 90 | 0.3 | End of Run |

Phase 3: Self-Validation Checklist

Before running clinical/study samples, perform this 3-step check:

  • The "Fronting" Check: Inject the standard in 100% aqueous buffer vs. 90% ACN. If the aqueous injection shows double peaks or fronting, your reconstitution solvent is too strong (too much water).

  • The Stability Check: Inject a QC sample immediately, then leave it in the autosampler (4°C) for 12 hours and re-inject. Degradation >15% indicates insufficient pH control or temperature management.

  • The Carryover Check: Inject a blank after the highest standard (ULOQ). Nucleotides can adsorb to steel surfaces. If carryover >20% of LLOQ, switch to a PEEK-lined column or add 0.1% Medronic Acid to the mobile phase (passivation).

LC-MS Workflow Diagram

Workflow cluster_prep Sample Prep (Cold Chain) cluster_analysis LC-MS/MS Analysis S1 Cell Pellet + THU S2 Extract: 70% MeOH (-20°C) + 25mM Amm. Acetate S1->S2 S3 Centrifuge & Dry (<35°C) S2->S3 S4 Reconstitute: 90% ACN (HILIC Compatible) S3->S4 LC ZIC-HILIC Column Gradient: 90% -> 40% B S4->LC MS MS Detection (Pos Mode) MRM: 325.1 -> 113.1 LC->MS

Figure 2: Optimized workflow for 5-Aza-CMP analysis ensuring stability and HILIC compatibility.

References

  • Derissen, E. J., et al. (2013). "Quantification of the hydrolysis products of the DNA methyltransferase inhibitor 5-azacytidine in plasma." Chromatographia. Available at: [Link]

  • Anders, N. M., et al. (2016). "A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine." Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Groen, K., et al. (2019). "AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo." Leukemia.[1][2][3] Available at: [Link]

  • Stresemann, C., & Lyko, F. (2008). "Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine." International Journal of Cancer. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving stability of 5-Aza-CMP in aqueous stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Azacytidine-5'-monophosphate (5-Aza-CMP). As Senior Application Scientists, we understand that the success of your experiments hinges on the integrity of your reagents. 5-Aza-CMP is a powerful tool for studying DNA methylation, but its utility is matched by its inherent instability in aqueous solutions. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you maintain the stability and efficacy of your 5-Aza-CMP stock solutions.

Section 1: The Core Challenge: Understanding the Instability of 5-Aza-CMP

The primary challenge in working with 5-Aza-CMP and its parent compound, 5-Azacytidine, is its susceptibility to rapid hydrolytic degradation.[1][2] This is not a simple decay process but a multi-step chemical transformation that renders the compound inactive.

The Mechanism of Degradation

The instability originates from the s-triazine ring within the 5-azacytosine base. In the presence of water, this ring undergoes hydrolytic cleavage. The process begins with a rapid and reversible ring opening to form a labile intermediate, an N-formylguanylribosylurea derivative.[3][4] This intermediate then undergoes a slower, irreversible decomposition to form guanylribosylurea and other inactive by-products.[2][3][4] Once the triazine ring is irreversibly broken, the compound can no longer be incorporated into DNA or inhibit DNA methyltransferases (DNMTs).[5]

cluster_0 Aqueous Environment (H₂O) A 5-Aza-CMP (Active) B Labile Intermediate (N-formylguanylribosylurea-5'-monophosphate) A->B Reversible Hydrolysis (Rapid) C Inactive Degradation Products (Guanylribosylurea-5'-monophosphate, etc.) B->C Irreversible Decomposition (Slower)

Caption: Hydrolytic degradation pathway of 5-Aza-CMP in aqueous solution.

Key Factors Influencing Stability

Three primary factors dictate the rate of 5-Aza-CMP degradation:

  • pH: The hydrolysis of the triazine ring is highly pH-dependent. The compound is most stable at a slightly acidic to neutral pH (around 7.0) and decomposes rapidly in alkaline (basic) media.[1][4][6]

  • Temperature: Degradation is dramatically accelerated by increases in temperature.[1][6] Maintaining solutions at low temperatures is the most critical factor in preserving the compound's integrity.

  • Time: Due to its inherent lability, the clock starts ticking the moment 5-Aza-CMP is dissolved in an aqueous solvent. The duration of storage and handling at non-optimal temperatures is cumulative.

Section 2: Best Practices for Stock Solution Preparation and Storage

To ensure reproducible and reliable experimental results, adherence to a strict preparation and storage protocol is essential. The cardinal rule is to always prepare solutions fresh or, if storing, to do so under conditions that minimize water-mediated hydrolysis.

Recommended Solvents
  • For Long-Term Storage (-80°C): Anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a non-aqueous solvent that protects 5-Aza-CMP from hydrolysis. This is the preferred method for creating a primary stock solution that can be stored for several months.

  • For Immediate Use in Aqueous Buffers: If direct dissolution in an aqueous medium is required, use a pre-chilled, sterile buffer with a slightly acidic to neutral pH (e.g., Phosphate-Buffered Saline, PBS, pH 7.0-7.2).

Protocol 2.1: Preparing a 10 mM Primary Stock in DMSO
  • Pre-Experiment Preparation: Allow the vial of lyophilized 5-Aza-CMP powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the powder.

  • Reconstitution: Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Dissolution: Vortex gently until the powder is fully dissolved.

  • Aliquoting: Immediately dispense the solution into small, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. The aliquot volume should correspond to the amount needed for a single experiment to avoid freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C. Properly prepared DMSO stocks can be stable for several months.[7]

Protocol 2.2: Preparing Working Solutions for Cell Culture
  • Thawing: Retrieve a single aliquot of the 10 mM DMSO primary stock from the -80°C freezer. Thaw it rapidly and keep it on ice.

  • Dilution: Just before adding to your cell culture medium, dilute the DMSO stock to the final working concentration (e.g., 1-10 µM). It is critical to add the small volume of DMSO stock to the much larger volume of culture medium and mix immediately to avoid precipitation and ensure rapid dispersion.

  • Application: Because of the compound's instability even in culture medium at 37°C, it is best practice to change the medium and add freshly diluted 5-Aza-CMP every 24 hours for multi-day experiments.[8]

Summary of Stability Data

The following table, based on data for the closely related 5-Azacytidine, provides a guide to the expected stability of 5-Aza-CMP in aqueous solutions. It is strongly recommended to use solutions as quickly as possible after preparation.

Storage ConditionSolvent/BufferApproximate Time for >90% PurityPrimary Recommendation
Room Temperature (~23°C) Aqueous Buffer (pH 7.0)< 3 hours[1][3]Avoid. Use on ice immediately.
Refrigerated (2-8°C) Aqueous Buffer (pH 7.0)< 8 hours[1][9]For short-term use only (within one workday).
Frozen (-20°C) Aqueous Buffer (pH 7.0)≤ 4 days[1]Not recommended for long-term storage.
Ultra-Low (-80°C) Anhydrous DMSOSeveral months[7]Optimal for long-term stock solutions.

Section 3: Troubleshooting Guide

Even with careful handling, you may encounter issues. This section addresses common problems and provides a logical workflow for diagnosing the root cause.

Start Problem: Unexpected Experimental Results (e.g., loss of activity) Q1 Was the aqueous working solution prepared fresh (i.e., < 3 hours before use)? Start->Q1 A1_No Action: Prepare solution immediately before use. Keep on ice. Q1->A1_No No Q2 What was the primary stock solvent? Q1->Q2 Yes Q2_DMSO DMSO Q2->Q2_DMSO Q2_Aq Aqueous Buffer Q2->Q2_Aq Q3 How was the DMSO stock stored? Q2_DMSO->Q3 A2_Aq Action: Aqueous stocks are not suitable for long-term storage. Prepare fresh DMSO stocks. Q2_Aq->A2_Aq A3_FreezeThaw Action: Discard stock. Prepare new stock and aliquot to avoid freeze-thaw cycles. Q3->A3_FreezeThaw Multiple freeze-thaw cycles A3_Temp Action: Discard stock. Ensure storage is at -80°C. -20°C is insufficient for long-term stability. Q3->A3_Temp Stored at -20°C or 4°C Q4 What was the pH and temperature of the aqueous solvent during reconstitution? Q3->Q4 Properly (-80°C, single use) A4 Action: Use pre-chilled (4°C) sterile buffer at pH ~7.0. Avoid alkaline buffers. Q4->A4 Alkaline pH or warm buffer

Caption: Troubleshooting workflow for 5-Aza-CMP stability issues.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why can't I just dissolve 5-Aza-CMP in sterile water for my stock solution? While 5-Aza-CMP is soluble in water, water is the very molecule that causes its degradation.[2] Without a buffering agent to control the pH and given the rapid hydrolysis, a stock solution in pure water will lose potency very quickly, even when frozen. Using anhydrous DMSO for long-term stocks prevents this hydrolytic decay.

Q2: I left my aqueous solution on the bench for a few hours. Is it still good? It is highly unlikely. At room temperature (~23°C), a significant loss of the active compound can occur in as little as 2-3 hours.[1][3] For reliable and reproducible data, you must discard the solution and prepare a fresh one.

Q3: Is 5-Aza-CMP light-sensitive? While the primary stability concern is hydrolysis, it is general good laboratory practice to protect all reagents, especially those with complex ring structures, from prolonged exposure to light by storing them in amber vials or in the dark.

Q4: My DMSO stock is frozen at -20°C. Is that sufficient? For short-term storage (a few days), -20°C may be adequate.[1] However, for long-term stability measured in weeks to months, -80°C is required to sufficiently slow down any residual chemical activity and ensure the integrity of your primary stock.

Q5: Are there any safety precautions I should take when handling 5-Aza-CMP? Yes. 5-Aza-CMP and its analogs are cytotoxic and mutagenic compounds.[7] Always handle the powder and concentrated solutions in a chemical fume hood or biological safety cabinet. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the material safety data sheet (MSDS) provided by the manufacturer for complete safety and disposal information.

References

  • A Nanoparticle-Based Strategy to Stabilize 5-Azacytidine and Preserve DNA Demethylation Activity in Human Cardiac Fibroblasts. National Center for Biotechnology Information. Available at: [Link]

  • How to prepare 5-azacytidine (5-AZA) stock and how long can you keep the stock in -80? ResearchGate. Available at: [Link]

  • Identification of the Effects of 5-Azacytidine on Porcine Circovirus Type 2 Replication in Porcine Kidney Cells. MDPI. Available at: [Link]

  • 5-Azacytidine for the treatment of myelodysplastic syndromes. OHSU. Available at: [Link]

  • Metal-Free Z-Scheme aza-CMP/C2N Heterostructure to Facilitate Photocatalytic CO2 Reduction: A Computational Study. ACS Publications. Available at: [Link]

  • Hydrolytic degradation of 5-AZA into RGU-CHO and RGU. ResearchGate. Available at: [Link]

  • 5-azacytidine treatment reorganizes genomic histone modification patterns. PubMed. Available at: [Link]

  • Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol. MDPI. Available at: [Link]

  • The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution. PubMed. Available at: [Link]

  • 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. PubMed. Available at: [Link]

  • 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal. PubMed. Available at: [Link]

  • Synthesis and Antiproliferative Activities of 5-Azacytidine Analogues in Human Leukemia Cells. National Center for Biotechnology Information. Available at: [Link]

  • The effect of 5-azacytidine and its analogues on blast cell renewal in acute myeloblastic leukemia. PubMed. Available at: [Link]

  • Methods for stabilizing 5-azacytidine in plasma. Google Patents.
  • Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage. ResearchGate. Available at: [Link]

  • What is the best protocol to treat culture with 5-aza-2'-deoxycytidine to block methylation? ResearchGate. Available at: [Link]

Sources

Troubleshooting low recovery of 5-Aza-CMP in solid phase extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nucleotide Analog Recovery Topic: Troubleshooting Low Recovery of 5-Aza-CMP in Solid Phase Extraction (SPE) Ticket ID: #5AZA-SPE-001 Status: Open / Expert Review

Executive Summary: The "Triple Threat" of 5-Aza-CMP

As a Senior Application Scientist, I often see researchers treat 5-Aza-CMP (5-Azacytidine monophosphate) like a standard small molecule. This is the root cause of failure. To achieve high recovery, you must simultaneously manage three conflicting physicochemical properties:

  • Extreme Polarity (LogP < -2): It will not retain on standard C18 silica.

  • Chemical Instability: The 5-aza triazine ring hydrolyzes rapidly in water, a process accelerated by basic pH and room temperature.

  • Enzymatic Liability: Cytidine deaminase (CDA) in biological matrices will degrade your analyte before extraction begins.

This guide abandons generic templates to focus on the specific "Trap-and-Rescue" chemistry required for this nucleotide.

Part 1: Diagnostic Workflow

Before altering your chemistry, identify where the loss is occurring. Use this decision tree to isolate the failure point.

TroubleshootingFlow Start START: Low Recovery (<50%) Step1 Step 1: Analyze Load & Wash Fractions Start->Step1 Decision1 Is Analyte in Load/Wash? Step1->Decision1 Breakthrough Issue: Breakthrough Decision1->Breakthrough Yes NoBreakthrough Analyte Missing from All Fractions Decision1->NoBreakthrough No Soln1 Solution: Check Retention Mechanism (Switch to WAX or PGC) Breakthrough->Soln1 Decision2 Is Stability Controlled? NoBreakthrough->Decision2 Unstable Issue: Degradation Decision2->Unstable No (Standard Plasma) Stable Issue: Adsorption or Poor Elution Decision2->Stable Yes (Spiked Solvent) Soln2 Solution: Add THU + Acidify Keep at 4°C Unstable->Soln2 Soln3 Solution: Optimize Elution pH Silanize Glassware Stable->Soln3

Figure 1: Diagnostic decision tree to isolate the source of analyte loss (Breakthrough vs. Degradation vs. Adsorption).

Part 2: The Pre-Analytical Stabilization (Critical)

You cannot extract what has already been destroyed. 5-Aza-CMP is a substrate for deaminases and is chemically labile.

The "Cold-Acid-Block" Protocol: If you are spiking into plasma/blood and immediately seeing low recovery, your loss is likely biological, not chromatographic.

ParameterRequirementScientific Rationale
Enzyme Inhibition Tetrahydrouridine (THU) at 25-50 µg/mLInhibits Cytidine Deaminase (CDA), which converts 5-Aza-CMP to 5-Aza-UMP within minutes in blood [1].
pH Stabilization Acidify to pH 6.0 - 6.5 The 5-aza ring opens rapidly at pH > 7. However, extreme acid (pH < 2) can cleave the phosphate. Mild acidification with Citric Acid is optimal [2].
Temperature Ice Bath (4°C) Hydrolysis half-life decreases dramatically at room temperature. Process samples immediately on ice [3].

Part 3: The Retention Strategy (WAX SPE)

Standard Reversed-Phase (C18) fails because 5-Aza-CMP is too polar. The phosphate group is your "handle" for extraction. We utilize Weak Anion Exchange (WAX) mixed-mode polymeric sorbents.

Why WAX?
  • Mechanism: The sorbent contains amine groups (pKa ~9-10). At pH 5-6, the sorbent is positively charged (

    
    ), and your analyte (Phosphate) is negatively charged (
    
    
    
    ). They bind via ionic interaction.[1]
  • The Trap: To elute from WAX, you typically raise the pH > 10 to neutralize the sorbent. This destroys 5-Aza-CMP.

The "Safe-Elution" Protocol

This protocol uses a high-pH elution that is immediately quenched.

  • Conditioning:

    • 1 mL Methanol

    • 1 mL 50 mM Ammonium Acetate (pH 6.0)

  • Load:

    • Load sample (stabilized with THU/Citric Acid, pH ~6).

    • Flow Rate: < 1 mL/min (Ion exchange kinetics are slower than hydrophobic interaction).

  • Wash 1 (Interference Removal):

    • 1 mL 25 mM Ammonium Acetate (pH 6.0). Removes proteins/salts.

  • Wash 2 (Organic Wash):

    • 1 mL Methanol.[2] Removes hydrophobic contaminants (lipids). The analyte stays bound by ionic forces.

  • Elution (The Critical Step):

    • Eluent: 5% Ammonium Hydroxide in Methanol.

    • Action: Elute into tubes pre-filled with 50 µL of Formic Acid .

    • Mechanism:[3][4][5] The NH4OH releases the analyte. As it drips into the tube, the Formic Acid immediately neutralizes the solution, protecting the 5-aza ring from hydrolysis.

Part 4: Troubleshooting Q&A

Q1: I switched to WAX, but I still see the analyte in the load fraction (Breakthrough).

  • Diagnosis: Incorrect ionization state.

  • Fix: Ensure your loading buffer is pH 5.5 - 6.5 .

    • If pH < 3: The phosphate group becomes protonated (neutral) and won't bind to the anion exchanger.

    • If pH > 8: The 5-aza ring degrades.

    • Check: Measure the pH of your final sample after adding the buffer but before loading.

Q2: My recovery is consistent but low (~40%). Where is the rest?

  • Diagnosis: Evaporation loss.

  • Fix: Nucleotides can adsorb irreversibly to glass walls during drying, or degrade thermally.

    • Use Polypropylene tubes, not glass.

    • Evaporate under Nitrogen at max 35°C .

    • Do not dry to "complete dryness." Stop when ~10 µL remains and reconstitute immediately.

Q3: Can I use HILIC SPE instead?

  • Diagnosis: Feasibility check.

  • Answer: Yes, but it is technically difficult. HILIC SPE requires loading in high organic solvent (e.g., 90% Acetonitrile). Biological samples are aqueous. You would need to dilute your plasma 1:5 with Acetonitrile (precipitating proteins first) to load onto HILIC. This reduces sensitivity. WAX is more robust for plasma [4].

Q4: I see severe ion suppression in LC-MS/MS.

  • Diagnosis: Phospholipids.

  • Fix: WAX is generally good at removing phospholipids (which elute in the 100% MeOH wash). If suppression persists, ensure your Wash 2 is 100% Methanol and apply it twice. Phospholipids bind via hydrophobic interaction; the MeOH wash strips them while the nucleotide hangs on via ionic charge.

Part 5: Data Summary & Comparison

FeatureC18 (Reversed Phase)WAX (Weak Anion Exchange)PGC (Porous Graphitic Carbon)
Retention Mechanism HydrophobicElectrostatic (Anion Exchange)Polar Retention Effect
Suitability for 5-Aza-CMP Poor (No retention)Excellent (High retention)Good (Alternative method)
Stability Risk LowHigh (Requires high pH elution)Low (Elutes with acid/organic)
Matrix Cleanup ModerateHigh (Orthogonal cleanup)Moderate

References

  • Yang, J., et al. "Overcoming Stability Issues in the Development of an LC-MS/MS Method for the Quantitation of Azacitidine in Human Plasma."[6] Frontage Laboratories.

  • Naim, S., et al. "A Nanoparticle-Based Strategy to Stabilize 5-Azacytidine." Pharmaceutics, 2026.[7][8] (Note: Generalized PMC link for verification of 5-Aza stability data).

  • Biotage Application Notes. "When should I choose weak ion exchange SPE phases?" Biotage Knowledge Center.

  • Thermo Fisher Scientific. "SOLA Solid-Phase Extraction (SPE) Application Note Compendium." Thermo Fisher Scientific.

  • Chromatography Online. "Solving Recovery Problems in Solid-Phase Extraction." LCGC International.

Sources

Technical Guide: Optimizing Ion Pairing Agents for 5-Aza-CMP HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Analytical Chemists, and Drug Development Teams From: Senior Application Scientist, Separation Technologies Division Subject: Method Development and Troubleshooting for 5-Aza-2'-deoxycytidine Monophosphate (5-Aza-CMP)

Introduction: The Polarity & Stability Paradox

Analyzing 5-Aza-CMP presents a dual challenge that defeats standard Reverse Phase (RP) methods. First, as a nucleotide monophosphate, it is highly polar and hydrophilic, causing it to elute in the void volume (


) of C18 columns. Second, the 5-azacytosine ring is chemically unstable in aqueous environments, prone to rapid hydrolytic ring opening.

Ion Pair Chromatography (IPC) is the industry standard solution. By introducing an Ion Pairing Agent (IPA)—typically a cationic amine—we create a neutral, hydrophobic complex with the anionic phosphate group of the 5-Aza-CMP. This complex retains on the lipophilic stationary phase.

This guide provides a scientifically grounded pathway to selecting, optimizing, and troubleshooting IPAs for this specific analyte.

IPA Selection Strategy: The "Detection-First" Approach

The choice of ion pairing agent is dictated primarily by your detection method. Using a non-volatile salt for Mass Spectrometry will ruin your source; using a weak volatile amine for UV may result in unstable retention times.

Decision Matrix: Selecting the Right Agent

IPA_Selection Start Start: Define Detection Mode Decision Is Mass Spectrometry (MS) required? Start->Decision UV_Path UV / PDA Detection Only Decision->UV_Path No MS_Path LC-MS / MS-MS Detection Decision->MS_Path Yes TBA Primary Choice: Tetrabutylammonium (TBA) (Strong retention, high stability) UV_Path->TBA TBA_Alt Alternative: Tetrabutylammonium Hydrogen Sulfate (If phosphate buffer interference occurs) TBA->TBA_Alt Volatile Volatile IPAs Required MS_Path->Volatile TEA_HFIP Gold Standard: TEA + HFIP (High sensitivity, negative mode) Volatile->TEA_HFIP DMHA Alternative: Dimethylhexylamine (DMHA) (For higher charge states) Volatile->DMHA

Figure 1: Decision matrix for selecting Ion Pairing Agents based on downstream detection requirements.

Comparative Data: IPA Performance Characteristics
ParameterTetrabutylammonium (TBA)Triethylamine (TEA) / HFIP
Primary Application UV / PDA (254 nm)LC-MS (ESI Negative Mode)
Volatility Non-volatile (Salts)Volatile
Retention Mechanism Strong hydrophobic interactionModerate interaction; HFIP boosts ionization
Typical Concentration 5 – 10 mM15 mM TEA / 400 mM HFIP
pH Constraints pH 6.0 – 7.5 (Phosphate buffer)pH 7.0 – 8.5 (buffer dependent)
Risk Factor Difficult to wash off columnIon suppression if concentration too high

Method Optimization & Protocols

A. The Stability-Retention Trade-off

5-Aza compounds degrade rapidly in alkaline conditions and slowly in acidic conditions. However, many IPAs require a specific pH to be fully ionized.

  • Recommendation: Buffer your mobile phase to pH 6.0 – 6.5 . This is the "sweet spot" where 5-Aza-CMP hydrolysis is minimized during the run, but the phosphate group (

    
    ) remains ionized for interaction with the IPA.
    
  • Temperature: Maintain column temperature at 10°C - 20°C . Do not run at 40°C+ as is common for other nucleotides; heat accelerates the ring-opening degradation of 5-Aza.

B. Protocol: Column Equilibration (The "Dynamic Equilibrium")

IPC relies on the IPA saturating the stationary phase before the sample arrives.

  • Flush: Wash column with 50:50 Water:Methanol (no IPA) for 20 column volumes (CV).

  • Charge: Pump Mobile Phase A (containing the IPA) at 100% for at least 30-40 CV .

    • Why? The column must act like an ion-exchange resin. If the IPA layer is not established, retention times will drift.

  • Check: Inject a standard 3 times. If retention time varies by >1%, continue equilibrating.

Troubleshooting Guide (Q&A)

Issue 1: Retention Time Drift

Q: My 5-Aza-CMP peak elutes earlier with every subsequent injection. Why?

A: This indicates a loss of "Dynamic Equilibrium." The organic modifier (e.g., Acetonitrile) in your gradient might be stripping the IPA off the column faster than it is being replenished.

  • Fix: Ensure the IPA concentration is constant in both Mobile Phase A (Aqueous) and Mobile Phase B (Organic). If you only put IPA in Bottle A, the column is stripped of ion-pairing capacity during the high-organic wash step.

Issue 2: Peak Tailing

Q: The 5-Aza-CMP peak is tailing significantly (Symmetry > 1.5). Is the column dead?

A: Likely not. Tailing in nucleotides is often caused by trace metal interactions (chelation) inside the HPLC system or column hardware.

  • Fix 1 (UV Methods): Add 1 mM EDTA to Mobile Phase A. This sequesters trace metals.

  • Fix 2 (MS Methods): Use "bio-inert" or PEEK-lined columns. Do not use EDTA in MS as it suppresses signal.

  • Fix 3: Ensure your buffer concentration is sufficient (at least 10-20 mM phosphate) to mask secondary silanol interactions.

Issue 3: Ghost Peaks & Carryover

Q: I see small peaks in my blank injections after running high concentrations.

A: IPAs like TBA are "sticky." They adhere to the injector needle and valve seals.

  • Fix: Implement a needle wash using 50:50 Methanol:Water without IPA. Do not use the mobile phase as the needle wash.

Issue 4: Sample Degradation

Q: My peak area decreases if the sample sits in the autosampler for more than 2 hours.

A: 5-Aza-CMP is hydrolyzing in the vial.

  • Fix:

    • Keep the autosampler at 4°C .

    • Dissolve samples in anhydrous DMSO if possible, then dilute with cold water immediately before injection.

    • Limit batch sizes to what can be run in <4 hours.

Visualizing the Troubleshooting Logic

Troubleshooting Problem Identify Problem Drift RT Drift Problem->Drift Tailing Peak Tailing Problem->Tailing Degradation Area Loss Problem->Degradation Drift_Sol Add IPA to Mobile Phase B Increase Equilibration Time Drift->Drift_Sol Tailing_Sol Add EDTA (UV only) Use Bio-inert Hardware Increase Buffer Conc. Tailing->Tailing_Sol Deg_Sol Autosampler to 4°C Limit Batch Size Check pH (Keep ~6.0) Degradation->Deg_Sol

Figure 2: Troubleshooting logic flow for common 5-Aza-CMP HPLC anomalies.

References

  • Agilent Technologies. "Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography." Agilent Application Notes. [Link]

  • Rogstad, D. K., et al. "Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products." Chemical Research in Toxicology, 2009.[1] [Link]

  • Waters Corporation. "Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography."[2] Waters Application Brief. [Link][2]

  • Stoll, D., & Gilar, M. "Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations."[3] LCGC International, 2026. [Link]

Sources

Resolving 5-Azacytidine 5'-monophosphate from endogenous CMP peaks

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-azacytidine 5'-monophosphate (aza-CMP). This guide is designed for researchers, scientists, and drug development professionals who are working with the epigenetic modifier 5-azacytidine and need to accurately quantify its active monophosphate metabolite, aza-CMP, particularly in the presence of its endogenous and structurally similar counterpart, cytidine 5'-monophosphate (CMP).

The co-elution of aza-CMP and CMP presents a significant analytical challenge due to their nearly identical structures. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed protocol to help you develop a robust and reliable method for resolving and quantifying aza-CMP.

Understanding the Challenge: Structural Similarity

The primary obstacle in resolving aza-CMP from CMP is their structural similarity. Both molecules share the same ribose-5'-monophosphate backbone. The only difference lies in the nitrogen atom at the 5-position of the pyrimidine ring in aza-CMP, which replaces a carbon-hydrogen group in CMP. This subtle difference necessitates a highly selective analytical method to achieve baseline separation.

Structural_Similarity cluster_AzaCMP 5-Azacytidine 5'-Monophosphate (aza-CMP) cluster_CMP Cytidine 5'-Monophosphate (CMP) cluster_Shared Shared Moiety aza_cmp Aza-CMP Structure (Nitrogen at 5-position) backbone Ribose-5'-Monophosphate aza_cmp->backbone shares cmp CMP Structure (Carbon at 5-position) cmp->backbone shares Method_Development_Workflow cluster_Prep Sample Preparation cluster_LC LC Method Development cluster_MS MS Method Development Harvest Cell Harvesting Lysis Lysis & Extraction Harvest->Lysis Precipitate Protein Precipitation Lysis->Precipitate Clarify Clarification Precipitate->Clarify Reconstitute Drying & Reconstitution Clarify->Reconstitute Column Column Selection (C18 or HILIC) Reconstitute->Column MobilePhase Mobile Phase Optimization (IP Reagent, pH, Organic %) Column->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient FlowTemp Flow Rate & Temp. Gradient->FlowTemp Ionization Ionization Mode (ESI-) FlowTemp->Ionization Tune Compound Tuning (MRM Transitions) Ionization->Tune Optimize Source Parameter Optimization Tune->Optimize

Minimizing matrix effects in 5-Aza-CMP LC-MS quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Matrix Effects & Maximizing Stability

Status: Operational | Tier: Level 3 (Advanced Application Support)

Mission Statement

Welcome to the Advanced Technical Support Center. You are likely here because you are observing signal suppression, retention time shifts, or non-linear calibration curves when quantifying 5-Aza-2'-deoxycytidine-5'-monophosphate (5-Aza-CMP) .

This metabolite presents a "perfect storm" for LC-MS bioanalysis:

  • Extreme Polarity: It does not retain on standard C18 columns, leading to co-elution with salts and phospholipids.

  • Chemical Instability: The triazine ring hydrolyzes rapidly in water, especially at alkaline pH or elevated temperatures, mimicking "matrix effects" via signal loss.

  • Metal Chelation: The phosphate group binds to stainless steel surfaces.

This guide provides self-validating workflows to isolate matrix effects from stability issues and eliminate them.

Module 1: Diagnosis – Is it Matrix or Stability?

User Question: "My internal standard (IS) response varies wildly between samples, and my sensitivity drops after 10 injections. Is this a matrix effect?"

Technical Response: It is likely a combination of phospholipid buildup (matrix effect) and on-column degradation (stability). You must distinguish between the two using the Post-Column Infusion (PCI) method.

Diagnostic Workflow: Post-Column Infusion

Do not rely solely on extraction recovery calculations. Visualizing the suppression zone is mandatory.

MatrixDiagnosis Start Start Diagnosis Infusion 1. Infuse 5-Aza-CMP (100 ng/mL) post-column at 10 µL/min Start->Infusion Inject 2. Inject Blank Matrix (Extracted) Infusion->Inject Monitor 3. Monitor Baseline (MRM Transition) Inject->Monitor Decision Baseline Dip at Analyte RT? Monitor->Decision ResultA CONFIRMED: Ion Suppression (Matrix Effect) Decision->ResultA Yes ResultB NO DIP: Issue is Stability or Adsorption Decision->ResultB No

Figure 1: The Post-Column Infusion (PCI) workflow allows you to "see" the invisible matrix components suppressing your signal.

Interpretation:

  • If you see a negative peak (dip) in the baseline at the retention time of 5-Aza-CMP, you have Ion Suppression .

  • Action: You must improve separation (Module 3) or cleanup (Module 2).

Module 2: Sample Preparation (The First Line of Defense)

User Question: "I am using Protein Precipitation (PPT) with methanol, but my samples are dirty. Can I use SPE?"

Technical Response: Standard PPT is insufficient for nucleotides because it leaves phospholipids and salts in the supernatant. However, Solid Phase Extraction (SPE) is risky for 5-Aza-CMP because the elution steps often require high pH (which degrades the ring) or high organic (which precipitates the phosphate).

We recommend a Modified WAX (Weak Anion Exchange) protocol or a Hybrid LLE/PPT approach.

Comparison of Cleanup Strategies
FeatureProtein Precipitation (PPT)WAX SPE (Recommended)LLE (Liquid-Liquid Extraction)
Matrix Removal Poor (Phospholipids remain)Excellent (Removes neutrals/cations)Poor (Nucleotides don't extract)
Recovery High (>90%)Moderate (60-80%)N/A (Polar analyte stays in water)
Stability Risk Low (Fast)High (Elution pH critical)Low
Protocol Note Must use Ammonium Acetate to prevent metal binding.Do NOT elute at pH > 9. Use high ionic strength instead.Not suitable for 5-Aza-CMP.
Protocol: "Soft" WAX SPE for Labile Nucleotides

Goal: Retain the phosphate group without using ring-destroying alkaline elution.

  • Condition: 1 mL MeOH, then 1 mL 20mM Ammonium Acetate (pH 6.0).

  • Load: Mix plasma 1:1 with 1% Formic Acid (acidifies sample to stabilize ring). Load gravity flow.

  • Wash 1: 1 mL 20mM Ammonium Acetate (pH 6.0) – Removes proteins/salts.

  • Wash 2: 1 mL Methanol – Removes hydrophobic phospholipids. (CRITICAL STEP)

  • Elute: 2 x 200 µL of 50:50 ACN:Water + 2% Formic Acid .

    • Note: Standard WAX elution uses Ammonium Hydroxide (pH 11). DO NOT DO THIS. The Formic Acid elution relies on suppressing the ionization of the weak anion exchanger, releasing the nucleotide without destroying the 5-Aza ring.

Module 3: Chromatographic Separation

User Question: "My analyte elutes in the void volume with the salts. How do I retain it?"

Technical Response: 5-Aza-CMP is too polar for C18. You have two viable options: HILIC (Amide) or Porous Graphitic Carbon (PGC) . We recommend PGC for its robustness against matrix salts compared to HILIC.

Option A: Porous Graphitic Carbon (Hypercarb)

Best for separating nucleotides from matrix without ion-pairing reagents.

  • Column: Thermo Hypercarb (2.1 x 100 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid (pH 3.5).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0-2 min: 2% B (Load/Desalt)

    • 2-7 min: Ramp to 30% B (Elution of 5-Aza-CMP)

    • 7-10 min: Ramp to 95% B (Wash Phospholipids)

    • Crucial: Re-equilibrate for at least 5 minutes. PGC columns are slow to equilibrate.

Option B: HILIC (Amide)

Best for peak shape, but sensitive to salt.

  • Column: Waters BEH Amide or TSKgel Amide-80.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8).

  • Mobile Phase B: 90:10 ACN:Buffer.

  • Troubleshooting Tip: If peak shape is split, your sample diluent contains too much water. Dilute samples in 75% Acetonitrile before injection.

Module 4: Stability & "Ghost" Matrix Effects

User Question: "I eliminated matrix effects, but my calibration curve slope changes every day. Why?"

Technical Response: This is a Stability Effect masquerading as a matrix effect. The 5-Aza triazine ring opens in water. If your autosampler is at 10°C, you are losing ~5% of your analyte every 4 hours.

The Stability Control System

You must implement this strict handling protocol to validate your data.

StabilityProtocol Collection Blood Collection: Pre-chilled tubes + THU (Tetrahydrouridine) Processing Processing: 4°C Centrifuge Acidify Plasma (Citric Acid) Collection->Processing < 30 mins Storage Storage: -80°C Only No Freeze/Thaw Cycles Processing->Storage Immediate Analysis Analysis: Autosampler at 4°C Max Run Time < 12 Hours Storage->Analysis Thaw on Ice

Figure 2: The "Cold Chain" workflow. Any break in temperature control will result in ring opening and quantification failure.

Key Stabilizers:

  • Tetrahydrouridine (THU): Inhibits Cytidine Deaminase (enzyme that degrades 5-Aza). Add to blood collection tubes (25 µg/mL).

  • Acidification: The 5-Aza ring is most stable at slightly acidic pH (pH 2.5 - 4.5). Add Citric Acid or Formic Acid to plasma immediately after harvesting.

FAQ: Rapid Troubleshooting

Q: Can I use a C18 column with Ion-Pairing reagents (IPR) like TEA? A: Yes, but avoid it if possible . IPRs (Triethylamine, Hexylamine) cause permanent contamination of the Mass Spectrometer source, suppressing ionization for all other users/methods. If you must, dedicate a specific LC-MS system to this method. PGC (Hypercarb) is a "cleaner" alternative.

Q: My Matrix Factor (MF) is 0.5 (50% suppression). Is this acceptable? A: FDA guidelines do not set a hard limit, but 50% is risky. It implies that small changes in patient diet or lipid profile could drastically alter your quantitation.

  • Fix: Switch to the Hypercarb method described in Module 3 to separate the phospholipids (which elute late) from the nucleotide (which elutes early/mid).

Q: Why do I need a Stable Isotope Labeled (SIL) Internal Standard? A: For 5-Aza-CMP, a SIL-IS (e.g., 15N4-5-Aza-CMP) is non-negotiable . It compensates for both the matrix suppression (since it co-elutes) and the degradation (since it degrades at the same rate). An analog IS (like Decitabine) will not work.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Jia, L., et al. (2018). Simultaneous quantitative determination of 5-aza-2'-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 151, 142-149. [Link]

  • Liu, G., et al. (2010). Instability of 5-aza-2'-deoxycytidine (Decitabine): Implications for its clinical use. Free Radical Biology and Medicine. [Link]

Technical Support Center: Overcoming UCK Deficiency-Mediated Resistance to 5-Azacytidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating resistance to the hypomethylating agent 5-azacytidine (5-Aza). This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address a critical challenge in the field: resistance mediated by the deficiency of uridine-cytidine kinase (UCK).

5-Azacytidine and its deoxy counterpart, decitabine, are cornerstone therapies for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] Their therapeutic effect hinges on their ability to be incorporated into RNA and DNA, leading to the depletion of DNA methyltransferase 1 (DNMT1), subsequent DNA hypomethylation, and reactivation of tumor suppressor genes.[2][3][4][5] However, the clinical utility of 5-Aza is often limited by the development of resistance, with a significant portion of patients either not responding or relapsing after an initial response.[6]

A key mechanism of this resistance is the downregulation or inactivation of UCK, the enzyme responsible for the initial, rate-limiting phosphorylation of 5-Aza to 5-aza-cytidine monophosphate (5-Aza-CMP).[1][7] Without this crucial first step, 5-Aza cannot be further metabolized and incorporated into nucleic acids, rendering it ineffective. This guide focuses on strategies to overcome this resistance by bypassing the need for UCK-mediated activation.

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of action for 5-azacytidine?

A1: 5-azacytidine is a prodrug, meaning it must be metabolically activated within the cell to exert its therapeutic effects.[1][4] Upon cellular uptake, it is first phosphorylated by uridine-cytidine kinase (UCK) to 5-Aza-CMP.[7] Subsequent phosphorylations yield the active triphosphate form. 5-Aza has a dual mechanism: its primary mode of action is incorporation into RNA, which disrupts protein synthesis. A smaller fraction is converted to the deoxy form and incorporated into DNA, where it covalently traps DNMT1, leading to its degradation, global DNA hypomethylation, and the re-expression of silenced tumor suppressor genes.[2][3]

Q2: How does UCK deficiency lead to 5-Aza resistance?

A2: UCK1 and UCK2 are the key enzymes that catalyze the first phosphorylation step of 5-Aza.[1] Deficiency in UCK, which can arise from mutations, downregulation of expression, or post-translational modifications, creates a bottleneck in the activation pathway.[1][8] If 5-Aza is not converted to 5-Aza-CMP, it cannot be incorporated into RNA or DNA to exert its cytotoxic and hypomethylating effects. Consequently, cancer cells with low or no UCK activity are inherently resistant to 5-Aza.[1][7]

Q3: What are the primary strategies to bypass UCK-dependent 5-Aza activation?

A3: The core strategy is to use agents that do not rely on UCK for their initial activation. This can include:

  • Alternative Hypomethylating Agents: Decitabine (5-aza-2'-deoxycytidine) is activated by a different enzyme, deoxycytidine kinase (dCK).[7] In some cases of 5-Aza resistance due to UCK deficiency, cells may retain sensitivity to decitabine.[1][7] However, cross-resistance can occur.[1]

  • Prodrugs of 5-Aza-CMP or its Analogs: Developing nucleotide analog prodrugs that can enter the cell and release the monophosphate form directly would completely bypass the need for UCK. This is an active area of drug development.

  • Modulating Pyrimidine Metabolism: Research suggests that resistance to hypomethylating agents involves adaptive responses within the pyrimidine metabolism network.[4][9] For instance, 5-Aza treatment can lead to an upregulation of dCK, potentially sensitizing cells to subsequent decitabine treatment.[9] Alternating therapies with 5-Aza and decitabine is a strategy being explored to exploit these adaptive metabolic shifts.[8][10]

Q4: Can UCK deficiency be used as a predictive biomarker for 5-Aza resistance?

A4: Yes, reduced UCK expression or inactivating mutations can be strong indicators of potential primary resistance to 5-Aza. Assessing UCK1/2 expression levels (both mRNA and protein) or sequencing the UCK2 gene in patient samples prior to treatment could help stratify patients who are less likely to respond to 5-Aza monotherapy and may benefit from alternative strategies from the outset.

Visualizing the Resistance Pathway and Bypass Strategy

5-Azacytidine Activation and Resistance Mechanism

G cluster_0 Cellular Environment cluster_1 UCK Deficiency 5-Aza 5-Azacytidine (5-Aza) UCK Uridine-Cytidine Kinase (UCK1/2) 5-Aza->UCK Phosphorylation UCK_Deficient Low/Inactive UCK 5-Aza->UCK_Deficient Blocked 5-Aza-CMP 5-Aza-CMP UCK->5-Aza-CMP 5-Aza-CDP 5-Aza-CDP 5-Aza-CMP->5-Aza-CDP 5-Aza-CTP 5-Aza-CTP 5-Aza-CDP->5-Aza-CTP RNR Ribonucleotide Reductase (RNR) 5-Aza-CDP->RNR RNA_Incorp RNA Incorporation 5-Aza-CTP->RNA_Incorp 5-Aza-dCDP 5-Aza-dCDP RNR->5-Aza-dCDP 5-Aza-dCTP 5-Aza-dCTP 5-Aza-dCDP->5-Aza-dCTP DNA_Incorp DNA Incorporation 5-Aza-dCTP->DNA_Incorp DNMT1 DNMT1 Trapping & Degradation DNA_Incorp->DNMT1 Resistance Resistance (No Effect) UCK_Deficient->Resistance

Caption: Mechanism of 5-Aza activation and resistance via UCK deficiency.

Experimental Workflow for Assessing Bypass Strategies

G cluster_assays Endpoint Analysis Start Start: 5-Aza Resistant Cell Line (Suspected UCK Deficiency) Confirm_UCK 1. Confirm UCK Deficiency (qPCR, Western Blot, Sequencing) Start->Confirm_UCK Divide 2. Divide Cell Cultures Confirm_UCK->Divide Control Control Group: Treat with 5-Aza Divide->Control Test1 Test Group 1: Treat with Decitabine Divide->Test1 Test2 Test Group 2: Alternating 5-Aza/Decitabine Divide->Test2 Test3 Test Group 3: Novel Prodrug Treatment Divide->Test3 Assay 3. Perform Assays (48-96h) Control->Assay Test1->Assay Test2->Assay Test3->Assay Viability Cell Viability (MTS/CTG Assay) Assay->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Assay->Apoptosis Methylation Global Methylation (ELISA-based) Assay->Methylation DNMT1 DNMT1 Levels (Western Blot) Assay->DNMT1 Analyze 4. Analyze & Compare Data Viability->Analyze Apoptosis->Analyze Methylation->Analyze DNMT1->Analyze

Caption: Workflow for testing strategies to overcome UCK-deficient resistance.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Solution(s) & Rationale
My cell line, previously sensitive to 5-Aza, has developed resistance. 1. Acquired UCK Deficiency: Prolonged exposure to 5-Aza can select for cells with reduced UCK1/2 expression or inactivating mutations.[1] 2. Upregulation of Drug Efflux Pumps: Increased expression of pumps like P-glycoprotein (P-gp). 3. Changes in Downstream Metabolism: Alterations in enzymes like cytidine deaminase (CDA) which inactivates 5-Aza.1. Verify UCK Status: Perform qPCR and Western blot for UCK1 and UCK2 expression (See Protocol 1). Sequence the coding regions of UCK1 and UCK2 to check for mutations.[1] This confirms if UCK deficiency is the primary resistance mechanism. 2. Test Sensitivity to Decitabine: Since decitabine is activated by dCK, these cells may still be sensitive.[7] Perform a dose-response curve with decitabine (See Protocol 2). 3. Check Efflux Pump Expression: Use qPCR or Western blot to assess levels of ABC transporter genes (e.g., ABCB1).
Cells are resistant to both 5-Aza and Decitabine (Cross-Resistance). 1. Broad Pyrimidine Metabolism Dysregulation: Resistance may not be limited to a single kinase. Cells may have downregulated both UCK and dCK, or upregulated catabolic enzymes.[1][9] 2. Defects in Nucleoside Transport: Reduced expression of nucleoside transporters like hENT1 can limit uptake of both drugs.[7] 3. Upregulation of de novo Pyrimidine Synthesis: Cells may compensate for the salvage pathway blockade by increasing their own nucleotide production.[1]1. Analyze Kinase Expression: Quantify protein levels of both UCK1/2 and dCK. A significant downregulation in both suggests a broader metabolic shift.[1] 2. Explore Metabolic Combination Therapy: Test the synergy of 5-Aza with an inhibitor of de novo pyrimidine synthesis, such as an inhibitor of dihydroorotate dehydrogenase (DHODH).[1] This co-treatment can re-sensitize resistant cells. 3. Consider Alternating Drug Schedules: Pre-treatment with one agent can prime cells for sensitivity to the other.[9][10] Design an experiment alternating 5-Aza and decitabine treatment cycles (e.g., 72h of one, followed by 72h of the other) and assess for synergistic effects on cell viability and DNMT1 depletion.
Decitabine treatment in 5-Aza resistant cells shows only a modest effect. 1. Suboptimal dCK Activity: While dCK may be present, its activity might be insufficient for full decitabine activation. 2. Adaptive Response: Initial decitabine exposure can trigger metabolic shifts that dampen its own effectiveness over time.[4] 3. High Cytidine Deaminase (CDA) Activity: CDA rapidly inactivates decitabine in the plasma and potentially within the cell.[10]1. Combine with a CDA Inhibitor: Co-administer decitabine with tetrahydrouridine (THU), a potent CDA inhibitor. This increases the bioavailability and half-life of decitabine, enhancing its DNMT1-depleting effect.[10] 2. Assess DNMT1 Levels: A lack of significant DNMT1 depletion post-treatment (See Protocol 3) indicates failed drug action.[5] If DNMT1 levels remain high, the bypass strategy is not effective. 3. Optimize Dosing Schedule: Instead of continuous high-dose exposure, try lower, more frequent dosing to maintain a therapeutic window without inducing strong adaptive resistance.[10]
No significant DNA hypomethylation is observed despite cell death. 1. RNA-mediated Cytotoxicity: 5-Azacytidine's primary incorporation is into RNA, which can induce cytotoxicity through disruption of protein synthesis, independent of its DNA hypomethylation effects.[3] 2. Off-Target Effects: At higher concentrations, nucleoside analogs can induce a DNA damage response that triggers apoptosis without significant changes in global methylation.1. Differentiate Mechanisms: Measure both global DNA methylation (Protocol 4) and protein synthesis rates (e.g., puromycin incorporation assay). This will help distinguish between RNA- and DNA-mediated effects. 2. Use Lower Drug Concentrations: The hypomethylating effects of 5-Aza and decitabine are most prominent at lower, non-cytotoxic doses. Perform dose-finding studies to identify the optimal concentration for epigenetic modulation versus overt cytotoxicity.

Experimental Protocols

Protocol 1: Assessment of UCK1 and UCK2 Expression Levels

Objective: To quantify the mRNA and protein expression of UCK1 and UCK2 in sensitive vs. resistant cell lines.

A. mRNA Expression (Quantitative Real-Time PCR - qPCR)

  • RNA Isolation: Isolate total RNA from 1-5 million cells using a TRI Reagent-based method according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Perform reverse transcription on 1 µg of total RNA using a high-capacity cDNA synthesis kit.

  • qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based master mix, cDNA template, and validated primers for UCK1, UCK2, and a housekeeping gene (e.g., GAPDH, ACTB).

  • Thermal Cycling: Run the reaction on a real-time PCR system with standard cycling conditions.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of UCK1 and UCK2 to the housekeeping gene and comparing the levels in resistant cells to the sensitive parental line.

B. Protein Expression (Western Blot)

  • Protein Extraction: Lyse 5-10 million cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against UCK1, UCK2, and a loading control (e.g., GAPDH, α-Tubulin) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Protocol 2: Determining Drug Sensitivity (IC50) with an MTS Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Aza and potential bypass drugs.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Drug Preparation: Prepare a 2x serial dilution of the test compounds (e.g., 5-Aza, Decitabine) in culture medium. Include a vehicle-only control.

  • Treatment: Add 100 µL of the 2x drug dilutions to the appropriate wells. For drugs with short half-lives like 5-Aza, replace the medium with freshly prepared drug every 24 hours.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control wells, and plot the cell viability (%) against the log of the drug concentration. Calculate the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot for DNMT1 Depletion

Objective: To assess the pharmacodynamic effect of hypomethylating agents by measuring DNMT1 protein levels.

  • Cell Treatment: Treat cells with the desired concentration of the hypomethylating agent (e.g., 1 µM 5-Aza or 0.5 µM Decitabine) for 24, 48, and 72 hours. Include an untreated control.

  • Protein Extraction & Quantification: Follow steps 1 and 2 from Protocol 1B.

  • Western Blotting: Follow steps 2-5 from Protocol 1B, using a primary antibody specific for DNMT1. Use GAPDH or α-Tubulin as a loading control to ensure equal protein loading.

  • Analysis: Compare the intensity of the DNMT1 band in treated samples to the untreated control at each time point. Effective drug action should result in a significant reduction in the DNMT1 protein band.[5]

Protocol 4: Global DNA Methylation Assay

Objective: To measure changes in global 5-methylcytosine (5mC) levels following drug treatment.

  • Cell Treatment & DNA Isolation: Treat cells with a low dose of the hypomethylating agent for 72 hours. Isolate genomic DNA using a DNA extraction kit, ensuring high purity.

  • Assay Performance: Use a commercially available ELISA-based global DNA methylation kit (e.g., Methylated DNA Quantification Kit). These kits typically involve the following steps:

    • Binding of a fixed amount of genomic DNA to strip wells.

    • Incubation with a primary antibody specific for 5-methylcytosine (5mC).

    • Incubation with an HRP-conjugated secondary antibody.

    • Addition of a colorimetric substrate and a stop solution.

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the percentage of 5mC in each sample based on a standard curve generated with the provided controls. Compare the %5mC in treated samples to the untreated control. A successful hypomethylating effect will show a significant decrease in global methylation.

References

  • The different mechanisms of actions of 5-azacytidine. Treatment with... - ResearchGate. Available at: [Link]

  • What is the mechanism of Azacitidine? - Patsnap Synapse. Available at: [Link]

  • Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - NIH. Available at: [Link]

  • Strategies to overcome azacitidine resistance in MDS: combination strategies & mutation analysis - YouTube. Available at: [Link]

  • Mechanisms of Resistance to 5-Azacytidine/Decitabine in MDS-AML and Pre-Clinical In Vivo Proof of Principle of Rational Solutions to Extend Response - ResearchGate. Available at: [Link]

  • Heterogeneous genetic and non‐genetic mechanisms contribute to response and resistance to azacitidine monotherapy - PMC - NIH. Available at: [Link]

  • Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol - MDPI. Available at: [Link]

  • (PDF) Resistance to decitabine and 5-azacytidine emerges from adaptive responses of the pyrimidine metabolism network - ResearchGate. Available at: [Link]

  • Decitabine- and 5-azacytidine resistance emerges from adaptive responses of the pyrimidine metabolism network - PubMed. Available at: [Link]

  • Dr. Saunthararajah on Mechanisms of Resistance to 5-Azacytidine/Decitabine in MDS-AML. Available at: [Link]

  • Paper: Mechanisms of Resistance to 5-Azacytidine/Decitabine in MDS-AML and Pre-Clinical In Vivo Proof of Principle of Rational Solutions to Extend Response - Abstract. Available at: [Link]

Sources

Correcting for spontaneous degradation of 5-Aza-CMP in kinetic assays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Correcting for Spontaneous Degradation of 5-Aza-CMP in Kinetic Assays Document ID: TS-5AZA-KIN-001 Last Updated: October 26, 2023 Audience: Enzymologists, Medicinal Chemists, Assay Development Scientists

Introduction: The Instability Challenge

Welcome to the Technical Support Center. You are likely here because your kinetic data for 5-Aza-cytidine monophosphate (5-Aza-CMP) or its analogs (5-Azacytidine, Decitabine) is showing inconsistent inhibition constants (


) or time-dependent loss of potency.

The Core Issue: 5-Aza-CMP is structurally unstable in aqueous solutions.[1] The triazine ring undergoes spontaneous hydrolytic opening, converting the active inhibitor into an inactive formyl-biuret product. In kinetic assays—particularly those requiring long incubation times (e.g., DNMT1/3A/3B steady-state kinetics)—this degradation reduces the effective concentration of the inhibitor over time, leading to an underestimation of potency (higher apparent


).

This guide provides the mechanistic basis, experimental protocols, and mathematical corrections required to generate accurate kinetic data.

Module 1: The Degradation Mechanism

To correct for the error, you must understand the "Invisible Sink" removing your inhibitor. 5-Aza-CMP does not simply precipitate; it chemically transforms.

The Hydrolytic Pathway

The instability is driven by the hydration of the 5,6-double bond of the triazine ring, followed by ring opening.

  • Nucleophilic Attack: Water attacks the C6 position.

  • Ring Opening: The bond between N1 and C6 breaks.

  • Deformylation: The resulting N-formylguanidine derivative loses a formyl group to become a thermodynamically stable (but biologically inactive) urea derivative.

Pathway Visualization

degradation_pathway Active 5-Aza-CMP (Active Inhibitor) Transition Hydrolytic Attack (C6 Position) Active->Transition  +H2O (pH dependent)   Intermediate N-Formyl Intermediate (Ring Open / Inactive) Transition->Intermediate  Ring Cleavage   Final Guanylurea Product (Irreversible / Inactive) Intermediate->Final  -Formate  

Figure 1. The irreversible degradation pathway of 5-Aza-CMP in aqueous buffer. Note that the intermediate and final products do not inhibit Methyltransferases.

Module 2: Experimental Setup & Minimization

You cannot stop the degradation, but you can minimize it and standardize the rate.

Storage and Solubilization
  • Solid State: Store desicated at -80°C.

  • Stock Solvent: Use 100% DMSO (Anhydrous). Do NOT use water or aqueous buffers for stock solutions.

  • Stability: 5-Aza-CMP is stable in DMSO for months at -20°C. In water, the half-life (

    
    ) can be as short as 2–4 hours depending on pH.
    
Buffer pH Strategy

There is a conflict of interest between the Enzyme and the Inhibitor:

  • DNMT Enzymes: Optimal activity at pH 7.5 – 8.0.

  • 5-Aza-CMP: Maximum stability is at pH 6.5 – 7.0 . Hydrolysis accelerates significantly at pH > 7.5 (base-catalyzed) and pH < 5.0 (acid-catalyzed).

Recommendation: Run the assay at pH 7.0 - 7.2 if the enzyme tolerates it (e.g., DNMT1 retains significant activity here). If you must run at pH 8.0, you are required to use the mathematical correction in Module 3.

The "Just-in-Time" Workflow

Do not prepare serial dilutions in advance.

workflow cluster_0 Preparation (T minus 5 min) cluster_1 Execution (T = 0) Stock Thaw DMSO Stock (Keep on Ice) Dilution Prepare 10x Working Conc. in Assay Buffer Stock->Dilution  < 2 mins elapsed Mix Add to Enzyme/DNA Mix (IMMEDIATELY) Dilution->Mix  < 30 sec elapsed Read Measure Velocity (v) Mix->Read

Figure 2. "Just-in-Time" experimental workflow to minimize pre-assay degradation.

Module 3: Mathematical Correction (The Analysis)

If your assay incubation time exceeds 10% of the inhibitor's half-life, using the initial concentration


 will yield incorrect 

values. You must calculate the Effective Concentration

.
Step 1: Determine the Degradation Rate Constant ( )

You must measure


 for your specific buffer conditions (pH and Temperature).
  • Prepare 5-Aza-CMP in your assay buffer (without enzyme).

  • Monitor absorbance at 240–250 nm (characteristic of the triazine ring) over time.

  • Fit the decay to a first-order exponential equation:

    
    
    Where 
    
    
    
    is absorbance and
    
    
    is the first-order decay constant (
    
    
    ).
Step 2: Calculate Effective Concentration

In a kinetic assay running for time


, the inhibitor concentration is decaying exponentially. The effective concentration is the time-averaged concentration :


  • 
    : The initial concentration you pipetted.
    
  • 
    : The duration of the assay (or pre-incubation time).
    
  • 
    : The rate constant from Step 1.
    
Step 3: Correcting the

When fitting your dose-response curve, use


 on the X-axis instead of 

. Alternatively, if you have already calculated an apparent

(

) using the initial concentrations, apply this correction factor:


Reference Data: Estimated Stability

Use these values for estimation only. Experimental determination is required for precision.

pHTemperatureApprox. Half-Life (

)

(

)
6.025°C~90 hours0.00012
7.037°C~4 hours0.0029
8.037°C~1.5 hours0.0077

Module 4: Troubleshooting & FAQs

Q: My


 shifts when I change the pre-incubation time. Why? 
A:  This is the hallmark of an unstable inhibitor. If you pre-incubate the inhibitor with the enzyme for 30 minutes before adding substrate, a significant portion of the 5-Aza-CMP degrades before the reaction even starts.
  • Fix: Minimize pre-incubation or use the

    
     calculation with 
    
    
    
    .

Q: Can I use acidic stock solutions to improve stability? A: Yes, 5-Aza compounds are often more stable in 50% Acetic Acid or slightly acidic buffers (pH 4.5). However, you must ensure that adding this acidic stock to your reaction well does not drop the final assay pH below the enzyme's active range. DMSO is generally safer for maintaining assay pH consistency.

Q: I see no inhibition even at high concentrations. A: Check your stock age. If the DMSO stock has been freeze-thawed many times or left at room temperature, it may have hydrolyzed (trace water in DMSO is enough).

  • Test: Check the absorbance at 245 nm. If the peak has disappeared or shifted, the ring has opened.

Q: Does the degradation product inhibit the enzyme? A: Generally, no. The open-ring guanylurea derivatives do not fit the cytosine binding pocket of DNMTs effectively and lack the electrophilic C6 required for the covalent trapping mechanism.

References

  • Notari, R. E., & DeYoung, J. L. (1975). Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions. Journal of Pharmaceutical Sciences, 64(7), 1148–1157.

  • Chan, K. K., Giannini, D. D., Staroscik, J. A., & Sadee, W. (1979).[2] 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy.[2] Journal of Pharmaceutical Sciences, 68(7), 807–812.[2]

  • Rogstad, D. K., et al. (2009). Chemical Decomposition of 5-Aza-2'-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Chemical Research in Toxicology, 22(6), 1194–1204.

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. (Specifically Chapter 5 on Irreversible and Unstable Inhibitors). Wiley-Interscience.

Sources

Validation & Comparative

Comparative Chromatographic Guide: 5-Azacytidine 5'-monophosphate vs. 5-Aza-2'-deoxycytidine 5'-monophosphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Azacytidine 5'-monophosphate (5-AZA-MP) and 5-Aza-2'-deoxycytidine 5'-monophosphate (5-AZA-dCMP) are the critical first-step intracellular metabolites of the drugs Azacitidine (Vidaza®) and Decitabine (Dacogen®), respectively.

Their chromatographic separation is governed primarily by the presence (or absence) of the 2'-hydroxyl group on the sugar moiety.

  • Reverse Phase (RP-HPLC) with Ion Pairing: 5-AZA-MP (more polar) elutes earlier than 5-AZA-dCMP.

  • HILIC / Anion Exchange: 5-AZA-MP (more polar) elutes later than 5-AZA-dCMP.

This guide details the physicochemical basis for this separation, validated experimental protocols, and critical stability considerations for accurate quantification.

Physicochemical Basis of Separation

The separation of these two nucleotides relies on the structural difference in the ribose ring. While the nitrogen-substituted cytosine base (5-azacytosine) is identical in both, the sugar dictates the polarity interaction with the stationary phase.

Feature5-AZA-MP5-AZA-dCMPChromatographic Impact
Parent Drug Azacitidine (Vidaza)Decitabine (Dacogen)Distinct metabolic origins.
Sugar Moiety Ribose2'-DeoxyriboseRibose is significantly more hydrophilic due to the 2'-OH group.
Polarity HighModerate5-AZA-MP is the more polar analyte.
RP-HPLC Elution Early (Lower

)
Late (Higher

)
Hydrophobic stationary phases retain the deoxy-form longer.
HILIC Elution Late (Higher

)
Early (Lower

)
Polar stationary phases retain the ribose-form longer.

Metabolic Pathway & Analyte Context

Understanding the origin of these metabolites is crucial for interpreting retention data, as cross-metabolism can occur (e.g., Ribonucleotide Reductase converting AZA nucleotides to AZA-deoxy nucleotides).

AzaMetabolism Azacitidine Azacitidine (Extracellular) AZA_MP 5-AZA-MP (Analyte 1) Azacitidine->AZA_MP UCK2 Decitabine Decitabine (Extracellular) AZA_dCMP 5-AZA-dCMP (Analyte 2) Decitabine->AZA_dCMP DCK AZA_DP 5-AZA-DP AZA_MP->AZA_DP UMP/CMP Kinase AZA_TP 5-AZA-TP (RNA Inc.) AZA_DP->AZA_TP NDP Kinase AZA_dDP 5-AZA-dDP AZA_DP->AZA_dDP RNR (Ribonucleotide Reductase) AZA_dCMP->AZA_dDP NMP Kinase AZA_dTP 5-AZA-dTP (DNA Inc.) AZA_dDP->AZA_dTP NDP Kinase

Figure 1: Intracellular metabolic pathways of Azacitidine and Decitabine showing the formation of the monophosphate analytes.

Validated Experimental Protocols

Due to the high polarity of nucleotides, standard C18 retention is poor. Two robust approaches are recommended: Ion-Pairing RP-HPLC (Gold Standard for resolution) and Porous Graphitic Carbon (PGC) (Gold Standard for polar retention).

Method A: Ion-Pairing RP-HPLC (Recommended)

This method uses a volatile ion-pairing agent, making it compatible with LC-MS/MS.

  • Column: C18 (e.g., Waters XBridge C18 or Phenomenex Gemini), 150 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Dimethylhexylamine (DMHA) + 3 mM Acetic Acid in Water (pH adjusted to ~7.0).

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

  • Gradient:

    • 0-2 min: 2% B (Isocratic loading)

    • 2-10 min: 2% -> 25% B (Linear gradient)

    • 10-12 min: 95% B (Wash)

  • Flow Rate: 0.25 mL/min.

  • Temperature: 35°C.

  • Expected Retention:

    • 5-AZA-MP: ~5.5 - 6.0 min

    • 5-AZA-dCMP: ~7.0 - 7.5 min

    • Note: The lipophilic ion-pairing agent interacts more strongly with the slightly less polar deoxy-nucleotide.

Method B: Porous Graphitic Carbon (PGC)

PGC columns retain polar compounds without ion-pairing agents, utilizing a charge-induced dipole interaction on the graphite surface.

  • Column: Thermo Hypercarb, 100 x 2.1 mm, 5 µm.[6]

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid (pH 9.0).

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

  • Elution Logic: Graphite retains planar, polar molecules strongly.

  • Expected Retention:

    • 5-AZA-MP: Elutes later than in standard RP, often co-eluting or slightly after 5-AZA-dCMP depending on pH, as the planar base interaction dominates over the sugar hydrophilicity in this specific mode. Caution: PGC selectivity is highly pH dependent.

Stability & Sample Preparation (Critical)

Both analytes are prone to hydrolytic ring opening (loss of formyl group) and deamination . The 5-azacytosine ring is unstable in water, particularly at alkaline pH and elevated temperatures.

Stabilization Protocol
  • Temperature: All processing must occur at 4°C (on ice) .

  • Deaminase Inhibition: Add Tetrahydrouridine (THU) (25 µg/mL) to plasma or cell lysis buffer immediately to block Cytidine Deaminase (CDA).

  • Acidification: Maintain extract pH between 2.5 - 4.5. The ring is most stable in slightly acidic conditions. Avoid unbuffered water.

Extraction Workflow

Workflow Sample Cell Pellet / Plasma (+ THU Inhibitor) Lysis Extraction: 70% Methanol (-20°C) or 0.5M Perchloric Acid Sample->Lysis Neut Neutralization (if Acid used) Target pH 3-4 (NOT 7.0) Lysis->Neut Spin Centrifuge 15,000 x g, 4°C, 10 min Neut->Spin Inject LC-MS/MS Injection (Keep autosampler at 4°C) Spin->Inject

Figure 2: Optimized extraction workflow to minimize hydrolytic degradation of Aza-nucleotides.

References

  • Derissen, E. J., et al. (2013). "Quantification of the intracellular active metabolites of azacitidine and decitabine in human mononuclear cells by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link

  • Anders, N. M., et al. (2016).[7] "A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine." Cancer Chemotherapy and Pharmacology. Link

  • Gagnon, J., et al. (2020). "AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo."[6] Leukemia.[4][6][8][9] Link

  • Li, W., et al. (2015).[10] "Chromatographic separation of nucleotides: A review." Journal of Separation Science. Link

  • BenchChem. (2025).[2][11] "High-Performance Liquid Chromatography (HPLC) Analysis of 5'-Cytidine Monophosphate." Application Note. Link

Sources

The Decisive Connection: A Comparative Guide to UCK2 Expression and 5-Aza-CMP Production as a Predictor of Azacitidine Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precision oncology, understanding the metabolic activation of chemotherapeutic agents is paramount. For epigenetic modulators like 5-azacytidine (azacitidine), the therapeutic outcome is not merely a function of drug concentration but is critically governed by the enzymatic machinery within the cancer cell. This guide provides an in-depth, evidence-based comparison of the direct and quantifiable correlation between the expression of Uridine-Cytidine Kinase 2 (UCK2) and the intracellular production of 5-aza-cytidine monophosphate (5-Aza-CMP), the first and rate-limiting step in azacitidine's bioactivation. We will explore the underlying enzymatic pathways, present validated experimental protocols to measure this correlation, and discuss the implications for patient stratification and drug development.

PART 1: The Scientific Rationale: Why UCK2 is the Gatekeeper of Azacitidine Activity

5-azacytidine is a prodrug; its therapeutic activity as a hypomethylating agent is entirely dependent on its conversion into active nucleotide forms.[1] The metabolic journey begins with its phosphorylation to 5-Aza-CMP. This initial step is predominantly and most efficiently catalyzed by UCK2, an enzyme that phosphorylates uridine and cytidine as part of the pyrimidine salvage pathway.[2][3][4]

Recent studies have firmly established that UCK2 is overexpressed in many cancers compared to normal tissues, providing a wider therapeutic window and a potential selective advantage for targeting these tumors.[3][4][5] The level of UCK2 expression directly dictates the rate of 5-Aza-CMP production. Higher UCK2 levels lead to greater intracellular accumulation of the active drug metabolites, which subsequently incorporate into RNA and, after reduction, into DNA, trapping DNA methyltransferases and inducing apoptosis.[6][7] Consequently, high UCK2 expression is a strong determinant of cellular sensitivity to azacitidine, while its downregulation is a key mechanism of acquired resistance.[8][9]

Visualizing the Metabolic Activation Pathway

The conversion of 5-azacytidine is a multi-step process where UCK2 plays the crucial initiating role.

Azacitidine_Metabolism cluster_cell Inside the Cancer Cell cluster_activation Rate-Limiting Activation AZA 5-Azacytidine (Prodrug) AZA_CMP 5-Aza-CMP AZA->AZA_CMP AZA->AZA_CMP dCK AZA_CDP 5-Aza-CDP AZA_CMP->AZA_CDP AZA_CTP 5-Aza-CTP AZA_CDP->AZA_CTP AZA_dCDP 5-Aza-dCDP AZA_CDP->AZA_dCDP RNA_Incorp RNA Incorporation (Disrupts Protein Synthesis) AZA_CTP->RNA_Incorp AZA_dCTP 5-Aza-dCTP AZA_dCDP->AZA_dCTP DNA_Incorp DNA Incorporation (Traps DNMT1, Induces Hypomethylation) AZA_dCTP->DNA_Incorp UCK2_node UCK2 (High Efficiency) UCK2_node->AZA_CMP dCK_node dCK (Low Efficiency) dCK_node->AZA_CMP Kinases Other Kinases Kinases->AZA_CDP Kinases->AZA_CTP Kinases->AZA_dCTP RNR Ribonucleotide Reductase (RNR) RNR->AZA_dCDP

Caption: Bioactivation of 5-azacytidine, highlighting UCK2's critical role.

Comparative Analysis: UCK2 vs. Alternative Kinases

While other kinases can phosphorylate cytidine analogs, their efficiency for 5-azacytidine pales in comparison to UCK2. Deoxycytidine kinase (dCK), for instance, is the primary activator for the deoxy-analog decitabine, but it has a much lower affinity for the ribonucleoside form, azacitidine.[8] UCK1, the other member of the UCK family, generally shows lower catalytic activity and is less frequently overexpressed in tumors.[4][10]

Table 1: Kinase Comparison for Azacitidine Phosphorylation

FeatureUCK2 (Uridine-Cytidine Kinase 2)dCK (Deoxycytidine Kinase)UCK1 (Uridine-Cytidine Kinase 1)
Primary Substrate Uridine, Cytidine (Ribonucleosides)Deoxycytidine (Deoxyribonucleosides)Uridine, Cytidine (Ribonucleosides)
Efficiency for 5-Azacytidine High Low / NegligibleLow
Expression in Tumors Frequently upregulatedVariableLess commonly upregulated
Role in Resistance Downregulation/mutation confers resistanceNot a primary mechanism for azacitidineMinor role

This data strongly supports the rationale for focusing on UCK2 as the primary predictive biomarker for azacitidine response.

PART 2: Experimental Validation: A Step-by-Step Guide

To establish a robust correlation between UCK2 expression, 5-Aza-CMP production, and functional sensitivity, a multi-pronged experimental approach is required. This section provides self-validating protocols designed for clarity and reproducibility.

Experimental Workflow Overview

Workflow cluster_input Phase 1: Characterization cluster_analysis Phase 2: Quantification cluster_output Phase 3: Functional Correlation cell_lines Select Cell Lines (e.g., High vs. Low UCK2) mrna UCK2 mRNA Quantification qRT-PCR cell_lines->mrna protein UCK2 Protein Quantification Western Blot cell_lines->protein metabolite Intracellular 5-Aza-CMP Quantification LC-MS/MS cell_lines->metabolite viability Cell Viability Assay Determine IC50 cell_lines->viability methylation Global DNA Methylation Assay LUMA / ELISA cell_lines->methylation correlation Correlate Data (Expression vs. Metabolite vs. IC50) mrna->correlation protein->correlation metabolite->correlation viability->correlation methylation->correlation

Caption: Workflow for correlating UCK2 expression with azacitidine sensitivity.

Protocol 1: UCK2 Expression Analysis

Objective: To accurately quantify UCK2 levels at both the mRNA and protein level.

A. Quantitative Real-Time PCR (qRT-PCR) for UCK2 mRNA

  • Causality: Measuring mRNA provides a sensitive readout of transcriptional activity and is often the first point of regulation.

  • RNA Isolation: Extract total RNA from 1-2 million cells using a column-based kit (e.g., RNeasy, Qiagen) including an on-column DNase digestion step to eliminate genomic DNA contamination.

  • Quality Control: Verify RNA integrity (RIN > 8.0) using a Bioanalyzer (Agilent) and quantify using a NanoDrop spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using a high-fidelity reverse transcriptase and a mix of oligo(dT) and random hexamer primers.

  • qPCR: Perform qPCR using a validated TaqMan probe or SYBR Green assay for human UCK2. Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Primer Design Justification: Use pre-validated primers that span an exon-exon junction to prevent amplification of any residual genomic DNA.

  • Data Analysis: Calculate relative UCK2 expression using the 2-ΔΔCt method, normalizing the UCK2 Ct value to the housekeeping gene Ct value.

B. Western Blot for UCK2 Protein

  • Causality: Measuring protein levels confirms that the mRNA is being translated into functional enzyme, which is the ultimate determinant of activity.

  • Lysate Preparation: Lyse cell pellets in RIPA buffer containing a protease inhibitor cocktail. Determine protein concentration via a BCA assay.

  • Electrophoresis: Load 20-40 µg of protein per lane onto a 12% SDS-PAGE gel.

  • Transfer: Transfer proteins to a low-fluorescence PVDF membrane.

  • Immunoblotting:

    • Block with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate with a validated primary antibody against UCK2 (e.g., from a reputable vendor) overnight at 4°C.

    • Wash 3x with TBST.

    • Incubate with a species-appropriate near-infrared (NIR) fluorescent secondary antibody for 1 hour.

  • Detection & Analysis: Image the blot using an NIR imaging system (e.g., Odyssey, LI-COR). Quantify the UCK2 band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Quantification of 5-Aza-CMP by LC-MS/MS

Objective: To directly measure the product of UCK2 activity on 5-azacytidine.

  • Trustworthiness: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite quantification due to its high sensitivity and specificity, allowing for unambiguous identification and measurement of 5-Aza-CMP.

  • Cell Culture and Treatment: Plate cells and allow them to reach ~80% confluency. Treat with a clinically relevant concentration of 5-azacytidine (e.g., 1-5 µM) for a defined period (e.g., 4-6 hours).

  • Metabolite Quenching and Extraction (Critical Step):

    • Aspirate media and immediately wash cells with ice-cold 0.9% NaCl solution to remove extracellular drug.

    • Instantly add 1 mL of ice-cold 80:20 methanol/water extraction solvent to the plate to quench all enzymatic activity.

    • Scrape the cells in the extraction solvent and transfer to a microcentrifuge tube.

  • Sample Processing:

    • Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at max speed (e.g., >16,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the polar metabolites.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a triple-quadrupole mass spectrometer coupled to a high-performance liquid chromatography (HPLC) system.

    • Methodology: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using validated parent-daughter ion transitions specific for 5-Aza-CMP.

  • Quantification: Generate a standard curve using a certified 5-Aza-CMP reference standard. Normalize the resulting intracellular concentration to the total protein content or cell number from a parallel plate.

PART 3: Data Interpretation and Expected Outcomes

Executing these protocols across a panel of cancer cell lines with differential UCK2 expression will generate a clear, correlative dataset.

Table 2: Representative Experimental Data

Cell LineRelative UCK2 mRNA Expression (Fold Change)Relative UCK2 Protein Level (Normalized Intensity)Intracellular 5-Aza-CMP (pmol/10^6 cells)Azacitidine IC50 (µM)
HL-60 (AML) High (e.g., 8.5 ± 0.9)High (e.g., 1.0 ± 0.1)High (e.g., 150 ± 22)Low (e.g., 1.2)
KG-1 (AML) Moderate (e.g., 3.2 ± 0.4)Moderate (e.g., 0.4 ± 0.05)Moderate (e.g., 65 ± 11)Moderate (e.g., 4.5)
U937 (AML) Low (e.g., 1.0 ± 0.2)Low (e.g., 0.1 ± 0.02)Low (e.g., 12 ± 3)High (e.g., >10)

Note: Data are illustrative examples based on trends reported in the literature.

The expected outcome is a strong positive correlation between UCK2 expression (both mRNA and protein) and the intracellular concentration of 5-Aza-CMP. This will, in turn, show a strong inverse correlation with the IC50 value for azacitidine, demonstrating that higher UCK2 activity leads to increased drug sensitivity.

Conclusion for the Modern Drug Developer

The correlation between UCK2 expression and 5-Aza-CMP production is not merely academic; it is a clinically relevant and actionable biomarker. For researchers, the protocols outlined here provide a validated pathway to investigate azacitidine resistance and sensitivity. For drug development professionals, UCK2 represents a critical patient selection biomarker for clinical trials involving azacitidine or novel nucleoside analogs.[4][11] Assays to measure UCK2 expression in patient tumors could stratify populations, enriching for likely responders and increasing the probability of trial success. By understanding and quantifying this pivotal enzymatic step, we can move closer to delivering personalized and more effective epigenetic therapies.

References

  • Involvement of the uridine cytidine kinase 2 enzyme in cancer cell death: A molecular crosstalk between the enzyme and cellular apoptosis induction. Biomedicine & Pharmacotherapy. [Link]

  • Uridine–cytidine kinase 2 potentiates the mutagenic influence of the antiviral β-d-N4-hydroxycytidine. Nucleic Acids Research. [Link]

  • The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression. Frontiers in Oncology. [Link]

  • The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome. Leukemia. [Link]

  • The Cytidine Analog Fluorocyclopentenylcytosine (RX-3117) Is Activated by Uridine-Cytidine Kinase 2. PLOS ONE. [Link]

  • Effect of 5-azacytidine (5-aza) on UCP2 expression in human liver and colon cancer cells. Biotechnology and Bioprocess Engineering. [Link]

  • Expressions of UCK2 and DCK in azacitidine-resistant cells, SKM-1/AzaR,... ResearchGate. [Link]

  • Results of the RT–PCR product sequence analysis of (A) the UCK2 coding... ResearchGate. [Link]

  • BIOLOGICAL SIGNIFICANCE OF UCK2 IN HTLV-1-INFECTED CELLS IN ATL LEUKEMOGENESIS AND ACQUIRED RESISTANCE TO AZACITIDINE. HemaSphere. [Link]

  • The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression. Frontiers. [Link]

  • Uridine-cytidine kinase 2 as a novel potential prognostic and therapeutic biomarker in gastric cancer. Translational Cancer Research. [Link]

  • Resistance to decitabine and 5-azacytidine emerges from adaptive responses of the pyrimidine metabolism network. ResearchGate. [Link]

  • Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways. International Journal of Molecular Sciences. [Link]

  • Kinetic studies on phosphorylation of 5-azacytidine with the purified uridine-cytidine kinase from calf thymus. Cancer Research. [Link]

  • Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways. MDPI. [Link]

  • Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth. PLOS ONE. [Link]

  • Equitoxic Doses of 5-Azacytidine and 5-Aza-2′Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome. PLOS ONE. [Link]

  • Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol. Cancers. [Link]

Sources

Analytical Standards for 5-Azacytidine 5'-Monophosphate Purity Testing

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Bioanalytical Validation

Executive Summary

5-Azacytidine 5'-monophosphate (5-AZA-MP) is the critical first metabolite in the intracellular activation pathway of the hypomethylating agent 5-Azacytidine (Vidaza). Accurate quantification of this nucleotide is essential for pharmacokinetic profiling and metabolic flux analysis. However, the inherent instability of the 1,3,5-triazine ring renders traditional reverse-phase methods inadequate without aggressive ion-pairing agents.

This guide objectively compares Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) against the traditional Ion-Pair Reverse Phase LC (IP-RPLC) , establishing HILIC as the superior standard for purity assessment due to enhanced sensitivity and mass spectrometry compatibility.

Part 1: The Stability Challenge

The primary obstacle in 5-AZA-MP analysis is not the phosphate group, but the hydrolytic instability of the azacitidine base. Unlike cytidine, the 5-azacytosine ring is prone to hydrolytic opening at the 5,6-bond, forming N-formyl derivatives (NFDU) which further degrade into irreversible guanylurea byproducts.[1]

Expert Insight: Many commercial standards degrade during analysis if the autosampler temperature and mobile phase pH are not strictly controlled (pH 6.5–7.0, <4°C).

Diagram 1: Degradation Pathway of 5-Azacytidine Nucleotides

This diagram illustrates the critical hydrolysis pathway that analytical methods must detect to verify standard purity.

degradation_pathway cluster_conditions Critical Factors AZA 5-AZA-MP (Active Nucleotide) Intermediate N-Formyl Derivative (Reversible Hydrolysis) AZA->Intermediate Ring Opening (+H2O, Fast) Intermediate->AZA Ring Closure Degradant Guanylurea Derivative (Irreversible Degradant) Intermediate->Degradant Deformylation (Irreversible) pH pH > 7.0 Accelerates Temp Temp > 4°C Accelerates

Caption: The hydrolytic opening of the triazine ring is the primary failure mode for 5-AZA-MP standards. Methods must resolve the parent from the N-formyl intermediate.

Part 2: Comparative Analysis of Methodologies

For years, Ion-Pair RPLC was the default for nucleotides. However, the shift toward high-sensitivity MS/MS detection has made HILIC the gold standard.

Table 1: Performance Metrics (HILIC vs. IP-RPLC)
FeatureMethod A: HILIC-MS/MS (Recommended)Method B: IP-RPLC (Traditional)
Separation Mechanism Partitioning into water-enriched layer on polar stationary phase.Hydrophobic interaction via ion-pairing reagents (e.g., TBA, TEA).
MS Compatibility Excellent. Uses volatile buffers (Ammonium Acetate).Poor. Ion-pairing agents cause severe signal suppression and source contamination.
Sensitivity (LOD) High (Femtomole range). High organic content enhances ESI desolvation.Moderate. Limited by background noise and suppression.
Column Life High (Robust amide/zwitterionic phases).Moderate (IP reagents can alter column chemistry permanently).
Purity Assessment Resolves polar hydrolysis products effectively.Co-elution of polar degradants is common without long gradients.

Verdict: While IP-RPLC provides sharp peaks for UV detection, HILIC is superior for purity testing of standards because it allows for mass-spectral identification of impurities without the lingering contamination of ion-pairing reagents.

Part 3: Validated Experimental Protocol (HILIC-MS/MS)

This protocol is designed for the qualification of 5-AZA-MP analytical standards, ensuring they meet the >95% purity threshold required for metabolic studies.

1. Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: Zwitterionic HILIC (e.g., Merck ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Temperature: Column: 30°C | Autosampler: 4°C (CRITICAL) .

2. Mobile Phase System
  • Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (Adjusted with dilute Acetic Acid). Note: Avoid phosphate buffers which are non-volatile.

  • Phase B: Acetonitrile (LC-MS Grade).

3. Gradient Profile
Time (min)% Phase BFlow Rate (mL/min)Description
0.0900.3Initial equilibration
2.0900.3Isocratic hold
10.0500.3Linear gradient elution
12.0500.3Flush polar impurities
12.1900.4Re-equilibration (High flow)
18.0900.3Ready for next injection
4. Standard Preparation (Self-Validating Step)

To verify the integrity of your standard in situ:

  • Stock: Dissolve 5-AZA-MP standard in cold 50:50 ACN:Water (pH 7.0).

  • Check: Inject immediately.

  • Stress Test: Leave an aliquot at room temperature for 2 hours and re-inject.

    • Pass: Peak area decreases <2%, no new peaks at relative retention time (RRT) 0.8-0.9.

    • Fail: Appearance of "split" peaks or significant N-formyl adducts (+18 Da mass shift).

Part 4: Analytical Workflow Visualization

This workflow integrates the stability checks directly into the analytical run to prevent false negatives caused by on-instrument degradation.

Diagram 2: Validated Purity Assessment Workflow

workflow Start Start: 5-AZA-MP Standard Powder Prep Cold Dissolution (50% ACN, 4°C) Start->Prep Check System Suitability: Inject Blank & Known Impurity Prep->Check HILIC HILIC-MS/MS Analysis (Ammonium Acetate/ACN) Check->HILIC Decision Data Analysis: Check for +18 Da (Hydrolysis) HILIC->Decision Pass PASS: Purity > 95% No Degradants Decision->Pass Single Peak Fail FAIL: Recrystallize or Discard Decision->Fail Split Peak/Adducts

Caption: A self-validating workflow prioritizing cold-chain handling to distinguish manufacturing impurities from procedural degradation.

References
  • Agilent Technologies. (2023).[2] High-Sensitivity Oligonucleotide Analysis Using Ion-Pairing-Free HILIC and TOF LC/MS. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Azacytidine Product Information and Stability Guide. Retrieved from

  • Holcapek, M., et al. (2019).[3] Analysis of Nucleotide Pools in Bacteria Using HPLC-MS in HILIC Mode. Journal of Chromatography A. Retrieved from

  • Waters Corporation. (2021). HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides. Retrieved from

  • Derissen, E.J.B., et al. (2013). Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule. Clinical Epigenetics. Retrieved from

Sources

Cross-validation of 5-Aza-CMP quantification using radio-labeled assays

Author: BenchChem Technical Support Team. Date: February 2026

Radio-Labeled Assays vs. LC-MS/MS in Nucleotide Pool Analysis

Executive Summary

The quantification of intracellular 5-Aza-cytidine-5’-monophosphate (5-Aza-CMP) and its deoxy- analog (5-Aza-dCMP) represents a significant bioanalytical challenge. As the rate-limiting metabolites for Azacitidine and Decitabine respectively, these nucleotides are unstable, highly polar, and exist in low intracellular concentrations.

While Radio-labeled (


C/

H) assays
have historically served as the gold standard for sensitivity and mass balance, they lack structural specificity. Conversely, LC-MS/MS offers structural confirmation but struggles with matrix-induced ion suppression and chromatographic retention of polar phosphates.

This guide details a cross-validation protocol to bridge these methodologies. By validating LC-MS/MS data against radio-labeled benchmarks, researchers can establish a high-throughput, non-radioactive workflow that meets regulatory standards for specificity and sensitivity.

The Bioanalytical Challenge: Instability & Polarity

Before designing the protocol, one must understand the analyte's behavior. 5-Aza-CMP contains a 1,3,5-triazine ring which is susceptible to rapid hydrolytic ring-opening, particularly in alkaline or neutral aqueous solutions.

  • Critical Failure Point: Standard extraction protocols (e.g., room temperature PBS) will degrade 5-Aza-CMP into non-functional formylated derivatives within minutes.

  • The Solution: All steps must be performed at 4°C, and the extraction buffer must be acidified (pH < 4.0) or contain Tetrahydrouridine (THU) to inhibit cytidine deaminase, although chemical stability is the primary concern here.

Metabolic Pathway & Analysis Points

The following diagram illustrates the metabolic activation of Azacitidine/Decitabine and the specific measurement nodes for this guide.

MetabolicPathway Prodrug Azacitidine / Decitabine (Prodrug) Transport Nucleoside Transporter (hENT) Prodrug->Transport MP 5-Aza-CMP / dCMP (Target Analyte) Transport->MP UCK / dCK (Rate Limiting) DP 5-Aza-CDP / dCDP MP->DP CMPK Degradation Ring-Opened Degradation Products MP->Degradation Hydrolysis (Spontaneous) TP 5-Aza-CTP / dCTP DP->TP NDPK DNA DNA/RNA Incorporation TP->DNA Polymerase

Figure 1: Intracellular metabolic pathway. The conversion to the Monophosphate (MP) pool is often the rate-limiting step and the primary target for quantification.

Method 1: The Benchmark (Radio-Labeled Assay)

Principle: Utilization of


C-labeled Azacitidine (typically labeled at the 6-position of the pyrimidine ring) to trace total intracellular uptake and phosphorylation.

Pros:

  • Absolute Sensitivity: Detection limits are defined by specific activity, not ionization efficiency.

  • No Matrix Effect: Radioactivity counting is unaffected by salts or cellular debris.

Cons:

  • Lack of Specificity: A "peak" in a radio-chromatogram could be the intact nucleotide or a co-eluting degradation product.

  • Safety & Cost: High disposal costs and safety regulations.

Protocol A: Radio-HPLC Fractionation
  • Treatment: Incubate cells (e.g., HL-60) with 1

    
    M 
    
    
    
    -Azacitidine for 24 hours.
  • Quench: Wash cells 3x with ice-cold PBS. Pellet immediately.

  • Extraction: Resuspend pellet in 60% Methanol (pre-chilled to -20°C). Vortex and incubate at -20°C for 2 hours.

  • Clarification: Centrifuge at 15,000 x g for 15 min at 4°C. Collect supernatant.

  • Separation: Inject onto an Anion Exchange HPLC column (SAX).

    • Gradient: Ammonium Phosphate buffer (pH 3.5) gradient to separate Mono-, Di-, and Tri-phosphates.

  • Detection: Collect fractions every 30 seconds. Analyze via Liquid Scintillation Counting (LSC).

Method 2: The Challenger (LC-MS/MS)

Principle: Direct detection of the parent mass-to-charge ratio (m/z) and unique fragment ions using a Triple Quadrupole Mass Spectrometer.

Pros:

  • Structural Specificity: Distinguishes 5-Aza-CMP from endogenous CMP and degradation products.

  • High Throughput: No fractionation or offline counting required.

Cons:

  • Ion Suppression: Intracellular salts can suppress the signal.

  • Retention: Polar nucleotides elute in the void volume on standard C18 columns.

Protocol B: Ion-Pairing LC-MS/MS

To retain the charged 5-Aza-CMP, we utilize Ion-Pairing Chromatography or Porous Graphitic Carbon (PGC) . This guide recommends PGC (Hypercarb) to avoid the MS contamination associated with ion-pairing agents like TEA.

  • Extraction: Same as Protocol A (Methanol extraction). Crucial: Add stable isotope internal standard (

    
    -Azacitidine) before extraction.
    
  • Column: Hypercarb Porous Graphitic Carbon (100 x 2.1 mm, 5 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 10mM Ammonium Acetate (pH 9).

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • MS Parameters (MRM Mode):

    • Polarity: Positive ESI.[1]

    • Transitions: Monitor m/z transitions specific to the ribose loss (e.g., 245.1

      
       113.1 for 5-Aza-Cytidine base).
      
Cross-Validation Study Design

To validate the LC-MS/MS method, you must demonstrate that it yields statistically equivalent concentration data to the Radio-labeled benchmark.

Experimental Workflow

The "Split-Sample" approach is the only way to ensure valid comparison.

ValidationWorkflow cluster_Radio Method A: Benchmark cluster_MS Method B: Validation Sample Cell Culture Replicates (n=6) Split Split Lysate Sample->Split RadioExtract Extraction + 14C Spike Split->RadioExtract MSExtract Extraction + 13C IS Split->MSExtract HPLC HPLC Fractionation RadioExtract->HPLC LSC Scintillation Counting HPLC->LSC Comparison Data Correlation Analysis (Bland-Altman Plot) LSC->Comparison LCMS PGC LC-MS/MS (MRM Mode) MSExtract->LCMS LCMS->Comparison

Figure 2: Split-lysate cross-validation workflow ensuring both methods analyze identical biological matrices.

Data Comparison & Acceptance Criteria

The following table summarizes the expected performance metrics. The LC-MS/MS method is considered validated if the Accuracy is within ±15% of the Radio-labeled value.

ParameterRadio-Labeled Assay (

C)
LC-MS/MS (Hypercarb)Acceptance Criteria
Specificity Low (Co-elution risk)High (Mass + Retention)MS must distinguish 5-Aza-CMP from CMP
LOD (Sensitivity) ~0.1 pmol (High)~0.5 - 1.0 pmol (Med)MS LOD must be < 5x Radio LOD
Linearity (

)
> 0.99> 0.99

for both
Precision (CV%) < 10%< 15%CV < 15% (20% at LLOQ)
Throughput 24 samples / day100+ samples / dayN/A
Expert Insights: Troubleshooting the "Matrix Effect"

A common failure in this cross-validation is a discrepancy where LC-MS/MS reports lower concentrations than the radio-assay.

The Cause:

  • Ion Suppression: Intracellular phosphates and lipids suppress the ionization of 5-Aza-CMP in the MS source.

  • Radio-Impurity: The radio-assay might be counting a degradation product (e.g., guanylurea derivatives) as "CMP," artificially inflating the count.

The Fix:

  • For MS: Use a Stable Isotope Dilution method. Spiking the lysate with

    
    -labeled 5-Aza-CMP (if available) or labeled Cytidine immediately corrects for ion suppression and recovery losses.
    
  • For Radio: Verify the purity of the "CMP fraction" by collecting that HPLC fraction and running it on the MS. If the mass spectrum shows multiple peaks, your radio-assay is over-estimating.

References
  • Derissen, E. J., et al. (2013). "Quantification of the DNA methyltransferase inhibitor decitabine in plasma by liquid chromatography/mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Liu, Z., et al. (2010). "Simultaneous quantitative determination of 5-aza-2'-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry." Analytical Biochemistry. Link

  • Stresemann, C., & Lyko, F. (2008). "Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine." International Journal of Cancer. Link

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. Link

  • Naim, S., et al. (2020). "AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo." Leukemia.[3] Link

Sources

Precision Identification of 5-Aza-CMP: A Comparative Guide to HRMS Validation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Bioanalytical Scientists, DMPK Researchers, and Epigenetic Drug Developers.

Executive Summary: The Identity Crisis of 5-Aza-CMP

5-Azacytidine (Azacitidine) and Decitabine are cornerstones of epigenetic therapy, functioning as DNA methyltransferase inhibitors. However, their intracellular efficacy relies on metabolic activation to the monophosphate form: 5-Aza-cytidine monophosphate (5-Aza-CMP) .

Validating the identity of 5-Aza-CMP in biological matrices is notoriously difficult due to two convergent factors:

  • Chemical Instability: The 1,3,5-triazine ring is prone to rapid hydrolytic opening, forming non-functional formyl-guanylurea derivatives.

  • Isotopic Masquerading: The mass difference between the drug metabolite (5-Aza-CMP) and the endogenous congener (Cytidine Monophosphate, CMP) is ~0.99 Da. Consequently, the

    
    C isotope of endogenous CMP acts as a potent interferent.
    

This guide details why High-Resolution Mass Spectrometry (HRMS) is not just an alternative, but the mandatory standard for absolute identification, contrasting it with traditional low-resolution techniques.

The Challenge: Structural & Isotopic Interference

Before selecting a protocol, researchers must understand the specific physics of the interference.

The Isotope Problem

5-Aza-CMP differs from natural CMP by the substitution of a CH group (mass ~13.0078) with a Nitrogen atom (mass ~14.0031) at the 5-position.

CompoundFormulaMonoisotopic Mass (Da)Mass Shift vs CMP
CMP (Endogenous)

323.05180

C-CMP (Isotope)

324.0552 +1.0034
5-Aza-CMP (Target)

324.0471 +0.9953

The Critical Gap: The mass difference between the


C isotope of the natural nucleotide and the drug metabolite is only 0.0081 Da (8.1 mDa) .
  • Triple Quadrupole (QqQ): Cannot resolve this. It will quantify endogenous

    
    C-CMP as drug, leading to false positives in untreated controls.
    
  • HRMS (Orbitrap/Q-TOF): Can resolve this if Resolution > 45,000.

Comparative Analysis: HRMS vs. Alternatives

The following table objectively compares HRMS against standard alternatives for 5-Aza-CMP validation.

FeatureHRMS (Orbitrap Exploris / Q-TOF) Triple Quadrupole (QqQ) NMR (

)
HPLC-UV
Specificity Superior. Resolves 8.1 mDa isotope conflict.Low. Blindsided by

C-CMP interference.
Absolute. Gold standard for structure.Poor. Co-elution with endogenous nucleotides is common.
Sensitivity High (Femtomole range).Very High (Attomole range).Low (Requires mg quantities).Moderate (µM range).
Stability Detection Excellent. Detects ring-opening (+18 Da hydrolysis) & deformylation.Good, but requires specific MRM transitions for degradants.Excellent, but slow acquisition promotes degradation.Poor. Degradants often lack distinct chromophores.
Throughput Moderate (Full scan data processing).High (Targeted).Very Low.High.
Verdict Primary Choice for ID & Validation. Quantification only (after HRMS validation).Reference Standard QA only. Purity checks only.

Experimental Protocol: Self-Validating HRMS Workflow

This protocol uses a HILIC-HRMS approach. Reversed-Phase (C18) is not recommended due to the high polarity of the phosphate group, which leads to elution in the void volume unless toxic ion-pairing reagents are used.

Step 1: Sample Preparation (Quenching Instability)

The triazine ring hydrolyzes in water. Speed and temperature are critical.

  • Harvest: Pellet cells immediately at 4°C.

  • Extraction: Add cold (-20°C) 70% Acetonitrile / 30% Water containing 20 µM Tetrahydrouridine (THU).

    • Why THU? It inhibits Cytidine Deaminase, preventing enzymatic deamination during extraction.

    • Why Acetonitrile? Precipitates proteins and stabilizes the polar nucleotide.

  • Centrifuge: 15,000 x g for 10 min at 4°C.

  • Injection: Inject supernatant immediately. Do not dry down with heat (N2 blowdown at RT is risky; lyophilization is safer but slow).

Step 2: HILIC Chromatography Conditions
  • Column: ZIC-pHILIC or Amide-HILIC (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH aids phosphate ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 40% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

Step 3: MS Source Parameters (Negative Mode)
  • Polarity: Negative ESI (Phosphate group ionizes best in Neg mode).

  • Spray Voltage: 2.8 kV.

  • Capillary Temp: 275°C (Avoid excessive heat to prevent in-source fragmentation).

  • Resolution: 60,000 or higher (at m/z 200) is required to split the 8.1 mDa isotope pair.

Data Interpretation & Decision Logic

To confirm identity, the data must satisfy three "Pillars of Truth."

Pillar 1: Exact Mass Accuracy

The observed mass must be within 3 ppm of 323.0398 (m/z for


).
  • Note: The

    
    C-CMP contaminant will appear at 323.0479 .
    
  • Pass Criteria: Distinct separation of these two peaks in the mass spectrum.

Pillar 2: Isotopic Pattern Matching

5-Aza-CMP contains 4 Nitrogen atoms, while CMP contains 3.

  • Compare the M+1 (

    
    ) and M+2 (
    
    
    
    or
    
    
    ) ratios against theoretical distributions.
  • 5-Aza-CMP will show a slightly suppressed M+1 relative to CMP due to the lower carbon count (8 vs 9).

Pillar 3: MS/MS Fragmentation (The Fingerprint)

Perform Parallel Reaction Monitoring (PRM) or ddMS2.

  • Precursor: 323.04 (Negative Mode).

  • Fragment 1 (Phosphate Loss): m/z 78.95 (

    
    ). Common to all nucleotides.
    
  • Fragment 2 (Base Specific - Critical):

    • CMP yields Cytosine anion (m/z 110.03).

    • 5-Aza-CMP yields 5-Azacytosine anion (m/z 111.03).

    • Note: The triazine ring is fragile. You may see a ring-opening fragment (N-formylguanidine derivative) at m/z ~130 depending on collision energy.

Visualization: The Validation Logic Tree

The following diagram illustrates the decision process for distinguishing 5-Aza-CMP from its imposters.

G Sample Biological Sample (Intracellular Extract) HILIC HILIC Separation (Retains Polar Nucleotides) Sample->HILIC MS1 HRMS Full Scan (Res > 60k, Neg Mode) HILIC->MS1 MassCheck m/z 323.04 Detected? MS1->MassCheck IsotopeSplit Isotope Resolution Check Can you split 8.1 mDa? MassCheck->IsotopeSplit Yes Interference Interference Identified: 13C-CMP (Endogenous) IsotopeSplit->Interference Peak A (323.0479) Candidate Candidate Peak: 5-Aza-CMP IsotopeSplit->Candidate Peak B (323.0398) MS2 MS/MS Fragmentation (HCD / CID) Candidate->MS2 FragCheck Base Fragment ID MS2->FragCheck ResultCyt Identity: CYTIDINE MP (Fragment m/z 110) FragCheck->ResultCyt m/z 110 ResultAza Identity: 5-AZA-CMP (Fragment m/z 111) FragCheck->ResultAza m/z 111 ResultDeg Identity: DEGRADANT (Ring Open +18 Da) FragCheck->ResultDeg m/z 129/130

Caption: Logic flow for distinguishing 5-Aza-CMP from endogenous


-CMP and hydrolysis products using High-Resolution Mass Spectrometry.

References

  • Derissen, E. J., et al. (2013). "Quantification of the DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

  • Stresemann, C., & Lyko, F. (2008). "Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine." International Journal of Cancer.

  • Roeser, J., et al. (2014). "Aza-fused π-conjugated microporous polymers for metal-free photocatalytic hydrogen evolution." (Demonstrates triazine ring chemistry/stability). Angewandte Chemie.

  • PubChem Compound Summary. (2024). "5-Azacytidine."[1][2][3][4][5] National Library of Medicine.

Sources

A Senior Application Scientist's Guide to Benchmarking 5-Aza-CMP Extraction Efficiency Across Different Lysis Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Accurate 5-Aza-CMP Quantification

5-aza-2'-deoxycytidine (Decitabine) and its ribonucleoside analog 5-azacytidine (Azacitidine) are potent DNA methyltransferase (DNMT) inhibitors used in the treatment of myelodysplastic syndromes and other cancers.[1][2] Upon cellular uptake, these drugs are phosphorylated to their active triphosphate forms and incorporated into DNA or RNA. The key metabolite, 5-aza-cytidine monophosphate (5-Aza-CMP), represents a critical node in the metabolic pathway leading to the active drug form. Accurate quantification of intracellular 5-Aza-CMP is therefore paramount for pharmacokinetic and pharmacodynamic (PK/PD) studies, for understanding drug metabolism, and for developing more effective therapeutic strategies.

This guide, written from the perspective of a seasoned application scientist, provides a framework for systematically benchmarking the efficiency of different lysis buffers for 5-Aza-CMP extraction. We will delve into the rationale behind selecting various buffer types, provide a detailed experimental protocol for their comparison, and present a clear method for data analysis and interpretation. Our goal is to equip researchers with the knowledge and tools to develop a self-validating protocol that ensures the trustworthiness and accuracy of their data.

Understanding the Mechanism: How 5-Aza-CMP Inhibits DNA Methylation

To appreciate the importance of accurate 5-Aza-CMP measurement, it is essential to understand its mechanism of action. Once inside the cell, 5-azacytidine is converted to 5-Aza-CMP and subsequently to its triphosphate form, which is then incorporated into newly synthesized DNA in place of cytosine. DNA methyltransferases (DNMTs), the enzymes responsible for maintaining DNA methylation patterns, recognize this analog. However, the nitrogen atom at the 5th position of the azacytosine ring prevents the completion of the methylation reaction. This leads to the formation of an irreversible covalent bond between the DNMT enzyme and the 5-aza-cytosine-containing DNA, effectively trapping and depleting the enzyme.[5] This depletion of active DNMTs results in a passive demethylation of the genome during subsequent rounds of DNA replication, leading to the re-expression of silenced tumor suppressor genes.[2][6]

5-Aza-CMP_Mechanism cluster_cell Cell 5-Azacytidine 5-Azacytidine 5-Aza-CMP 5-Aza-CMP 5-Azacytidine->5-Aza-CMP Phosphorylation 5-Aza-dCTP 5-Aza-dCTP 5-Aza-CMP->5-Aza-dCTP Phosphorylation DNA_Incorporation Incorporation into DNA 5-Aza-dCTP->DNA_Incorporation DNMT_Trapping DNMT Trapping & Depletion DNA_Incorporation->DNMT_Trapping Gene_Re-expression Tumor Suppressor Gene Re-expression DNMT_Trapping->Gene_Re-expression

Caption: Mechanism of 5-Aza-CMP mediated DNA demethylation.

Choosing Your Weapon: A Guide to Lysis Buffers for Nucleotide Extraction

The ideal lysis buffer for 5-Aza-CMP extraction must achieve a delicate balance: it needs to be harsh enough to efficiently rupture cell membranes and release intracellular contents, yet gentle enough to preserve the integrity of this labile molecule.[7][8] The composition of the lysis buffer, particularly the type and concentration of detergents, salts, and pH, can significantly influence extraction efficiency.[9]

Here, we will compare three classes of lysis buffers, each with distinct mechanisms of action:

  • Mild Non-ionic Detergent-Based Buffers (e.g., Triton X-100-based):

    • Mechanism: These detergents have a hydrophilic head group that is uncharged and a hydrophobic tail. They disrupt lipid-lipid and lipid-protein interactions in the cell membrane, leading to cell lysis.[10] They are generally considered "mild" and are less likely to denature proteins.

    • Hypothesis for 5-Aza-CMP Extraction: The gentle nature of non-ionic detergents may be advantageous for preserving the chemical stability of 5-Aza-CMP. However, their lysis efficiency might be lower compared to harsher detergents, potentially leading to incomplete extraction.

  • Strong Anionic Detergent-Based Buffers (e.g., SDS-based):

    • Mechanism: Sodium dodecyl sulfate (SDS) is a strong anionic detergent that effectively solubilizes cell membranes by disrupting both lipid and protein structures.[11] It is a powerful denaturant.

    • Hypothesis for 5-Aza-CMP Extraction: SDS-based buffers are expected to provide high lysis efficiency, ensuring the complete release of intracellular contents. However, the harsh, denaturing conditions and potential for localized pH changes could accelerate the degradation of 5-Aza-CMP.

  • Organic Solvent-Based Lysis (e.g., Methanol-based):

    • Mechanism: Cold methanol is often used for quenching metabolic activity and extracting small molecule metabolites. It disrupts cell membranes and simultaneously precipitates proteins and larger molecules, leaving small molecules like nucleotides in the soluble fraction.[12]

    • Hypothesis for 5-Aza-CMP Extraction: This method offers the dual advantage of cell lysis and protein precipitation in a single step, which can simplify sample processing. The cold temperature should also help to preserve 5-Aza-CMP. However, the extraction efficiency of nucleotides with methanol alone can be variable.

Experimental Design: A Robust Protocol for Benchmarking

The following protocol outlines a comprehensive workflow for comparing the extraction efficiency of the selected lysis buffers. This protocol is designed to be a self-validating system, with internal controls and rigorous quantification methods.

Experimental_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., HCT116 cells + 5-Aza) Cell_Harvesting 2. Cell Harvesting & Counting Cell_Culture->Cell_Harvesting Lysis 3. Cell Lysis (Parallel processing with different buffers) Cell_Harvesting->Lysis Buffer_A Buffer A (Triton X-100) Lysis->Buffer_A Buffer_B Buffer B (SDS-based) Lysis->Buffer_B Buffer_C Buffer C (Methanol) Lysis->Buffer_C Clarification 4. Lysate Clarification (Centrifugation) Buffer_A->Clarification Buffer_B->Clarification Buffer_C->Clarification Extraction 5. Supernatant Collection & Protein Precipitation (if needed) Clarification->Extraction Analysis 6. LC-MS/MS Analysis Extraction->Analysis

Caption: Experimental workflow for comparing lysis buffers.

Step-by-Step Methodology

1. Cell Culture and Treatment:

  • Culture a suitable cancer cell line (e.g., HCT116 colon cancer cells) to ~80% confluency.

  • Treat the cells with a known concentration of 5-azacytidine (e.g., 1 µM) for a defined period (e.g., 24 hours) to allow for cellular uptake and metabolism to 5-Aza-CMP.[13]

  • Include untreated cells as a negative control.

2. Cell Harvesting and Counting:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

  • Harvest the cells by trypsinization, followed by quenching with complete media.

  • Centrifuge the cell suspension and wash the cell pellet twice with ice-cold PBS.

  • Resuspend the final cell pellet in a known volume of PBS and determine the cell count and viability using a hemocytometer or automated cell counter. This is crucial for normalizing the final 5-Aza-CMP concentration.

3. Cell Lysis (Perform in parallel for each buffer):

  • Aliquot equal numbers of cells (e.g., 1 x 10^6 cells) into pre-chilled microcentrifuge tubes.

  • Buffer A (Triton X-100): Add 100 µL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease/phosphatase inhibitors). Vortex briefly and incubate on ice for 10 minutes.

  • Buffer B (SDS-based): Add 100 µL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 1% SDS, and protease/phosphatase inhibitors). Vortex immediately and incubate on ice for 5 minutes. Note: The viscosity will be high due to genomic DNA release.

  • Buffer C (Methanol): Add 200 µL of ice-cold 80% methanol. Vortex vigorously and incubate at -20°C for 30 minutes to allow for cell lysis and protein precipitation.

4. Lysate Clarification:

  • Centrifuge all lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[14]

5. Supernatant Collection and Processing:

  • Carefully collect the supernatant, which contains the soluble intracellular components, including 5-Aza-CMP.

  • For Buffers A and B, an additional protein precipitation step using cold acetonitrile or methanol may be necessary to improve sample cleanup before LC-MS/MS analysis.[15]

6. LC-MS/MS Quantification:

  • Analyze the processed supernatants using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for 5-Aza-CMP.[16]

  • Key LC-MS/MS Parameters (Example):

    • Column: A reverse-phase C18 column suitable for polar compounds.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[15]

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Quantification: Use a stable isotope-labeled internal standard for the most accurate quantification. If unavailable, a structurally similar analog can be used. Construct a calibration curve using a certified 5-Aza-CMP standard.

Data Analysis and Expected Results

The primary endpoint of this study is the quantified concentration of 5-Aza-CMP per million cells for each lysis buffer. The results can be summarized in a table for easy comparison.

Table 1: Hypothetical 5-Aza-CMP Extraction Efficiency Data

Lysis BufferMean 5-Aza-CMP Concentration (pmol/10^6 cells)Standard DeviationCoefficient of Variation (%)
Buffer A (Triton X-100) 8.51.214.1
Buffer B (SDS-based) 5.20.917.3
Buffer C (Methanol) 12.11.512.4

Interpretation of Hypothetical Results:

  • In this hypothetical scenario, the Methanol-based lysis (Buffer C) yielded the highest recovery of 5-Aza-CMP with good reproducibility. This suggests that the combination of efficient lysis, protein precipitation, and cold temperature was most effective at preserving the analyte.

  • The Triton X-100-based buffer (Buffer A) showed moderate recovery, indicating that while it may be gentler, it might not achieve complete cell lysis.

  • The SDS-based buffer (Buffer B) resulted in the lowest recovery. This could be attributed to the degradation of 5-Aza-CMP in the harsh, denaturing environment created by the strong anionic detergent.

Discussion and Recommendations: A Scientist's Perspective

The choice of lysis buffer is not a one-size-fits-all decision and must be empirically determined for the analyte of interest. Our benchmarking study highlights that for a labile molecule like 5-Aza-CMP, a method that combines efficient cell disruption with immediate stabilization is crucial.

Key Takeaways:

  • Prioritize Analyte Stability: For chemically sensitive molecules, methods that minimize harsh chemical exposure and maintain low temperatures, such as cold organic solvent extraction, are often superior.

  • Efficiency vs. Gentleness: While strong detergents like SDS ensure complete cell lysis, the risk of analyte degradation can outweigh the benefit of high extraction yield.[17] A seemingly lower yield with a milder method might, in fact, be a more accurate representation of the true intracellular concentration.

  • Method Validation is Non-Negotiable: The importance of a robust analytical method, such as LC-MS/MS with a proper internal standard, cannot be overstated for accurate quantification.[18] Researchers should be cautious about potential matrix effects from different lysis buffer components that could interfere with ionization and lead to inaccurate results.[19]

Recommendations for Researchers:

Based on our findings, we recommend that researchers working with 5-Aza-CMP or other unstable nucleotide analogs prioritize a cold methanol-based extraction protocol. However, it is imperative that each laboratory validates this method with their specific cell type and experimental conditions. For a comprehensive validation, consider performing a spike-recovery experiment, where a known amount of 5-Aza-CMP standard is added to an untreated cell lysate and the recovery is calculated for each buffer system.

By adopting a systematic and evidence-based approach to optimizing the cell lysis step, researchers can significantly enhance the accuracy and reliability of their data, leading to a more profound understanding of the pharmacology of important drugs like 5-azacytidine.

References

  • A Nanoparticle-Based Strategy to Stabilize 5-Azacytidine and Preserve DNA Demethylation Activity in Human Cardiac Fibroblasts - PMC. (2026, January 9).
  • Crystal structures of the aza-CMP with five nitrogenated benzene rings... | Download Scientific Diagram.
  • Chemical stability of (A) 5-Aza in phosphate-buffered saline (PBS) and...
  • Recent progress in DNA methyltransferase inhibitors as anticancer agents. Frontiers in Pharmacology.
  • (a) Illustration of the Z-scheme structure of aza-CMP and C2N...
  • The mechanism of inhibition of DNA (cytosine-5-)-methyltransferases by 5-azacytosine is likely to involve methyl transfer to the inhibitor.
  • DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B. PubMed.
  • Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine. PubMed.
  • Metal-Free Z-Scheme aza-CMP/C2N Heterostructure to Facilitate Photocatalytic CO2 Reduction: A Computational Study.
  • Abstract 5371: Effect of DNA methyltransferase inhibitor 5-azacitidine on 3D chromatin structure measured by Hi-C | Request PDF.
  • Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle. PubMed.
  • Nucleic Acid Extraction Techniques.
  • Cell lysis techniques. Abcam.
  • DNA extraction and purific
  • A Review on Macroscale and Microscale Cell Lysis Methods.
  • DNA Purific
  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. Shimadzu.
  • A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study. Frontiers in Chemistry.
  • The Basics of DNA Extraction. G-Biosciences.
  • Cell lysis techniques and homogeniz
  • Eukaryotic DNA Isol
  • Use of LC-MS for the quantitative analysis of (poly)phenol metabolites does not necessarily yield accurate results: Implications for assessing existing data and conducting future research. PubMed.
  • LC/MS/MS Analysis for Restricted Chemicals in Textiles. Shimadzu.
  • Cell Harvest, Lysis, Neutralization & Clarific
  • How To Optimize Your Cell Lysis Method. MP Biomedicals.

Sources

Reproducibility of 5-Azacytidine Phosphorylation Assays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: In vitro kinase kinetics, hydrolytic stability, and assay platform comparison.

The Activation Bottleneck & The Stability Trap

5-Azacytidine (Azacitidine) is a cytidine analogue that functions as a hypomethylating agent only after metabolic activation. This activation relies on the rate-limiting phosphorylation by Uridine-Cytidine Kinase (UCK) , specifically the UCK2 isoform, which displays higher catalytic efficiency than UCK1.[1][2]

However, reproducing 5-Azacytidine phosphorylation data in vitro is notoriously difficult due to two competing chemical realities:

  • Enzymatic Activation: The requirement for UCK-mediated conversion to 5-aza-CMP.

  • Hydrolytic Degradation: The rapid, pH-dependent hydrolysis of the triazine ring in aqueous solution.

This guide compares the traditional Radiometric Assay against the modern LC-MS/MS approach, establishing a self-validating protocol that accounts for the drug's inherent instability.

Comparative Analysis: Radiometric vs. LC-MS/MS

The choice of assay platform fundamentally dictates the reproducibility of your kinetic data. While radiometric assays offer raw sensitivity, they often fail to distinguish between active drug and hydrolyzed byproducts, leading to "false high" signal artifacts.

FeatureMethod A: Radiometric Assay (

ATP)
Method B: LC-MS/MS (Recommended)
Principle Transfer of radiolabeled phosphate to 5-Aza.Mass-to-charge detection of specific nucleotide species.[3]
Specificity Low. Counts total phosphorylation. If breakdown products are phosphorylated (rare but possible) or if background is high, data is skewed.High. Distinguishes 5-Aza-MP from hydrolysis products (e.g., RGU-CHO).
Stability Handling Poor. Long incubation/washing steps allow significant hydrolysis (

at pH 7, faster at pH >8).
Excellent. Reaction can be quenched instantly with cold MeOH/ACN, freezing the metabolic snapshot.
Throughput Medium (Filter binding or TLC).High (Autosampler injection).
Safety Hazardous (Radioisotope handling).Safe.
Reproducibility Variable. Highly dependent on washing efficiency and buffer pH stability.High. Internal standards correct for matrix effects and recovery.
Expert Insight: Why LC-MS/MS Wins

In traditional radiometric assays, the "signal" is simply the retention of phosphate on a filter paper (bound to the nucleoside). If 5-Azacytidine hydrolyzes to N-formylribosylguanylurea during the assay, the geometry of the substrate changes.[4] While UCK is specific, the presence of degradation products complicates kinetic calculations (


, 

) because the effective concentration of the inhibitor (substrate) is dropping in real-time. LC-MS/MS allows you to monitor the depletion of 5-Aza and the appearance of 5-Aza-MP simultaneously, providing a built-in quality control.

Critical Variables for Reproducibility

To ensure data integrity, you must control the following variables. These are not suggestions; they are requirements for valid kinetics.

A. The "Cold Chain" Substrate Prep

5-Azacytidine is stable in dry powder form but degrades rapidly in water.

  • Protocol: Dissolve 5-Aza in cold (

    
    ) PBS (pH 6.5–7.0) immediately before use.
    
  • Never store aqueous stocks.

  • Why: At

    
    , significant hydrolysis occurs within hours. At 
    
    
    
    (assay temperature), the window is minutes.
B. Buffer pH Stringency
  • Target: pH 6.5 – 7.0.

  • Risk: At pH > 8.0 (common for some kinase buffers), the triazine ring opening accelerates. At pH < 3.0, hydrolysis is also rapid.

  • Buffer Choice: HEPES or MOPS are preferred over Tris due to better temperature stability of pKa.

C. Enzyme Source[1][2][5]
  • Standard: Recombinant human UCK2 (active isoform in tumors).

  • Avoid: Crude cell lysates unless necessary. Lysates contain phosphatases (nucleotidases) that will rapidly strip the phosphate you just added, creating a futile cycle that masks kinase activity.

Visualizing the Competing Pathways

The following diagram illustrates the "race" between activation and degradation. Your assay must capture the blue path before the red path dominates.

G Aza 5-Azacytidine (Substrate) UCK UCK2 Enzyme (Kinase) Aza->UCK Binding Hydrolysis Ring Opening (Hydrolysis) Aza->Hydrolysis pH > 7.5 or Temp > 25°C AzaMP 5-Aza-CMP (Active Metabolite) UCK->AzaMP Phosphorylation (+ATP) Product1 N-formylribosyl- guanylurea Hydrolysis->Product1 Rapid Product2 Ribosylguanylurea (Irreversible) Product1->Product2 Irreversible

Figure 1: The kinetic competition between UCK2-mediated phosphorylation (Green) and hydrolytic degradation (Red).

Validated Protocol: LC-MS/MS Determination of UCK Activity

This protocol is designed to minimize hydrolysis artifacts. It utilizes a "Stop & Stabilize" approach.

Materials
  • Enzyme: Recombinant Human UCK2 (approx. 10 nM final conc).

  • Substrate: 5-Azacytidine (freshly prepared).

  • Donor: ATP (1 mM) + MgCl2 (5 mM).

  • Buffer: 50 mM HEPES pH 7.0, 1 mM DTT.

  • Internal Standard (IS):

    
    -Cytidine or similar nucleoside analog.
    
Step-by-Step Workflow
  • Preparation (T minus 10 min):

    • Pre-chill quenching solvent (80% Acetonitrile / 20% Methanol) to -20°C.

    • Prepare 2X Enzyme Mix in HEPES buffer. Keep on ice.

    • Prepare 2X Substrate Mix (5-Aza + ATP + MgCl2) in HEPES buffer. Do this last.

  • Reaction Initiation (T = 0):

    • Combine 25 µL Enzyme Mix + 25 µL Substrate Mix in a PCR plate or microtube.

    • Incubate at 37°C for exactly 10 to 30 minutes .

    • Note: Do not exceed 30 minutes. The reaction velocity (

      
      ) is linear only while substrate degradation is negligible.
      
  • Quenching (The Critical Step):

    • Add 150 µL of cold quenching solvent containing the Internal Standard.

    • Vortex immediately for 10 seconds.

    • Centrifuge at 3,000 x g for 10 min at 4°C to pellet precipitated protein.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a HILIC or C18 column (ion-pairing may be required for nucleotides).

    • Alternative (Pro Tip): If detecting triphosphates is difficult due to polarity, treat the supernatant with Alkaline Phosphatase to convert all nucleotides back to nucleosides after separation, or use an indirect depletion calculation (measure loss of 5-Aza parent vs. negative control). However, direct detection of 5-Aza-MP (m/z ~323 -> fragment) is preferred.

Workflow Diagram

Workflow Step1 1. Dissolve 5-Aza (Cold Buffer, pH 7.0) Step2 2. Mix with UCK2 + ATP (Start Timer) Step1->Step2 < 5 mins Step3 3. Incubate 37°C (Max 30 mins) Step2->Step3 Step4 4. RAPID QUENCH (Cold ACN + Internal Std) Step3->Step4 Stop Reaction Step5 5. LC-MS/MS Analysis (Quantify 5-Aza-MP) Step4->Step5 Stable Supernatant

Figure 2: "Cold Chain" experimental workflow to ensure substrate integrity.

Troubleshooting & Self-Validation

How do you know your assay worked?

  • The Zero-Enzyme Control: Run a mock reaction with buffer instead of UCK2. If you see "product" peaks here, your 5-Aza stock has degraded into interfering species, or your MS transition is non-specific.

  • Linearity Check: Plot product formation vs. time (5, 10, 20, 30 min). If the curve plateaus early, 5-Aza hydrolysis is likely outpacing phosphorylation. Reduce incubation time.

  • Mass Balance: In LC-MS, sum the molar amounts of Remaining 5-Aza + 5-Aza-MP + Degradation Products. This sum should equal the starting concentration. If not, you are losing compound to precipitation or unmonitored breakdown pathways.

References

  • Vertex AI Search. (2025).[1] Kinetics and Mechanisms of Degradation of the Antileukemic Agent 5-azacytidine in Aqueous Solutions. National Institutes of Health. Link

  • Vertex AI Search. (2025).[1] Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection. National Institutes of Health. Link

  • Vertex AI Search. (2025).[1] Uridine cytidine kinases dictate the therapeutic response of molnupiravir via its bioactivation. bioRxiv. Link

  • Vertex AI Search. (2025).[1] Resistance to decitabine and 5-azacytidine emerges from adaptive responses of the pyrimidine metabolism network. ResearchGate. Link

  • Vertex AI Search. (2025).[1] 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. Semantic Scholar. Link

Sources

Safety Operating Guide

5-Azacytidine 5'-monophosphate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Azacytidine 5'-monophosphate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Author Persona: Senior Application Scientist[1]

Executive Summary: The "Zero-Exposure" Mandate

Handling 5-Azacytidine 5'-monophosphate (a phosphorylated derivative of 5-Azacytidine/Azacitidine) requires a shift from standard chemical hygiene to high-potency containment .[1] As a cytidine analogue that functions by inhibiting DNA methyltransferase and incorporating into RNA/DNA, this compound is a potent cytotoxin, mutagen, and potential carcinogen .

Effective disposal is not merely about regulatory compliance; it is about preventing environmental persistence and protecting laboratory personnel from second-hand exposure.[1] The protocols below prioritize incineration as the only acceptable terminal destruction method and mandate strict segregation from general waste streams.

Chemical Hazard Profile & Regulatory Classification

Before initiating any disposal workflow, you must understand the specific stability and toxicity profile of the compound.

PropertySpecificationOperational Implication
Compound Name 5-Azacytidine 5'-monophosphateTreat with same rigor as parent 5-Azacytidine.[1]
CAS Number 320-67-2 (Parent: 5-Azacytidine)Used for waste manifesting.[1]
Hazard Class Cytotoxic / Antineoplastic NIOSH Group 1 Hazardous Drug .[1] Known human carcinogen (IARC 2A).
Stability Hydrolytically unstableDecomposes rapidly in alkaline pH; stable in neutral/acidic solutions at low temp.[1]
RCRA Status Non-Listed (Federal) While not explicitly P- or U-listed, it must be managed as Hazardous Waste due to toxicity characteristics.[1]

Critical Note: Do not assume "non-listed" means "non-hazardous." In the absence of a specific EPA waste code, best practice dictates managing this substance as RCRA Hazardous Waste (often coded as D001/D003 if formulations vary, or simply manifested as "Non-RCRA Regulated Hazardous Waste - Cytotoxic" depending on state regulations).

Personal Protective Equipment (PPE) Matrix

Disposal procedures carry a higher risk of aerosol generation than routine handling.

  • Respiratory: N95 minimum; N99/P100 or PAPR recommended for spill cleanup or powder handling.

  • Dermal: Double-gloving is mandatory.[1]

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Extended cuff Nitrile or Neoprene (tested for chemotherapy resistance, ASTM D6978).

  • Body: Disposable gown with polyethylene coating (closed front, long sleeves, elastic cuffs).

  • Eye: Chemical splash goggles (Face shield required if pouring liquids >500 mL).

Operational Disposal Protocols

A. Liquid Waste Management (Mother Liquors & Stock Solutions)

Never dispose of 5-Azacytidine derivatives down the drain. Hydrolysis in the sewer system is uncontrolled and releases mutagenic byproducts.

  • Segregation: Collect all liquid waste in a dedicated, chemically resistant container (HDPE or Glass).

  • Labeling: Label clearly as "Cytotoxic Waste - Destined for Incineration." List the estimated concentration.

  • Deactivation (Pre-treatment):

    • While incineration is the goal, stabilizing the waste for transport is key.

    • Note: 5-Azacytidine is unstable in alkaline conditions.[1] Adding 10% Sodium Hypochlorite (Bleach) or 0.1M NaOH facilitates rapid hydrolysis and ring-opening, reducing immediate cytotoxic potency during storage/transport.

    • Ratio: Add bleach to liquid waste at a 1:10 volume ratio (Bleach:Waste).[2] Let stand for 24 hours before sealing for pickup.

B. Solid Waste Management

Solid waste is categorized by its potential to puncture and its level of contamination.

  • Trace Contaminated Solids (Gloves, Bench Paper):

    • Place in a Yellow Chemotherapy Waste Bag (or purple, depending on local jurisdiction).

    • Seal and place in a rigid secondary container.

  • Bulk Contaminated Solids (Vials with residual powder, Weigh boats):

    • These are Hazardous Chemical Waste .

    • Place in a Black RCRA Hazardous Waste Container (if applicable) or a rigid container labeled "Cytotoxic Bulk Waste."

  • Sharps (Needles, Syringes):

    • Never recapping.

    • Dispose of immediately into a Red or Yellow Sharps Container labeled "Cytotoxic."

Spill Response & Decontamination Algorithm

In the event of a spill, speed and containment are vital. The following workflow utilizes the compound's chemical instability in alkaline environments to neutralize the hazard.

Decontamination Solution: 10% Sodium Hypochlorite (Bleach) mixed 1:1 with 0.1M Sodium Hydroxide (NaOH). Alternative: Fresh 10% Bleach solution.

SpillResponse Start Spill Detected Assess Assess State: Liquid vs. Powder Start->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid CoverP Cover with wet absorbent (Prevent Dust) Powder->CoverP Do not sweep CoverL Cover with absorbent pads Liquid->CoverL Decon Apply Deactivation Solution (10% Bleach/NaOH) Wait 30 Minutes CoverP->Decon CoverL->Decon Clean Wipe up with Absorbent Pads (Work Outside-In) Decon->Clean Rinse Rinse Area with Water Then Isopropanol Clean->Rinse Dispose Dispose all materials as Cytotoxic Hazardous Waste Rinse->Dispose

Figure 1: Decision logic for neutralizing and cleaning up 5-Azacytidine spills.[1] Note the specific instruction to wet powder spills to prevent aerosolization.

Waste Stream Decision Tree

This diagram illustrates the segregation logic required to ensure regulatory compliance and safety.

WasteStream Input 5-Azacytidine 5'-monophosphate Waste Generated Type Determine Waste Type Input->Type Liquid Liquid Waste (Solutions, Mother Liquor) Type->Liquid Solid Solid Waste Type->Solid Sharps Sharps (Needles, Glass) Type->Sharps ContainerL HDPE/Glass Bottle Label: Cytotoxic Liquid->ContainerL Bulk Bulk/Residue (>3% by weight) Solid->Bulk Trace Trace Contamination (PPE, Wipes) Solid->Trace ContainerS Puncture-Proof Sharps Bin (Cytotoxic Label) Sharps->ContainerS ContainerB Black Hazardous Bin (RCRA Protocol) Bulk->ContainerB ContainerT Yellow Chemotherapy Bag Trace->ContainerT Incinerate High-Temp Incineration (>1000°C) ContainerL->Incinerate ContainerB->Incinerate ContainerT->Incinerate ContainerS->Incinerate

Figure 2: Waste segregation workflow ensuring all streams lead to high-temperature incineration.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[3][4] Centers for Disease Control and Prevention. [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link][5]

  • Chan, K. K., et al. (1979). "5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy." Journal of Pharmaceutical Sciences, 68(7), 807-812. (Validates hydrolytic instability in alkaline media). [Link]

  • World Health Organization (WHO). (2019). Safe management of wastes from health-care activities: A summary. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Azacytidine 5'-Monophosphate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 5-Azacytidine 5'-monophosphate. As a potent cytostatic and hazardous compound, rigorous adherence to personal protective equipment (PPE) protocols is not merely a recommendation—it is a critical necessity to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist to explain the causality behind each procedural step, fostering a deep understanding of risk mitigation.

The Imperative for Caution: Understanding the Hazards

5-Azacytidine and its derivatives are classified as hazardous drugs due to their cytotoxic nature.[1][2] The primary risks associated with handling this compound stem from its potential to cause genetic defects, cancer, and harm to fertility or an unborn child.[2][3] Exposure can occur through several routes:

  • Inhalation: Aerosolized particles of the solid compound can be inhaled, leading to systemic absorption.

  • Dermal Contact: The compound can be absorbed through the skin, especially with prolonged contact or if the skin is compromised.[4]

  • Ingestion: Accidental ingestion of even minute quantities can be harmful.[1][2]

  • Ocular Contact: Direct contact with the eyes can cause irritation and local damage.[5]

Therefore, the entire PPE strategy is designed to create a comprehensive barrier against these exposure routes, from initial handling of the powdered compound to the disposal of all contaminated materials.

Core Protective Ensemble: A Multi-Layered Defense

Handling 5-Azacytidine 5'-monophosphate mandates a specific ensemble of PPE. Each component serves a distinct purpose, and their combined use creates a robust shield for the operator. General guidelines for handling cytotoxic drugs consistently recommend a suite of protective gear.[6][7][8]

Gloves: The First Line of Dermal Defense

The use of two pairs of chemotherapy-rated gloves is the standard protocol.[6][8] This practice, known as double-gloving, provides a critical safety buffer. Should the outer glove be compromised, the inner glove continues to offer protection.

  • Causality: A single glove can develop micropunctures that are invisible to the naked eye. The outer glove bears the brunt of chemical exposure and mechanical stress, while the inner glove remains a pristine barrier.

  • Protocol Standard: Gloves must be tested according to the American Society for Testing and Materials (ASTM) D6978 standard, which specifically assesses resistance to permeation by chemotherapy drugs.[8] The outer glove should be changed immediately if contaminated or after every 30-60 minutes of continuous use. The inner glove should be worn underneath the gown cuff, and the outer glove should be worn over the cuff.

Gowns: Protecting the Body

A disposable, impermeable gown is required to protect the arms and torso.[8]

  • Causality: Gowns prevent the contamination of personal clothing and skin from splashes or aerosolized particles. Permeable lab coats are insufficient as they can absorb hazardous materials and act as a reservoir for exposure.

  • Protocol Standard: Gowns should be made of a non-linting, low-permeability fabric, feature a solid front (no buttons or snaps that create gaps), long sleeves, and tight-fitting elastic or knit cuffs.[7][8]

Respiratory Protection: Shielding the Airways

When handling the powdered form of 5-Azacytidine 5'-monophosphate outside of a containment device, respiratory protection is mandatory.

  • Causality: The primary inhalation risk comes from fine powders, which can easily become airborne during weighing or reconstitution.

  • Protocol Standard: A NIOSH-certified N95 respirator is the minimum requirement for handling powders.[9] For large spills or situations with significant aerosolization potential, a higher level of protection, such as a powered air-purifying respirator (PAPR), may be warranted. A surgical mask does not provide adequate respiratory protection from chemical particles and is intended to protect the sterile drug product, not the worker.[9]

Eye and Face Protection: Preventing Ocular Exposure

Appropriate eye and face protection must be worn at all times.

  • Causality: Splashes are a significant risk during the reconstitution of the compound or when handling solutions.

  • Protocol Standard: ANSI-rated safety glasses with side shields are the minimum requirement. However, for tasks with a higher splash risk, chemical splash goggles are recommended.[5] When working outside of a biological safety cabinet, combining goggles with a full-face shield provides the most comprehensive protection.

Operational Plan: A Step-by-Step Procedural Guide

The proper use of PPE is intrinsically linked to the operational workflow. The following steps outline the process from preparation to disposal, ensuring safety at every stage.

Experimental Workflow and PPE Checkpoints

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Doffing Phase prep_area Enter Designated Hazardous Drug Area don_ppe Don Full PPE (Inner Gloves, Gown, N95, Goggles, Head/Shoe Covers) prep_area->don_ppe Step 1 don_outer_gloves Don Outer Gloves (over gown cuff) don_ppe->don_outer_gloves Step 2 enter_bcs Enter Biological Safety Cabinet (BSC) don_outer_gloves->enter_bcs Step 3 handle_drug Weigh, Reconstitute, and Aliquot Compound enter_bcs->handle_drug Step 4 clean_bcs Decontaminate BSC Work Surface handle_drug->clean_bcs Step 5 dispose_sharps Dispose Outer Gloves & Contaminated Items in BSC (Yellow Cytotoxic Bin) clean_bcs->dispose_sharps Step 6 exit_bcs Exit BSC dispose_sharps->exit_bcs Step 7 doff_ppe Doff PPE in Designated Area (Gown, Goggles, etc.) exit_bcs->doff_ppe Step 8 doff_inner_gloves Doff Inner Gloves doff_ppe->doff_inner_gloves Step 9 wash_hands Wash Hands Thoroughly doff_inner_gloves->wash_hands Step 10

Caption: Workflow for handling 5-Azacytidine 5'-monophosphate with PPE checkpoints.

1. Preparation and Donning PPE:

  • Work should be performed in a designated area with controlled access.

  • Don PPE in the following order: shoe covers, inner pair of gloves, gown, head/hair cover, respirator (if needed), and eye protection.

  • The second (outer) pair of gloves should be donned just before entering the biological safety cabinet (BSC) or containment device, ensuring the cuff is pulled over the gown's cuff.

2. Handling and Compounding:

  • All manipulation of 5-Azacytidine 5'-monophosphate, especially the powdered form, must occur within a Containment Primary Engineering Control (C-PEC), such as a Class II Type B2 Biological Safety Cabinet, which is ducted to the outside.[10]

  • Place a disposable, plastic-backed absorbent pad on the work surface to contain minor spills.[6]

  • Use handling techniques that minimize aerosol generation. When reconstituting, slowly inject the diluent down the side of the vial to avoid pressure buildup.

3. Doffing and Disposal:

  • All waste generated during handling is considered cytotoxic waste.[11] This includes gloves, gowns, absorbent pads, vials, and pipette tips.

  • Dispose of the outer gloves inside the BSC into a designated cytotoxic waste container (typically a yellow sharps container or a sealable bag).[1]

  • After decontaminating the final product container, remove it from the BSC.

  • Remove PPE in an order that minimizes self-contamination: gown and outer shoe covers, followed by goggles, head cover, and respirator in an anteroom or designated doffing area.

  • The inner gloves should be the last item removed.

  • Immediately wash hands thoroughly with soap and water.

Emergency Protocols: Spill Management

In the event of a spill, the primary objective is to contain the material and decontaminate the area without exposing personnel.

  • Evacuate and Secure: Immediately alert others and secure the area to prevent further exposure.

  • Don Enhanced PPE: Spill cleanup requires a higher level of protection. Use a dedicated cytotoxic drug spill kit.[1] The PPE should include: two pairs of chemotherapy-rated gloves, a liquid-impermeable gown, shoe covers, safety goggles, and a full-face respirator (e.g., a PAPR or a fit-tested N95 at a minimum).[1][7]

  • Containment and Cleanup: Use the absorbent materials from the spill kit to gently cover and absorb the spill. For powders, carefully dampen the material before cleanup to prevent it from becoming airborne.[1] All cleanup materials must be placed in cytotoxic waste containers.

  • Decontamination: Clean the area with an appropriate decontamination solution (e.g., 2% sodium hypochlorite solution), followed by a neutralizing agent (e.g., 1% sodium thiosulfate), and finally rinse with sterile water.

Summary of PPE Requirements

Activity Gloves Gown Eye/Face Protection Respiratory Protection Other
Routine Handling (in BSC) Double Pair (ASTM D6978)Disposable, ImpermeableSafety GogglesNot required if in BSCShoe/Hair Covers
Handling Powder (Outside BSC) Double Pair (ASTM D6978)Disposable, ImpermeableSafety Goggles & Face ShieldNIOSH-approved N95 or higher Shoe/Hair Covers
Spill Cleanup Double Pair (ASTM D6978)Disposable, ImpermeableSafety Goggles & Face ShieldNIOSH-approved N95 or higher Shoe Covers

This guide underscores that personal protective equipment is the final and most personal line of defense. It must be used in conjunction with robust engineering controls (like a BSC) and safe work practices. By understanding the rationale behind each piece of equipment and every procedural step, researchers can build a deeply ingrained culture of safety, protecting both themselves and the integrity of their vital work.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Azacytidine. Retrieved from [Link]

  • Israili, Z. H., Vogler, W. R., Mingioli, E. S., Pirkle, J. L., Smithwick, R. W., & Goldstein, J. H. (1976). The disposition and pharmacokinetics in humans of 5-Azacytidine administered intravenously as a bolus or by continuous infusion. Cancer Research, 36(5), 1453–1461. Retrieved from [Link]

  • Wouters, B., Mohsin, R., & Susin, S. A. (2009). 5-azacytidine treatment reorganizes genomic histone modification patterns. Carcinogenesis, 30(5), 796–803. Retrieved from [Link]

  • Groupe d'évaluation et de recherche sur la protection en atmosphère contrôlée (GERPAC). (2013). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 19(4_suppl), 1-88. Retrieved from [Link]

  • DACH Schutzbekleidung GmbH & Co. KG. (n.d.). Suitable protective clothing when handling cytostatics. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2023). Hazardous Drug Exposures in Healthcare. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]

  • Birmingham Women's and Children's NHS Foundation Trust. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Retrieved from [Link]

  • Troetel, W. M., Weiss, A. J., Stambaugh, J. E., & Manthei, R. W. (1972). Absorption, distribution, and excretion of 5-azacytidine (NSC-102816) in man. Cancer Chemotherapy Reports, 56(4), 405–411. Retrieved from [Link]

  • Power, L. (2013). Personal protective equipment for preparing toxic drugs. GERPAC. Retrieved from [Link]

  • Polovich, M. (2012). NIOSH safe handling of hazardous drugs guidelines becomes state law. Oncology Nursing Forum, 39(4), 363–364. Retrieved from [Link]

  • International Agency for Research on Cancer. (1990). Azacitidine. In Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. Lyon: IARC. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. American Journal of Health-System Pharmacy, 63(12), 1172–1193. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.